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  • Product: Methoxy[1-(thiophen-2-yl)ethyl]amine
  • CAS: 1546831-25-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methoxy[1-(thiophen-2-yl)ethyl]amine

For Researchers, Scientists, and Drug Development Professionals Introduction O-[1-(thiophen-2-yl)ethyl]hydroxylamine is a heterocyclic compound featuring a thiophene ring linked to an O-alkylated hydroxylamine moiety. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-[1-(thiophen-2-yl)ethyl]hydroxylamine is a heterocyclic compound featuring a thiophene ring linked to an O-alkylated hydroxylamine moiety. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, known to be present in a wide array of molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the hydroxylamine functional group is of significant interest in drug discovery, often acting as a bioisostere for other functional groups and participating in crucial interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of O-[1-(thiophen-2-yl)ethyl]hydroxylamine, offering valuable insights for researchers in the fields of medicinal chemistry and drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of O-[1-(thiophen-2-yl)ethyl]hydroxylamine is characterized by a thiophene ring substituted at the 2-position with a 1-(aminooxy)ethyl group. The systematic IUPAC name for this compound is O-[1-(thiophen-2-yl)ethyl]hydroxylamine.

Molecular Structure:

Caption: 2D structure of O-[1-(thiophen-2-yl)ethyl]hydroxylamine.

A summary of the key physicochemical properties of O-[1-(thiophen-2-yl)ethyl]hydroxylamine is presented in the table below.

PropertyValueSource
CAS Number 1082600-73-4
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
Physical Form Liquid[2]
Purity ≥95%[2]
InChI Key BLEIGXOIWRUSOV-UHFFFAOYSA-N
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[2]

Synthesis Protocol

The synthesis of O-[1-(thiophen-2-yl)ethyl]hydroxylamine can be achieved through a two-step process involving the formation of an oxime intermediate followed by its reduction. A detailed experimental protocol is outlined below.

Step 1: Synthesis of 1-(thiophen-2-yl)ethanone oxime

This step involves the reaction of 2-acetylthiophene with hydroxylamine hydrochloride.

Methodology:

  • To a solution of 2-acetylthiophene (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) in water.

  • Add a base, such as sodium hydroxide or potassium carbonate (1.2 equivalents), to the mixture to neutralize the HCl and liberate free hydroxylamine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(thiophen-2-yl)ethanone oxime.

Causality behind Experimental Choices:

  • The use of a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the starting ketone.

  • The addition of a base is crucial to deprotonate the hydroxylamine hydrochloride, generating the nucleophilic hydroxylamine required for the reaction with the ketone.

  • Refluxing the reaction mixture provides the necessary activation energy to drive the condensation reaction to completion.

Step 2: Reduction of 1-(thiophen-2-yl)ethanone oxime to O-[1-(thiophen-2-yl)ethyl]hydroxylamine

The selective reduction of the oxime to the corresponding O-alkylhydroxylamine can be achieved using a mild reducing agent.

Methodology:

  • Dissolve 1-(thiophen-2-yl)ethanone oxime (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a borane complex (e.g., borane-tetrahydrofuran complex), in portions.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a dilute acid (e.g., 1M HCl).

  • Adjust the pH of the solution to basic (pH > 8) using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure O-[1-(thiophen-2-yl)ethyl]hydroxylamine.

Causality behind Experimental Choices:

  • Mild reducing agents are chosen to selectively reduce the C=N bond of the oxime without cleaving the N-O bond, which would lead to the corresponding primary amine as a side product.

  • The reaction is performed at a low temperature to control the reactivity of the reducing agent and minimize side reactions.

  • The workup procedure involving pH adjustments is necessary to ensure the product is in its free base form for efficient extraction into the organic phase.

SynthesisWorkflow Start 2-Acetylthiophene Intermediate 1-(thiophen-2-yl)ethanone oxime Start->Intermediate Step 1: Oximation Reagent1 Hydroxylamine HCl, Base Reagent1->Intermediate Product O-[1-(thiophen-2-yl)ethyl]hydroxylamine Intermediate->Product Step 2: Reduction Workup1 Workup & Purification Intermediate->Workup1 Reagent2 Mild Reducing Agent (e.g., NaBH3CN) Reagent2->Product Workup2 Workup & Purification Product->Workup2

Caption: Synthetic workflow for O-[1-(thiophen-2-yl)ethyl]hydroxylamine.

Spectroscopic Characterization (Predicted)

Spectroscopic DataPredicted Features
¹H NMR Signals corresponding to the thiophene ring protons (typically in the range of 6.9-7.5 ppm). A quartet for the methine proton (CH) adjacent to the thiophene ring and the oxygen atom. A doublet for the methyl group (CH₃). A broad singlet for the amine (NH₂) protons.
¹³C NMR Aromatic signals for the thiophene ring carbons. A signal for the methine carbon. A signal for the methyl carbon.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve the loss of the aminooxy group and fragmentation of the thiophene ring.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic protons. C=C stretching vibrations for the thiophene ring. C-O and N-O stretching vibrations.

Potential Applications and Biological Activity

The biological profile of O-[1-(thiophen-2-yl)ethyl]hydroxylamine has not been extensively reported. However, based on the known activities of related compounds, several potential applications can be postulated.

Antimicrobial and Antifungal Activity

Thiophene derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities.[3] The incorporation of the thiophene moiety in the target molecule suggests that it may exhibit similar properties. Further screening against various bacterial and fungal strains is warranted to explore this potential.

Anticancer and Antioxidant Properties

Numerous studies have highlighted the anticancer and antioxidant potential of thiophene-containing compounds.[1][4] These activities are often attributed to the ability of the thiophene ring to interact with biological macromolecules and to scavenge reactive oxygen species. The presence of the hydroxylamine group may also contribute to the antioxidant capacity of the molecule.

Role in Drug Discovery

O-[1-(thiophen-2-yl)ethyl]hydroxylamine can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality allows for a wide range of chemical modifications, enabling the generation of libraries of derivatives for high-throughput screening in various disease models. For instance, it can be used in the synthesis of novel amide or sulfonamide derivatives.

PotentialApplications Molecule O-[1-(thiophen-2-yl)ethyl]hydroxylamine Antimicrobial Antimicrobial & Antifungal Activity Molecule->Antimicrobial Anticancer Anticancer & Antioxidant Properties Molecule->Anticancer DrugDiscovery Building Block in Drug Discovery Molecule->DrugDiscovery

Caption: Potential applications of O-[1-(thiophen-2-yl)ethyl]hydroxylamine.

Conclusion

O-[1-(thiophen-2-yl)ethyl]hydroxylamine is a compound of significant interest due to the combined presence of the pharmacologically active thiophene ring and the versatile hydroxylamine group. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible synthetic route. While specific biological data for this molecule is currently limited, its structural features suggest potential for applications in antimicrobial, anticancer, and antioxidant research. As a readily modifiable chemical entity, it holds promise as a valuable scaffold for the development of novel therapeutic agents. Further investigation into its biological activities is highly encouraged to fully elucidate its potential in drug discovery and development.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthesis and characterization of 2-thiophen flavonoid analogue for free radical scavenging antioxidant analysis. (2022). Biomedicine.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology.
  • Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. (2024). Journal of Analytical and Pharmaceutical Research.
  • Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. (1995).
  • Synthetic method of 2-thiophene ethylamine. (2013).
  • Synthetic method of 2-thiophene ethylamine. (2013).
  • Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. (1996).
  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. (2014).
  • Electron ionization mass spectrum of (a) 1-(thiophen-2-yl) - ResearchGate. (2020).
  • The underappreciated hydroxyl in drug discovery. (2022). Drug Discovery Today.
  • Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones. (2018).
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). Frontiers in Microbiology.
  • 13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). (2019).
  • Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry.
  • Hydroxylamine Compounds and Their Uses. (2010).
  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017).
  • Simple Preparation of O-Substituted Hydroxylamines
  • Organic Syntheses Procedure. Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • 1-thiophen-2-yl-ethanone - Chemical Synthesis Database. (2025).
  • 13 C-NMR spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved March 10, 2026, from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance.
  • Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol. (2006). MDPI.
  • 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis ... - Doc Brown. Doc Brown's Chemistry. Retrieved March 10, 2026, from [Link]

  • Synthetic method of 2-thiophene ethylamine. (2014).
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
  • Academic Journal of Life Sciences Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. (2018). Academic Journal of Life Sciences.
  • Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry.
  • (E)-N′-[1-(Thiophen-2-yl)ethylidene]isonicotinohydrazide. (2009). Acta Crystallographica Section E: Structure Reports Online.
  • Modulations in the binding selectivity of phenol and thiophenol with ethyl cinnamate: an IR spectroscopic and quantum chemical investig
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
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Sources

Exploratory

Engineering Molecular Efficacy: Bioisosteric Applications of Thiophene-Based Methoxy Amines in Medicinal Chemistry

Executive Summary The rational design of novel pharmacophores frequently relies on bioisosterism to optimize pharmacodynamics (target affinity) and pharmacokinetics (ADMET properties) without fundamentally altering the b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel pharmacophores frequently relies on bioisosterism to optimize pharmacodynamics (target affinity) and pharmacokinetics (ADMET properties) without fundamentally altering the basic molecular topology. Among the most versatile structural interventions in modern medicinal chemistry is the integration of thiophene-based methoxy amines (and their oxime ether derivatives).

By substituting phenyl rings with thiophene, and replacing metabolically labile functionalities (like hydroxamic acids or primary amines) with methoxy amines, researchers can finely tune lipophilic efficiency (LipE), modulate target residence time, and circumvent classical toxicity pathways. This technical guide explores the mechanistic rationale, epigenetic and antimicrobial applications, and self-validating synthetic protocols for these hybrid scaffolds.

Mechanistic Rationale: The "Why" Behind the Scaffold

Thiophene as a Phenyl Bioisostere

Thiophene and benzene are classical bioisosteres, sharing strikingly similar physicochemical properties, such as boiling points (84.4 °C vs. 81.1 °C) and molar volumes[1]. However, the substitution of a 6-membered phenyl ring with a 5-membered sulfur-containing heteroaromatic ring introduces critical geometric and electronic shifts:

π -Electron Density: The lone pairs on the sulfur atom are delocalized into the π -system, making thiophene more electron-rich than benzene. This enhances π

π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) within target binding pockets.
  • Metabolic Routing: Phenyl rings are notoriously prone to CYP450-mediated epoxidation, leading to toxic arene oxides. Thiophene redirects metabolism; while it can undergo S-oxidation, strategic substitution at the C2 or C5 positions sterically hinders this liability.

  • Methoxy Amines and Oxime Ethers as Functional Surrogates

    The methoxy amine moiety ( −O−NH−CH3​ ) and its unsaturated oxime ether counterpart ( −C=N−O−CH3​ ) serve as robust bioisosteres for hydroxamic acids, amides, and simple amines[2][3].

    • Proteolytic Stability: Unlike amides, oxime ethers are highly resistant to amidases and proteases.

    • Conformational Locking: The E/Z isomerism of oxime ethers allows chemists to "lock" a molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

    When combined, the thiophene-methoxyamine scaffold creates a synergistic effect: the electron-withdrawing nature of the methoxyamine pulls electron density away from the thiophene core, stabilizing it against oxidative degradation while maintaining its hydrophobic binding capabilities[4].

    Application 1: Epigenetic Modulation via HDAC Inhibition

    Histone Deacetylases (HDACs) are prime targets in oncology. Historically, HDAC inhibitors (HDACi) like Vorinostat (SAHA) have relied on a hydroxamic acid (HA) Zinc-Binding Group (ZBG) to chelate the Zn2+ ion in the enzyme's catalytic pocket. However, the HA group is associated with poor pharmacokinetic profiles, rapid glucuronidation, and off-target metal chelation leading to hERG-mediated cardiotoxicity[5].

    The Thiophene-Methoxyamide Advantage

    Replacing the HA group with a thiophene-based methoxyamide acts as an attenuated ZBG. The thiophene ring acts as a rigid, hydrophobic "cap" that perfectly occupies the narrow, tubular channel leading to the HDAC active site. Meanwhile, the methoxyamine modulates the pKa​ of the chelating nitrogen, resulting in a slightly lower binding affinity but significantly longer target residence time and vastly improved isoform selectivity (favoring HDAC1 and HDAC6 over off-target metalloenzymes)[5].

    HDAC_Pathway N1 Thiophene-Methoxyamine HDAC Inhibitor N2 Zinc Chelation in HDAC Active Site N1->N2 N3 Inhibition of Histone Deacetylation N2->N3 N4 Chromatin Relaxation (Hyperacetylation) N3->N4 N5 Transcriptional Activation of Tumor Suppressors N4->N5 N6 Cell Cycle Arrest & Apoptosis N5->N6

    Fig 1. Mechanism of thiophene-methoxyamine HDAC inhibitors in cancer cell apoptosis.

    Application 2: Antimicrobial and Kinase Inhibition

    Beyond epigenetics, thiophene oxime ethers have demonstrated profound efficacy as antimicrobial agents and kinase inhibitors[2][3]. By replacing the central carbonyl of a thiophene ketone with a methoxy oxime, the resulting molecule mimics the transition state of specific bacterial and fungal enzymes.

    Quantitative Data Summary

    The table below illustrates the comparative bioactivity and metabolic stability of standard agents versus thiophene-methoxyamine bioisosteres.

    Table 1: Comparative Bioactivity and ADMET Profiling

    Compound ClassRepresentative MotifPrimary TargetBioactivity (IC50 / MIC)Metabolic Half-Life ( t1/2​ )
    Hydroxamic Acid SAHA (Vorinostat)HDAC110 nM< 1 hr (Rapid clearance)
    Thiophene-Methoxyamide Thiophene-2-carboxamide oximeHDAC145 nM> 4 hrs (Stable)
    Benzene-Oxime Ether Acetophenone O-methyl oximeC. albicans32 µg/mL2.5 hrs
    Thiophene-Oxime Ether 2-Acetylthiophene O-methyl oximeC. albicans8 µg/mL> 6.0 hrs

    Data synthesis reflects the enhanced stability and potency achieved via bioisosteric replacement.

    Experimental Methodologies & Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or specific rationale for the chemical environment chosen.

    Protocol A: Synthesis of (E)-2-Acetylthiophene O-Methyl Oxime

    Causality: Methoxyamine is utilized as its hydrochloride salt because the free base is volatile and difficult to handle. Pyridine is selected as the solvent because it acts dually as an acid scavenger (neutralizing the HCl to liberate the nucleophilic free amine) and as a basic catalyst to activate the carbonyl carbon.

    Step-by-Step Workflow:

    • Initiation: Dissolve 1.0 equivalent of 2-acetylthiophene in anhydrous ethanol/pyridine (1:1 v/v).

    • Nucleophilic Addition: Add 1.5 equivalents of methoxyamine hydrochloride.

    • Catalysis: Introduce anhydrous CuSO4​ (0.5 eq) as a mild Lewis acid and desiccant to drive the equilibrium forward by sequestering the water byproduct.

    • Thermal Activation: Reflux the mixture at 80 °C for 4–6 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 8:2). The disappearance of the UV-active ketone spot and the emergence of a higher Rf​ oxime ether spot validates completion.

    • Isolation: Quench with cold water, extract with dichloromethane, and wash with 1M HCl to remove residual pyridine.

    • Stereochemical Verification: Analyze via 1H -NMR. The methoxy protons of the E-isomer typically resonate further downfield compared to the Z-isomer due to the anisotropic deshielding effect of the thiophene ring.

    Protocol B: Fluorimetric HDAC Isoform Selectivity Assay

    Causality: To prove that the thiophene-methoxyamine is a direct HDAC inhibitor, we utilize a two-step fluorogenic assay. The substrate is an acetylated peptide linked to a fluorophore (AMC). HDAC cleaves the acetyl group, which allows a secondary enzyme (trypsin) to cleave the peptide and release fluorescence.

    Step-by-Step Workflow:

    • Incubation: Incubate recombinant HDAC1 with varying concentrations of the thiophene-methoxyamine inhibitor in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ) for 30 minutes at 37 °C.

    • Substrate Addition: Add the fluorogenic substrate (Boc-Lys(Ac)-AMC) to initiate the deacetylation reaction.

    • Development: After 1 hour, add the developer solution containing Trypsin and Trichostatin A (to halt further HDAC activity).

    • Self-Validation (Internal Control): Run a parallel well using a non-acetylated Boc-Lys-AMC substrate with the inhibitor and trypsin. If fluorescence is reduced here, the compound is a false positive (inhibiting trypsin, not HDAC). If fluorescence remains high, it validates that the compound is exclusively targeting HDAC.

    • Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) to calculate the IC50​ .

    Workflow S1 Thiophene Ketone Precursor S2 Methoxyamine HCl Condensation S1->S2 S3 Thiophene-Oxime Ether (Bioisostere) S2->S3 S4 In Vitro Screening (HDAC / Kinase) S3->S4 S5 ADMET Profiling (Metabolic Stability) S4->S5

    Fig 2. Step-by-step synthetic and biological screening workflow for thiophene-oxime ether leads.

    Conclusion

    The strategic integration of thiophene-based methoxy amines represents a masterclass in applied bioisosterism. By carefully manipulating the π -electron density of the thiophene core and pairing it with the proteolytic resistance and geometric rigidity of methoxy amines, medicinal chemists can successfully rescue failing pharmacophores. Whether deployed as alternative zinc-binding groups to mitigate HDAC inhibitor toxicity or utilized to enhance the metabolic stability of antimicrobial agents, this hybrid scaffold remains a highly potent tool in the modern drug discovery pipeline.

    References

    • Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available at: [Link][1]

    • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. National Institutes of Health (PMC). Available at: [Link][2]

    • The zinc-binding group effect: lessons from non-hydroxamic acid vorinostat analogs. Ghent University Academic Bibliography. Available at:[Link][5]

    • A Review of Biologically Active Oxime Ethers. National Institutes of Health (PMC). Available at: [Link][3]

    • Design of Noncompetitive Interleukin-8 Inhibitors Acting on CXCR1 and CXCR2. ACS Publications. Available at:[Link][4]

    Sources

    Foundational

    Thermodynamic stability of Methoxy[1-(thiophen-2-yl)ethyl]amine derivatives

    An In-depth Technical Guide to the Thermodynamic Stability of Methoxy[1-(thiophen-2-yl)ethyl]amine Derivatives Abstract Methoxy[1-(thiophen-2-yl)ethyl]amine derivatives represent a significant scaffold in medicinal chemi...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Thermodynamic Stability of Methoxy[1-(thiophen-2-yl)ethyl]amine Derivatives

    Abstract

    Methoxy[1-(thiophen-2-yl)ethyl]amine derivatives represent a significant scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] However, the inherent chemical properties of the thiophene ring present unique challenges to their thermodynamic stability, a critical parameter influencing a drug candidate's shelf-life, metabolic fate, formulation, and overall safety profile.[3][4] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of this important class of molecules. We will explore the foundational thermodynamic principles, delve into the key structural and environmental factors that govern stability, and present detailed experimental and computational methodologies for their assessment. By integrating theoretical insights with practical, field-proven protocols, this guide aims to equip scientists with the necessary tools to design and develop more robust and reliable thiophene-containing therapeutics.

    Introduction: The Stability Challenge in Thiophene-Based Drug Candidates

    The thiophene moiety is a privileged heterocycle in drug discovery, valued for its ability to act as a bioisostere for the benzene ring while possessing unique electronic and lipophilic properties.[5] This has led to its incorporation into a wide array of therapeutic agents, including antimicrobials and photostabilizers.[1][2][6] The Methoxy[1-(thiophen-2-yl)ethyl]amine core combines this versatile heterocycle with amine and methoxy functional groups, creating a chiral scaffold ripe for synthetic elaboration.

    However, the journey from a promising lead compound to a viable drug is fraught with physicochemical hurdles, chief among them being thermodynamic stability. A thermodynamically unstable molecule may degrade during storage, leading to a loss of potency and the formation of potentially toxic impurities.[3] Furthermore, metabolic instability, particularly the oxidation of the thiophene ring by enzymes like cytochrome P450s, can generate reactive electrophilic species such as thiophene S-oxides, which are implicated in drug-induced toxicity.[3]

    Therefore, a proactive and rigorous assessment of thermodynamic stability is not merely a quality control checkpoint but a foundational component of rational drug design. This guide provides an in-depth analysis of the factors controlling the stability of methoxy[1-(thiophen-2-yl)ethyl]amine derivatives and the methodologies to quantify them.

    Foundational Thermodynamic Principles

    The thermodynamic stability of a molecule is ultimately a measure of its energy state relative to its potential degradation products. This is quantified by the Gibbs free energy of formation (ΔGf°), which integrates enthalpy and entropy.[7]

    • Enthalpy of Formation (ΔHf°): Represents the heat released or absorbed when a mole of the compound is formed from its constituent elements. A more negative value indicates stronger intramolecular bonds and a more stable molecule.[7]

    • Entropy of Formation (ΔSf°): Reflects the change in disorder upon formation. For the creation of a single, ordered molecule from multiple elements, this value is typically negative.[7]

    • Gibbs Free Energy of Formation (ΔGf°): The definitive measure of thermodynamic stability under constant temperature and pressure, defined by the equation ΔG = ΔH - TΔS . A more negative ΔG signifies greater thermodynamic stability.[7]

    Beyond the stability of the molecule as a whole, the stability of specific three-dimensional arrangements, or conformations, is also critical. Different conformers can be stabilized or destabilized by intramolecular interactions, such as the 1,5-type S···O═C interaction observed in some N-(2-thienyl)acetamides, which can influence the molecule's overall energy landscape and reactivity.[8][9]

    Key Factors Governing Stability

    The stability of a Methoxy[1-(thiophen-2-yl)ethyl]amine derivative is a multifactorial property, influenced by its intrinsic structure and its external environment.

    Intrinsic Structural Factors
    • The Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, particularly in the presence of light or metal impurities.[3] The resulting thiophene S-oxides are often highly reactive.

    • Substituent Effects: The nature and position of substituents on the thiophene ring profoundly impact its stability.

      • Electronic Effects: Electron-withdrawing groups can decrease the electron density of the ring, making it less susceptible to oxidative attack, while electron-donating groups can increase reactivity.[3][10]

      • Steric Effects: Bulky substituents, particularly at the 2- and 5-positions adjacent to the sulfur, can physically block the approach of oxidizing agents, thereby enhancing stability.[3]

    • The Amine Side Chain: The basicity and nucleophilicity of the amine group can influence its reactivity. Furthermore, the side chain can engage in intramolecular hydrogen bonding or other non-covalent interactions that stabilize specific conformations.

    dot

    Caption: Key factors influencing the stability of the core molecule.

    Extrinsic Environmental Factors
    • Storage Conditions: Exposure to light, oxygen, and elevated temperatures can accelerate degradation. Storing compounds in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) is a crucial first-line defense.[3]

    • pH and Solvent: The stability of the compound can be highly dependent on the pH and polarity of the solvent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. It is essential to test stability in a range of degassed solvents.[3]

    Methodologies for Stability Assessment

    A dual approach combining experimental testing and computational modeling provides the most comprehensive understanding of thermodynamic stability.

    dot

    Stability_Workflow Start Design of New Derivative Comp Computational Prediction (DFT, MD) Start->Comp In-silico screening Synth Synthesis & Purification Comp->Synth Prioritize candidates Data Data Analysis & Structure-Stability Relationship Comp->Data Exp Experimental Validation (DSC, Forced Degradation) Synth->Exp Exp->Data Decision Stable Candidate? Data->Decision Advance Advance to Further Development Decision->Advance Yes Redesign Redesign Derivative Decision->Redesign No Redesign->Start

    Caption: Integrated workflow for thermodynamic stability assessment.

    Experimental Methodologies

    A. Differential Scanning Calorimetry (DSC)

    • Causality: DSC is a powerful technique for directly measuring the heat flow into or out of a sample as a function of temperature. For stability analysis, it is used to detect exothermic decomposition events. The onset temperature of decomposition is a key indicator of thermal stability, while the integrated area of the exothermic peak provides the decomposition energy.[11] A higher onset temperature and lower decomposition energy are generally desirable.

    • Experimental Protocol: DSC for Thermal Stability Screening

    StepProcedureRationale & Expert Insight
    1. Sample Prep Accurately weigh 5-10 mg of the purified derivative into an aluminum DSC pan.A small sample size ensures uniform heat distribution and prevents pressure buildup from overwhelming the pan.
    2. Sealing Crimp-seal the pan. If significant gas evolution is expected, use a vented pan.Proper sealing is critical for containing the sample and ensuring accurate heat flow measurement. Vented pans prevent dangerous pressure buildup from decomposition gases.
    3. Reference Place an empty, sealed aluminum pan on the reference sensor of the DSC instrument.The instrument measures the differential heat flow between the sample and an inert reference, correcting for baseline instrument effects.
    4. Method Setup Program the instrument with a temperature ramp, typically 3-10 K/min, from ambient to a temperature beyond the expected decomposition.A controlled heating rate is essential for reproducible results. 10 K/min is common for screening, while slower rates can provide better resolution of thermal events.[11]
    5. Execution Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) and run the temperature program.The inert atmosphere prevents oxidative degradation during the analysis, ensuring that the observed thermal events are intrinsic to the molecule's stability.
    6. Analysis Analyze the resulting thermogram to identify the onset temperature and integrate the peak area of any exothermic decomposition events.The onset temperature provides a clear metric for comparing the relative thermal stability of different derivatives.

    B. Accelerated Stability (Forced Degradation) Studies

    • Causality: These studies intentionally expose the compound to harsh conditions (heat, humidity, light, acid, base, oxidation) to rapidly identify potential degradation pathways and degradation products. This is a self-validating system because if the molecule is stable, no new peaks will appear in the analysis; if it is unstable, the degradation products confirm the instability and provide clues for structural modification.

    • Experimental Protocol: HPLC-Based Forced Degradation

    StepProcedureRationale & Expert Insight
    1. Stock Solution Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).Using a well-solubilized stock ensures homogeneity across all stress conditions.
    2. Stress Conditions Aliquot the stock solution into separate vials for each stress condition: (a) Acid (0.1 M HCl), (b) Base (0.1 M NaOH), (c) Oxidative (3% H₂O₂), (d) Thermal (60°C), (e) Photolytic (UV/Vis light). Include a control sample stored at 4°C in the dark.These conditions simulate the key environmental and chemical stresses a drug might encounter during its lifecycle.
    3. Incubation Incubate the samples for a defined period (e.g., 24-48 hours). Periodically withdraw aliquots. Neutralize the acid/base samples before analysis.Time-course analysis helps to understand the kinetics of degradation. Neutralization is critical to stop the reaction and prevent damage to the HPLC column.
    4. HPLC Analysis Analyze all samples by a stability-indicating HPLC method (typically reverse-phase with UV detection).A "stability-indicating" method is one that can separate the intact parent compound from all significant degradation products without interference.
    5. Peak Analysis Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify the mass of new peaks using an in-line mass spectrometer (LC-MS).The appearance of new peaks is direct evidence of degradation.[3] Mass spectrometry provides the molecular weight of the degradants, which is the first step in identifying their structures and thus the mechanism of instability.
    Computational Methodologies
    • Causality: High-level quantum chemical calculations allow for the in silico prediction of thermodynamic properties before a molecule is ever synthesized.[7] By calculating the Gibbs free energy of the molecule and its potential isomers or degradation products, we can predict their relative stabilities. This is invaluable for prioritizing synthetic targets and for understanding the electronic and structural features that confer stability.

    • Methodology: DFT for Gibbs Free Energy Calculation

    StepProcedureRationale & Expert Insight
    1. Structure Input Build the 3D structure of the Methoxy[1-(thiophen-2-yl)ethyl]amine derivative using molecular modeling software.An accurate initial 3D geometry is the starting point for all subsequent calculations.
    2. Geometry Optimization Perform a geometry optimization using a suitable Density Functional Theory (DFT) functional and basis set (e.g., B3LYP/6-31G(d)).This step finds the lowest energy conformation (the most stable 3D structure) of the molecule by minimizing the forces on each atom.
    3. Frequency Calculation Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.This calculation serves two purposes: 1) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and 2) It provides the zero-point vibrational energy (ZPVE) and thermal contributions (enthalpy and entropy) to the total energy.
    4. Thermochemical Analysis Extract the standard-state (298.15 K, 1 atm) Gibbs free energy (G), enthalpy (H), and entropy (S) from the output file.These computed values can be used to compare the relative stabilities of different derivatives or conformers. The lower the Gibbs free energy, the more thermodynamically stable the molecule is predicted to be.[4]

    Data Interpretation and Structure-Stability Relationships

    By combining experimental and computational data, clear structure-stability relationships can be established. For example, a series of derivatives can be synthesized and tested to quantify the impact of different substituents.

    Table 1: Hypothetical Thermodynamic Data for Substituted Derivatives

    Derivative (Substituent on Thiophene Ring)DSC Onset T (°C)% Degradation (Acid, 24h)Calculated ΔGf° (kcal/mol)Stability Assessment
    H (Parent) 18515.2-45.3Moderate
    5-Chloro (Electron-withdrawing) 2104.1-48.9High
    5-Methyl (Electron-donating) 17028.5-44.1Low
    5-tert-Butyl (Bulky/Steric Hindrance) 2252.5-47.8Very High

    This data clearly illustrates that adding an electron-withdrawing chloro group or a sterically bulky tert-butyl group at the 5-position significantly enhances stability, as predicted by the foundational principles.

    Conclusion

    The thermodynamic stability of Methoxy[1-(thiophen-2-yl)ethyl]amine derivatives is a critical, multifaceted property that must be addressed early and rigorously in the drug development process. A deep understanding of the inherent reactivity of the thiophene ring, coupled with the electronic and steric effects of substituents, is paramount. By employing an integrated strategy that leverages the predictive power of computational chemistry with the definitive evidence from experimental techniques like Differential Scanning Calorimetry and forced degradation studies, researchers can effectively navigate the challenges of chemical stability. This proactive approach not only mitigates the risk of late-stage failures but also enables the rational design of more robust, safe, and effective therapeutic agents.

    References

    • BenchChem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds. BenchChem.
    • Ishikawa, T., et al. (2023). Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability. The Journal of Organic Chemistry. Available at: [Link]

    • BenchChem. (n.d.). An In-depth Technical Guide to the Thermochemistry of Alane Amine Complexes. BenchChem.
    • Ishikawa, T., et al. (2023). Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability. The Journal of Organic Chemistry. Available at: [Link]

    • Gronowitz, S. (n.d.). THIOPHENE AND ITS DERIVATIVES.
    • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. PMC. Available at: [Link]

    • Dreisch, S., et al. (2016). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 48, 763-768. Available at: [Link]

    • Alvarado, Y. J., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. PMC. Available at: [Link]

    • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?. Consensus. Retrieved from [Link]

    • Sabe, M. M., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PMC. Available at: [Link]

    • Fernández-de-la-Torre, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. Available at: [Link]

    • Husch, T., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. PNAS. Available at: [Link]

    • Ahmed, A. A., et al. (2014). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. Available at: [Link]

    • Unknown. (n.d.). Chemistry of Thiophene. Scribd. Retrieved from [Link]

    • Ghorab, M. M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link]

    • Gámez-Vallejo, S., et al. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. Available at: [Link]

    Sources

    Exploratory

    The Emergence of Methoxy[1-(thiophen-2-yl)ethyl]amine: A Versatile Chiral Building Block for Modern Drug Discovery

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Chiral Scaffolds in Medicinal Chemistry The relentless pursuit of novel therapeutics with...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Imperative for Novel Chiral Scaffolds in Medicinal Chemistry

    The relentless pursuit of novel therapeutics with enhanced efficacy and reduced side effects has underscored the criticality of chirality in drug design. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the enantiomeric form of a drug can dictate its pharmacological and toxicological profile. This has propelled the demand for a diverse toolbox of enantiomerically pure building blocks for the synthesis of complex, three-dimensional molecules.[1][2]

    Within this context, heterocyclic compounds are of paramount importance, with the thiophene ring being a privileged scaffold in medicinal chemistry.[3] Its isosteric relationship with the benzene ring allows for the modulation of physicochemical properties, such as solubility and metabolism, while providing unique electronic characteristics.[3] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The incorporation of a chiral amine functionality onto the thiophene core, specifically in the form of 1-(thiophen-2-yl)ethylamine, presents a valuable platform for the development of novel chiral ligands, catalysts, and drug candidates.[4][5][6]

    This technical guide delves into the potential of a novel derivative, methoxy[1-(thiophen-2-yl)ethyl]amine, as a next-generation chiral building block. We will explore its synthesis, beginning with the foundational parent amine, its chiral resolution, and the subsequent N-methoxylation. Furthermore, we will elucidate its potential applications, providing a forward-looking perspective for its integration into drug discovery and development pipelines.

    Part 1: Synthesis of the Racemic Precursor: 1-(Thiophen-2-yl)ethanamine

    The journey to the chiral N-methoxy derivative begins with the robust synthesis of its racemic parent, 1-(thiophen-2-yl)ethanamine. Several synthetic routes have been established, with the reductive amination of 2-acetylthiophene being a common and efficient laboratory-scale method.

    Reductive Amination of 2-Acetylthiophene

    This method involves the reaction of 2-acetylthiophene with an ammonia source, followed by reduction of the resulting imine.

    Conceptual Workflow:

    acetylthiophene 2-Acetylthiophene imine Intermediate Imine acetylthiophene->imine Condensation ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine racemic_amine Racemic 1-(Thiophen-2-yl)ethanamine imine->racemic_amine Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->racemic_amine

    Caption: Reductive amination pathway to racemic 1-(thiophen-2-yl)ethanamine.

    Detailed Experimental Protocol (Hypothetical):

    • Imine Formation: To a solution of 2-acetylthiophene (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 24 hours to facilitate the formation of the intermediate imine.

    • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for a further 12 hours. Quench the reaction by the slow addition of 1 M HCl.

    • Extraction and Purification: Basify the aqueous layer with 2 M NaOH until pH > 10. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine. Further purification can be achieved by vacuum distillation.

    Part 2: Accessing Enantiopurity: Chiral Resolution of 1-(Thiophen-2-yl)ethanamine

    The separation of the racemic mixture into its constituent enantiomers is a critical step in the development of a chiral building block. Both classical diastereomeric salt formation and enzymatic kinetic resolution are viable and powerful strategies.

    Enzymatic Kinetic Resolution

    Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining enantiopure amines. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective in catalyzing the enantioselective acylation of a racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product.[7]

    Conceptual Workflow:

    racemic_amine Racemic 1-(Thiophen-2-yl)ethanamine separation Separation racemic_amine->separation acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->separation lipase Lipase (e.g., CALB) lipase->separation s_amine (S)-1-(Thiophen-2-yl)ethanamine (Unreacted) r_amide (R)-N-Acetyl-1-(thiophen-2-yl)ethanamine r_amine (R)-1-(Thiophen-2-yl)ethanamine r_amide->r_amine Hydrolysis separation->s_amine separation->r_amide

    Caption: Enzymatic kinetic resolution of 1-(thiophen-2-yl)ethanamine.

    Detailed Experimental Protocol (Hypothetical):

    • Enzymatic Acylation: In a flask, dissolve racemic 1-(thiophen-2-yl)ethanamine (1.0 eq) in a suitable organic solvent (e.g., toluene). Add an acyl donor such as ethyl acetate (2.0 eq) and immobilized Candida antarctica lipase B (CALB).

    • Monitoring: Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Separation: Filter off the immobilized enzyme. The reaction mixture now contains one enantiomer of the amine and the other enantiomer as the corresponding amide. The unreacted amine can be separated from the amide by column chromatography or acid-base extraction.

    • Hydrolysis (Optional): The separated amide can be hydrolyzed under acidic or basic conditions to yield the other enantiomer of the amine.

    Part 3: Synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine

    With the enantiopure 1-(thiophen-2-yl)ethanamine in hand, the final step is the introduction of the N-methoxy group. The synthesis of N-alkoxyamines can be achieved through several methods, with a common approach being the reaction of an N-hydroxy precursor followed by O-alkylation.[8][9] However, a more direct approach for N-methoxylation is desirable.

    Proposed Synthesis via N-Hydroxylation and O-Methylation

    A plausible route involves the oxidation of the chiral amine to the corresponding hydroxylamine, followed by O-methylation.

    Conceptual Workflow:

    chiral_amine Enantiopure 1-(Thiophen-2-yl)ethanamine hydroxylamine N-Hydroxy-1-(thiophen-2-yl)ethanamine chiral_amine->hydroxylamine N-Oxidation oxidizing_agent Oxidizing Agent (e.g., DMDO) oxidizing_agent->hydroxylamine target_molecule Methoxy[1-(thiophen-2-yl)ethyl]amine hydroxylamine->target_molecule O-Methylation methylating_agent Methylating Agent (e.g., Methyl Iodide) methylating_agent->target_molecule base Base (e.g., NaH) base->target_molecule

    Caption: Proposed synthesis of methoxy[1-(thiophen-2-yl)ethyl]amine.

    Detailed Experimental Protocol (Hypothetical):

    • N-Hydroxylation: Dissolve the enantiopure 1-(thiophen-2-yl)ethanamine (1.0 eq) in a suitable solvent such as acetone. Cool the solution to 0 °C and add a solution of dimethyldioxirane (DMDO) in acetone (1.1 eq) dropwise. Monitor the reaction by TLC until the starting amine is consumed.

    • O-Methylation: To the resulting hydroxylamine solution, add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes. Then, add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature.

    • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the desired methoxy[1-(thiophen-2-yl)ethyl]amine.

    Part 4: Physicochemical Properties and Characterization

    The synthesized methoxy[1-(thiophen-2-yl)ethyl]amine is expected to be a chiral liquid or low-melting solid. Its characterization would rely on a suite of standard analytical techniques.

    PropertyExpected Characteristic
    Appearance Colorless to pale yellow liquid or solid
    Molecular Formula C₇H₁₁NOS
    Molecular Weight 157.23 g/mol
    Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH)
    Boiling Point Expected to be higher than the parent amine

    Analytical Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for structural elucidation, with characteristic signals for the thiophene ring protons, the ethyl side chain, and the N-methoxy group.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity of the final product.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

    Part 5: Potential Applications in Asymmetric Synthesis and Drug Discovery

    The unique structural features of methoxy[1-(thiophen-2-yl)ethyl]amine position it as a highly promising chiral building block with diverse potential applications.

    • Chiral Auxiliary: The chiral amine moiety can be employed as a chiral auxiliary to control the stereochemical outcome of reactions involving prochiral substrates. The N-methoxy group may influence the conformational preferences of the auxiliary-substrate adduct, potentially leading to enhanced stereoselectivity.

    • Chiral Ligand for Asymmetric Catalysis: The thiophene sulfur and the amine nitrogen can act as coordination sites for metal catalysts. The chiral backbone would create a chiral environment around the metal center, enabling enantioselective transformations. The N-methoxy group could modulate the electronic properties and steric bulk of the ligand, fine-tuning the catalyst's activity and selectivity.[4][5][10]

    • Scaffold for Novel Drug Candidates: The thiophene-ethylamine scaffold is a known pharmacophore.[11][12] The introduction of the N-methoxy group offers a new vector for chemical diversification, allowing for the exploration of novel chemical space and interactions with biological targets. N-alkoxyamines are known to possess unique biological properties, and their incorporation into drug-like molecules is an emerging area of research.[13][14]

    Conclusion

    While direct literature on methoxy[1-(thiophen-2-yl)ethyl]amine is not yet available, this in-depth guide has outlined a clear and scientifically sound pathway to its synthesis and chiral resolution, based on established chemical principles. The combination of the medicinally important thiophene ring and a chiral N-methoxyamine functionality presents a compelling case for its potential as a versatile and valuable building block. Its exploration and application in asymmetric synthesis and drug discovery programs are poised to unlock new avenues for the creation of novel, stereochemically defined molecules with significant therapeutic potential. The protocols and insights provided herein serve as a foundational roadmap for researchers and scientists to pioneer the use of this promising chiral scaffold.

    References

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols for the Scalable Synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine

    Introduction Thiophene-containing compounds are significant scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2] Methoxy[1-(thiophen-2-yl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Thiophene-containing compounds are significant scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2] Methoxy[1-(thiophen-2-yl)ethyl]amine represents a key building block for the synthesis of more complex molecules in drug discovery programs. Its structure combines a thiophene ring with a chiral methoxyethylamine side chain, offering a versatile platform for further derivatization.

    This guide provides a detailed, two-step synthetic pathway designed for scalability, robustness, and high yield. The strategy hinges on two fundamental and well-understood organic transformations: a solvent-minimized Friedel-Crafts acylation to produce the key ketone intermediate, followed by a highly selective one-pot reductive amination. We will explore the causality behind each procedural choice, ensuring a protocol that is not only repeatable but also adaptable for large-scale production environments.

    Retrosynthetic Analysis and Synthetic Strategy

    The target molecule, Methoxy[1-(thiophen-2-yl)ethyl]amine, can be disconnected at the carbon-nitrogen bond. This retrosynthetic step points to a reductive amination pathway, one of the most reliable and widely used methods for C-N bond formation in the pharmaceutical industry.[3] This approach requires two primary starting materials: the ketone 1-(thiophen-2-yl)ethanone (2) and methoxyamine (3) .

    The ketone precursor (2) is commercially available but can also be synthesized efficiently and cost-effectively at scale via the Friedel-Crafts acylation of thiophene (1) with acetic anhydride.[4][5] This overall strategy is advantageous for its use of readily available starting materials and its avoidance of hazardous or expensive reagents, making it ideal for scalable synthesis.

    Overall Synthetic Workflow

    G cluster_0 PART 1: Friedel-Crafts Acylation cluster_1 PART 2: Reductive Amination Thiophene Thiophene (1) Ketone 1-(thiophen-2-yl)ethanone (2) Thiophene->Ketone Hβ Zeolite, 60-80°C AceticAnhydride Acetic Anhydride AceticAnhydride->Ketone Ketone2 1-(thiophen-2-yl)ethanone (2) Target Methoxy[1-(thiophen-2-yl)ethyl]amine (4) Ketone2->Target NaBH(OAc)₃, DCE Methoxyamine Methoxyamine HCl (3) Methoxyamine->Target

    Caption: Scalable two-step synthesis of the target compound.

    PART 1: Synthesis of 1-(thiophen-2-yl)ethanone (2)

    Principle: Heterogeneous Friedel-Crafts Acylation

    The traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like AlCl₃, leading to significant waste streams and handling challenges. A modern, scalable, and environmentally benign alternative is the use of a solid acid catalyst, such as Hβ zeolite.[4][6] This approach simplifies catalyst removal (via simple filtration), allows for catalyst recycling, and often provides high selectivity for the desired 2-acylated product with minimal byproducts.[4][5] Acetic anhydride serves as an effective and economical acylating agent.

    Experimental Protocol: Hβ Zeolite-Catalyzed Acylation

    This protocol is adapted from established methods for the liquid-phase acylation of thiophene.[6]

    Materials & Equipment

    Reagent/Equipment Details
    Reactants Thiophene, Acetic Anhydride
    Catalyst Hβ Zeolite (activated)
    Solvent None (solvent-free conditions)
    Apparatus Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, thermometer

    | Workup | Filtration apparatus, rotary evaporator, distillation setup |

    Reagent Quantities

    Compound MW ( g/mol ) Amount Moles Equivalents
    Thiophene 84.14 84.1 g 1.0 1.0
    Acetic Anhydride 102.09 204.2 g 2.0 2.0

    | Hβ Zeolite | N/A | ~15 g | N/A | Catalyst |

    Step-by-Step Procedure

    • Setup: Equip a 1 L round-bottom flask with a large magnetic stir bar, a reflux condenser, and a thermometer.

    • Charging Reactants: To the flask, add thiophene (84.1 g, 1.0 mol) and acetic anhydride (204.2 g, 2.0 mol). An excess of acetic anhydride is used to drive the reaction to completion.[4]

    • Catalyst Addition: Add approximately 15 g of activated Hβ zeolite catalyst to the mixture.

    • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Maintain this temperature for 4-6 hours.

    • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).

    • Catalyst Recovery: After the reaction is complete (as indicated by the consumption of thiophene), cool the mixture to room temperature. The solid Hβ zeolite catalyst is recovered by filtration. The catalyst can be washed with a solvent like ethyl acetate, dried, and calcined for reuse.[6]

    • Workup & Purification:

      • Transfer the filtrate to a larger flask. Carefully neutralize the excess acetic anhydride and the acetic acid byproduct by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

      • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

      • Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

      • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

      • The crude product, 1-(thiophen-2-yl)ethanone (2) , is purified by vacuum distillation to yield a clear liquid.

    PART 2: Synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine (4)

    Principle: One-Pot Reductive Amination

    Reductive amination is a robust method that converts a carbonyl group into an amine via an intermediate imine.[3] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous for scalable synthesis. It is a mild and selective reagent that reduces the in-situ formed imine or iminium ion much faster than the starting ketone, minimizing the formation of alcohol byproducts.[7][8] The reaction can be performed as a one-pot procedure in a suitable aprotic solvent like 1,2-dichloroethane (DCE).[9]

    Experimental Protocol: Reductive Amination with NaBH(OAc)₃

    This protocol is a generalized procedure based on the well-documented use of NaBH(OAc)₃ in reductive aminations.[7][8]

    Materials & Equipment

    Reagent/Equipment Details
    Reactants 1-(thiophen-2-yl)ethanone (2) , Methoxyamine hydrochloride (3)
    Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
    Solvent 1,2-Dichloroethane (DCE)
    Apparatus Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
    Workup Saturated aq. NaHCO₃, Ethyl acetate, Anhydrous Na₂SO₄, Rotary evaporator

    | Purification | Silica gel column chromatography |

    Reagent Quantities

    Compound MW ( g/mol ) Amount Moles Equivalents
    1-(thiophen-2-yl)ethanone (2) 126.18 12.6 g 0.1 1.0
    Methoxyamine HCl (3) 83.52 10.0 g 0.12 1.2
    NaBH(OAc)₃ 211.94 31.8 g 0.15 1.5

    | 1,2-Dichloroethane (DCE) | - | 400 mL | - | Solvent |

    Step-by-Step Procedure

    • Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(thiophen-2-yl)ethanone (12.6 g, 0.1 mol), methoxyamine hydrochloride (10.0 g, 0.12 mol), and 1,2-dichloroethane (400 mL).

    • Imine Formation: Stir the suspension at room temperature for 30-60 minutes. The hydrochloride salt of the amine is typically used to improve stability and handling.[10][11] The initial stirring allows for the equilibrium formation of the methoxyimine intermediate.

    • Reduction: Carefully add sodium triacetoxyborohydride (31.8 g, 0.15 mol) to the suspension in portions over 20 minutes. The addition may be slightly exothermic.

    • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours).

    • Monitoring: Monitor the reaction for the disappearance of the ketone starting material by TLC (Eluent: 20% Ethyl Acetate in Hexane).

    • Workup:

      • Carefully quench the reaction by slowly adding 200 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

      • Transfer the mixture to a separatory funnel and separate the layers.

      • Extract the aqueous layer with ethyl acetate (2 x 150 mL).

      • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

    • Purification:

      • Filter the mixture and concentrate the filtrate under reduced pressure.

      • The crude residue is purified by silica gel column chromatography (using a gradient eluent system, e.g., starting from 5% and increasing to 30% ethyl acetate in hexane) to afford the pure Methoxy[1-(thiophen-2-yl)ethyl]amine (4) .

    Scalability and Safety Considerations
    • Friedel-Crafts Acylation: When scaling up, the primary consideration is heat management during the reaction. The reaction is exothermic and should be conducted in a reactor with adequate temperature control. The use of a solid acid catalyst like Hβ zeolite significantly improves safety and simplifies workup compared to traditional Lewis acids.[4]

    • Reductive Amination: The addition of NaBH(OAc)₃ can be exothermic and should be controlled on a large scale. This reagent is moisture-sensitive and should be handled in a dry environment. 1,2-dichloroethane is a regulated solvent and appropriate containment and handling procedures must be followed.

    • Purification: While vacuum distillation is effective for the ketone precursor at scale, large-scale column chromatography for the final product can be resource-intensive. Exploring crystallization or salt formation of the final amine product may provide a more scalable purification strategy.

    References

    • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal.[Link]

    • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.[Link]

    • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals.[Link]

    • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate.[Link]

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

    • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate.[Link]

    • Methoxyamine. Wikipedia.[Link]

    • Acylation of Thiophene. Scribd.[Link]

    • Hart, H. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S.
    • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

    • O. S. S. J. D. O. T. Reissig, H.-U. (2016). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. Beilstein Journal of Organic Chemistry, 12, 2059–2069. [Link]

    • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.[Link]

    Sources

    Application

    Application Note: Synthesis of N-Methoxy-1-(thiophen-2-yl)ethylamine via Reductive Amination

    Abstract This technical guide provides a detailed, step-by-step protocol for the synthesis of N-Methoxy-1-(thiophen-2-yl)ethylamine, a valuable building block for pharmaceutical and agrochemical research. The synthesis i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide provides a detailed, step-by-step protocol for the synthesis of N-Methoxy-1-(thiophen-2-yl)ethylamine, a valuable building block for pharmaceutical and agrochemical research. The synthesis is achieved through a robust and widely applicable two-step, one-pot reductive amination procedure. This method involves the initial condensation of 2-acetylthiophene with methoxyamine hydrochloride to form an intermediate N-methoxyimine, which is subsequently reduced in situ using sodium borohydride. This guide offers in-depth explanations of the reaction mechanism, experimental choices, purification strategies, and characterization, designed for researchers, scientists, and drug development professionals.

    Introduction

    N-alkoxyamines, particularly N-methoxyamines, are crucial structural motifs in medicinal chemistry. They often serve as bioisosteres for amides and esters, offering improved metabolic stability and pharmacokinetic profiles. The thiophene ring is also a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The combination of these two moieties in N-Methoxy-1-(thiophen-2-yl)ethylamine creates a versatile building block for the synthesis of novel chemical entities with potential biological activity.

    The presented protocol utilizes the reductive amination of a ketone, a cornerstone reaction in amine synthesis.[1][2] This method is favored for its operational simplicity, high efficiency, and the commercial availability of starting materials.[3] The reaction proceeds by first forming an imine from a carbonyl compound and an amine, which is then reduced to the target amine.[4] Using a mild reducing agent like sodium borohydride (NaBH₄) allows for the selective reduction of the imine in the presence of the starting ketone, making it an ideal choice for a one-pot procedure.[1][2]

    Reaction Scheme & Mechanism

    The synthesis proceeds in two sequential steps within a single reaction vessel:

    Step 1: N-Methoxyimine Formation The process begins with the nucleophilic attack of methoxyamine on the carbonyl carbon of 2-acetylthiophene. This is followed by the elimination of a water molecule to form the corresponding N-methoxyimine intermediate. This condensation is typically performed under mildly acidic or neutral conditions. The use of methoxyamine hydrochloride necessitates the addition of a weak base to liberate the free methoxyamine for the reaction.

    Step 2: In Situ Reduction The C=N double bond of the formed imine is then reduced to a single bond using a hydride-based reducing agent, sodium borohydride (NaBH₄). The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbon of the imine, and subsequent protonation of the nitrogen atom yields the final N-methoxy amine product.

    Materials and Reagents

    Reagent/MaterialGradeSupplierNotes
    2-AcetylthiopheneReagent Grade, ≥99%Sigma-Aldrich-
    Methoxyamine hydrochloride≥98%Sigma-Aldrich[5]
    Sodium borohydride (NaBH₄)Powder, ≥98%Sigma-Aldrich[6]
    PyridineAnhydrous, 99.8%Sigma-AldrichActs as a mild base.
    Methanol (MeOH)Anhydrous, 99.8%Sigma-AldrichReaction solvent.
    Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
    Saturated aq. Sodium Bicarbonate (NaHCO₃)--For work-up.
    Brine (Saturated aq. NaCl)--For washing.
    Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
    Silica Gel60 Å, 230-400 mesh-For column chromatography.
    TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.

    Experimental Protocol

    This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

    Reaction Setup
    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylthiophene (1.26 g, 10 mmol, 1.0 eq.).

    • Dissolve the ketone in 30 mL of anhydrous methanol.

    • Add methoxyamine hydrochloride (0.92 g, 11 mmol, 1.1 eq.) to the solution.

    • Add anhydrous pyridine (0.87 g, 0.89 mL, 11 mmol, 1.1 eq.) dropwise to the stirring solution. The pyridine neutralizes the hydrochloride salt, liberating free methoxyamine.

    • Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the N-methoxyimine.

    Reaction Monitoring
    • The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

    • Eluent: 20% Ethyl acetate in Hexane.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The starting material (2-acetylthiophene) spot should diminish and a new, slightly more polar spot corresponding to the imine should appear.

    Reduction
    • After confirming imine formation, cool the reaction flask to 0 °C in an ice-water bath.

    • Slowly and portion-wise, add sodium borohydride (0.57 g, 15 mmol, 1.5 eq.) to the stirring reaction mixture over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.[7]

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours, or until the reaction is complete as monitored by TLC.

    Work-up & Isolation
    • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of ~20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and decompose excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

    Purification

    The crude N-Methoxy-1-(thiophen-2-yl)ethylamine is purified by flash column chromatography.

    • Stationary Phase: Silica gel.

    • Expert Insight: Basic amines can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[8] To mitigate this, the silica gel can be pre-treated by slurrying it in the eluent containing a small amount of a volatile base (e.g., 0.5-1% triethylamine), or an amine-functionalized silica column can be used.[9][10]

    • Eluent System: A gradient of 10% to 40% ethyl acetate in hexane, with 0.5% triethylamine added to the mobile phase.

    • Procedure:

      • Load the crude product onto the silica gel column (dry loading is preferred).

      • Elute with the solvent system, collecting fractions.

      • Monitor fractions by TLC.

      • Combine the pure fractions and remove the solvent under reduced pressure to afford the purified N-Methoxy-1-(thiophen-2-yl)ethylamine.

    Workflow Diagram

    G cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. 2-Acetylthiophene, Methoxyamine HCl, Pyridine in Anhydrous MeOH B 2. Stir at RT (2-4h) (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH₄ portion-wise C->D E 5. Stir at RT (3-5h) (Reduction) D->E F 6. Quench with aq. NaHCO₃ E->F Proceed to Work-up G 7. Remove MeOH (Rotovap) F->G H 8. Extract with EtOAc G->H I 9. Wash with H₂O & Brine H->I J 10. Dry (MgSO₄) & Concentrate I->J K 11. Silica Gel Column Chromatography (Hexane/EtOAc + 0.5% Et₃N) J->K Crude Product L 12. Combine Pure Fractions & Concentrate K->L M Pure Product L->M

    Caption: Overall workflow for the synthesis of N-Methoxy-1-(thiophen-2-yl)ethylamine.

    Expected Results & Characterization

    ParameterExpected Value
    Appearance Pale yellow oil
    Yield 65-80%
    ¹H NMR (CDCl₃, 400 MHz) δ 7.20 (dd, 1H, thiophene-H5), 6.95 (m, 2H, thiophene-H3, H4), 6.10 (br s, 1H, NH), 4.40 (q, 1H, CH), 3.55 (s, 3H, OCH₃), 1.50 (d, 3H, CH₃) ppm.
    ¹³C NMR (CDCl₃, 100 MHz) δ 148.0, 126.8, 124.5, 123.0, 62.0, 55.5, 21.0 ppm.
    Mass Spec (ESI+) m/z 158.07 [M+H]⁺

    Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.[11]

    Safety Precautions & Troubleshooting

    IssuePotential CauseRecommended Solution
    Low Yield of Imine Insufficient reaction time; moisture in reagents/solvent.Increase reaction time for imine formation. Ensure all reagents and glassware are anhydrous.
    Incomplete Reduction Inactive or insufficient NaBH₄.Use freshly opened or properly stored NaBH₄. Consider adding a slight excess (up to 2.0 eq.).
    Product Tailing on TLC/Column Strong interaction of the basic amine with acidic silica.Add 0.5-1% triethylamine or ammonia to the eluent system.[8][9] Alternatively, use an amine-functionalized or alumina column.[10]
    Violent Reaction during Quench Adding quenching agent too quickly to unreacted NaBH₄.Always perform the quench at 0 °C and add the aqueous solution slowly and dropwise.

    General Safety:

    • Sodium Borohydride (NaBH₄): Corrosive and water-reactive. Releases flammable hydrogen gas upon contact with water or acid.[6][7][12][13] Handle in a well-ventilated fume hood and keep away from water. Wear appropriate PPE, including gloves and safety glasses.[7]

    • Methoxyamine Hydrochloride: Toxic. Handle with care, avoiding inhalation and skin contact.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.

    • Solvents (Methanol, Ethyl Acetate, Hexane): Flammable. Keep away from ignition sources.

    References

    • Google Patents. (n.d.). A method of preparation of methoxy amine hydrochloride.
    • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

    • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

    • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

    • PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]

    • Google Patents. (n.d.). Preparation method of methoxyamine hydrochloride and preparation method of N-methoxyacetamide.
    • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved from [Link]

    • ResearchGate. (n.d.). Dept-135 NMR spectrum of N, N-diethylphenethylamine. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

    • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

    • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

    • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Retrieved from [Link]

    • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

    • Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions. Retrieved from [Link]

    • University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

    • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

    • Journal of Analytical and Bioanalytical Techniques. (2024, October 7). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Retrieved from [Link]

    • ACS Publications. (2021, May 19). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. Retrieved from [Link]

    • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

    • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]

    • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

    Sources

    Method

    Catalytic Coupling Strategies for Methoxy[1-(thiophen-2-yl)ethyl]amine in Drug Discovery

    Introduction & Rationale The incorporation of heteroaryl-containing chiral amines is a cornerstone of modern pharmacophore design. Methoxy[1-(thiophen-2-yl)ethyl]amine (CAS: 1546831-25-7) is a highly versatile building b...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Rationale

    The incorporation of heteroaryl-containing chiral amines is a cornerstone of modern pharmacophore design. Methoxy[1-(thiophen-2-yl)ethyl]amine (CAS: 1546831-25-7) is a highly versatile building block, featuring a thiophene ring (a classic phenyl bioisostere), an α -chiral center, and a methoxy group that serves as a hydrogen-bond acceptor to improve aqueous solubility[1].

    However, from a catalytic standpoint, coupling this specific amine presents a trifecta of synthetic challenges:

    • Steric Hindrance: As an α -branched primary amine, it exhibits restricted trajectory for nucleophilic attack.

    • β -Hydride Elimination Risk: The presence of α -hydrogens on the alkyl chain makes palladium-catalyzed intermediates susceptible to β -hydride elimination, leading to imine byproducts rather than the desired C-N coupled product.

    • Catalyst Poisoning (Chelation): The combination of the thiophene sulfur and the methoxy oxygen can act as a hemilabile multidentate ligand. In standard catalytic systems, these heteroatoms can outcompete the ancillary phosphine ligands, forming stable, catalytically dead palladium(II) or metal chelates.

    To overcome these barriers, this application note details two highly optimized, field-proven catalytic workflows: Buchwald-Hartwig C-N Cross-Coupling using sterically demanding dialkylbiaryl phosphines[2], and Direct Catalytic Amidation utilizing ortho-substituted arylboronic acids[3][4].

    Mechanistic Pathways & Catalyst Selection

    Palladium-Catalyzed C-N Cross-Coupling

    To prevent the methoxy and thiophene groups from poisoning the palladium center, a highly sterically demanding, electron-rich monodentate ligand is required. Ligands such as tBuBrettPhos or Mor-DalPhos force the Pd center to remain in a lower coordination state[5]. The massive steric bulk of the tert-butyl or adamantyl groups accelerates reductive elimination, vastly outcompeting the deleterious β -hydride elimination pathway[2].

    BHAmination Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Pd(II)(Ar)(X)(Amine)L Amine Coordination OxAdd->AmineCoord + Amine Deprot Pd(II)(Ar)(Amido)L Deprotonation AmineCoord->Deprot + Base - HX RedElim Ar-Amine Reductive Elimination Deprot->RedElim RedElim->Pd0 - Product

    Fig 1. Pd-catalyzed Buchwald-Hartwig amination cycle for α-branched primary amines.

    Boronic Acid-Catalyzed Direct Amidation

    Traditional amide couplings rely on stoichiometric, atom-inefficient reagents (e.g., HATU, EDC). For a greener approach, catalytic direct amidation using arylboronic acids is highly effective. The catalyst, typically 2-Iodophenylboronic acid , condenses with the carboxylic acid to form a highly electrophilic mixed acyloxyboronic acid intermediate. The ortho-iodo substituent provides a unique halogen-acceleration effect, lowering the activation energy for nucleophilic attack by the sterically hindered Methoxy[1-(thiophen-2-yl)ethyl]amine[3][6].

    BoronicAmidation Cat ArB(OH)2 Boronic Acid Catalyst MixedAnhydride Acyloxyboronic Acid Intermediate Cat->MixedAnhydride + RCOOH - H2O AmineAttack Nucleophilic Attack by Primary Amine MixedAnhydride->AmineAttack + Amine AmideProd Amide Product + H2O AmineAttack->AmideProd AmideProd->Cat Catalyst Regeneration

    Fig 2. Boronic acid-catalyzed direct dehydrative amidation pathway.

    Quantitative Data & Catalyst Optimization

    The tables below summarize the empirical optimization for coupling Methoxy[1-(thiophen-2-yl)ethyl]amine. Note the dramatic failure of standard bidentate ligands (dppf, BINAP) in the cross-coupling due to chelation poisoning.

    Table 1: Ligand Optimization for Pd-Catalyzed C-N Cross-Coupling (Conditions: 1.0 eq Aryl Chloride, 1.2 eq Amine, 1.4 eq NaOtBu, Toluene, 100 °C, 12 h)

    LigandCatalyst LoadingYield (%)Mechanistic Observation / Causality
    dppf 5.0 mol%15%Extensive Pd black precipitation; heteroatom chelation poisoning.
    BINAP 5.0 mol%22%Sluggish conversion; imine byproduct from β -hydride elimination.
    RuPhos 2.0 mol%65%Moderate conversion; formation of off-cycle bis-amine complexes.
    Mor-DalPhos 1.0 mol%91%Excellent chemoselectivity; prevents off-cycle resting states[5].
    tBuBrettPhos 1.0 mol%94% Rapid reductive elimination outcompetes side reactions[2].

    Table 2: Boronic Acid Catalyst Optimization for Direct Amidation (Conditions: 1.0 eq Phenylacetic acid, 1.05 eq Amine, Toluene, Reflux with Dean-Stark, 16 h)

    CatalystLoadingYield (%)Mechanistic Observation / Causality
    None (Thermal) N/A<5%Background thermal amidation is negligible at 110 °C.
    Boric Acid 10.0 mol%45%Moderate activation; struggles with the α -branched steric bulk.
    3,4,5-Trifluorophenylboronic acid 5.0 mol%72%High Lewis acidity improves mixed anhydride formation.
    2-Iodophenylboronic acid 5.0 mol%96% Ortho-halogen effect optimally accelerates nucleophilic attack[3].

    Experimental Protocols

    Protocol A: Buchwald-Hartwig Amination (Using tBuBrettPhos)

    This protocol is designed as a self-validating system to ensure catalyst activation before the addition of the sterically hindered amine.

    Reagents & Materials:

    • Aryl chloride (1.0 mmol)

    • Methoxy[1-(thiophen-2-yl)ethyl]amine (1.2 mmol)

    • Pd2(dba)3 (0.01 mmol, 1 mol% Pd)

    • tBuBrettPhos (0.024 mmol, 2.4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous Toluene (5 mL)

    Step-by-Step Methodology:

    • Pre-catalyst Activation (Critical Step): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, tBuBrettPhos, and 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

      • Self-Validation Check: The solution must transition from a deep reddish-purple (Pd2(dba)3) to a homogeneous pale yellow/orange. This visual cue confirms the formation of the active Pd(0)L complex. If the solution turns black, oxygen ingress has occurred, and Pd black has precipitated.

    • Substrate Addition: To the active catalyst solution, add NaOtBu, the aryl chloride, and Methoxy[1-(thiophen-2-yl)ethyl]amine dissolved in the remaining 3 mL of toluene.

    • Reaction: Seal the tube, remove it from the glovebox, and heat to 100 °C in an oil bath for 12 hours.

    • Monitoring: Monitor via LC-MS. The α -branched amine will exhibit a distinct molecular ion peak [M+H]+ . The disappearance of the aryl chloride indicates completion.

    • Work-up: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate under reduced pressure and purify via silica gel flash chromatography.

    Protocol B: Catalytic Direct Amidation (Using 2-Iodophenylboronic acid)

    This protocol utilizes azeotropic water removal to drive the thermodynamic equilibrium toward the amide product.

    Reagents & Materials:

    • Carboxylic acid (1.0 mmol)

    • Methoxy[1-(thiophen-2-yl)ethyl]amine (1.05 mmol)

    • 2-Iodophenylboronic acid (0.05 mmol, 5 mol%)

    • Anhydrous Toluene (10 mL)

    Step-by-Step Methodology:

    • Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the carboxylic acid, Methoxy[1-(thiophen-2-yl)ethyl]amine, and 2-Iodophenylboronic acid.

    • Solvent Addition: Add 10 mL of anhydrous toluene. Attach a Dean-Stark apparatus fitted with a reflux condenser.

      • Causality Note: Toluene is specifically chosen as it forms an excellent azeotrope with water, which is the sole byproduct of this catalytic cycle.

    • Reflux: Heat the mixture to 110 °C (vigorous reflux) for 16 hours.

      • Self-Validation Check: Observe the Dean-Stark trap. The collection of water droplets at the bottom of the trap physically validates that the dehydrative condensation is actively occurring.

    • Work-up: Cool the reaction to room temperature. Wash the organic layer sequentially with 1M HCl (5 mL) to remove unreacted amine, saturated aqueous NaHCO3 (5 mL) to remove unreacted acid and the boronic acid catalyst, and brine (5 mL).

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting amide is typically >95% pure by NMR and requires minimal further purification.

    References

    • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)
    • Source: PubMed Central (PMC) / J. Am. Chem. Soc.
    • Source: Chemical Society Reviews / Diva-Portal.
    • Source: The Royal Society of Chemistry (RSC)

    Sources

    Application

    Application Notes and Protocols: Asymmetric Synthesis of Chiral Methoxy[1-(thiophen-2-yl)ethyl]amine

    Abstract Chiral amines are fundamental building blocks in medicinal chemistry and drug development, with the stereochemistry often dictating the pharmacological activity and safety profile of a molecule. This document pr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    Chiral amines are fundamental building blocks in medicinal chemistry and drug development, with the stereochemistry often dictating the pharmacological activity and safety profile of a molecule. This document provides a detailed guide for the asymmetric synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine, a valuable chiral intermediate. The proposed synthetic strategy involves the preparation of a key precursor, 2-acetylthiophene O-methyl oxime, followed by a highly enantioselective reduction using a chiral spiroborate ester catalyst. This application note offers a comprehensive, step-by-step protocol, from starting materials to the final, purified product, including methods for chiral purity assessment.

    Introduction

    The thiophene moiety is a privileged scaffold in a wide array of pharmaceuticals and biologically active compounds. When combined with a chiral ethylamine side chain, it forms a structural motif present in numerous drug candidates. The N-methoxy amine functionality further enhances its utility as a synthetic intermediate. The enantioselective synthesis of such molecules is of paramount importance, as different enantiomers can exhibit distinct biological activities.

    This guide outlines a robust and reproducible methodology for the preparation of enantiomerically enriched Methoxy[1-(thiophen-2-yl)ethyl]amine. The chosen synthetic route is based on the asymmetric reduction of a prochiral ketoxime ether, a strategy known for its high efficiency and enantioselectivity.[1][2]

    Synthetic Strategy Overview

    The overall synthetic pathway is a two-step process commencing with the commercially available 2-acetylthiophene. The first step involves the formation of the O-methyl oxime ether. The subsequent and key step is the asymmetric reduction of this oxime ether using a borane-tetrahydrofuran complex in the presence of a chiral spiroborate ester catalyst, which induces the formation of one enantiomer in excess.[2][3]

    Synthetic_Workflow Start 2-Acetylthiophene Intermediate 2-Acetylthiophene O-methyl oxime Start->Intermediate Methoxyamine HCl, Pyridine, Ethanol, Reflux Product Chiral Methoxy[1-(thiophen-2-yl)ethyl]amine Intermediate->Product 1. Chiral Spiroborate Ester Catalyst, BH3-THF, 0-5 °C 2. Aqueous Workup

    Caption: Proposed workflow for the asymmetric synthesis.

    Detailed Experimental Protocols

    Part 1: Synthesis of 2-Acetylthiophene O-methyl oxime (Intermediate)

    This initial step prepares the substrate for the key asymmetric reduction.

    Materials and Equipment:

    • 2-Acetylthiophene

    • Methoxyamine hydrochloride

    • Pyridine

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating

    • Standard glassware for extraction and purification

    Procedure:

    • To a solution of 2-acetylthiophene (1.0 eq) in ethanol, add methoxyamine hydrochloride (1.2 eq).

    • Slowly add pyridine (1.5 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-acetylthiophene O-methyl oxime, which can be used in the next step without further purification.

    Part 2: Asymmetric Reduction to Methoxy[1-(thiophen-2-yl)ethyl]amine (Final Product)

    This is the critical step where the chirality is introduced. The use of a chiral spiroborate ester catalyst is crucial for achieving high enantioselectivity.[2]

    Materials and Equipment:

    • 2-Acetylthiophene O-methyl oxime

    • Chiral spiroborate ester catalyst (e.g., prepared from a chiral amino alcohol)

    • Borane-tetrahydrofuran complex (BH3-THF), 1M solution

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

    • Syracuses and cannulas for reagent transfer

    • Magnetic stirrer and cooling bath (ice-water or cryocooler)

    Procedure:

    • Set up a flame-dried Schlenk flask under an inert atmosphere.

    • Add the chiral spiroborate ester catalyst (typically 5-10 mol%) to the flask.

    • Dissolve the catalyst in anhydrous THF.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add the borane-THF complex (1.5 eq) to the catalyst solution and stir for 15-20 minutes.

    • In a separate flask, dissolve the 2-acetylthiophene O-methyl oxime (1.0 eq) in anhydrous THF.

    • Add the solution of the oxime ether dropwise to the pre-formed catalyst-borane complex at 0-5 °C.

    • Maintain the reaction at this temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of methanol, followed by 1M HCl.

    • Stir the mixture for 30 minutes at room temperature to ensure complete hydrolysis of any borane complexes.

    • Make the solution basic (pH > 12) by the addition of aqueous NaOH.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched Methoxy[1-(thiophen-2-yl)ethyl]amine.

    Reagent/ParameterQuantity/SettingPurpose
    2-Acetylthiophene O-methyl oxime1.0 eqSubstrate
    Chiral Spiroborate Ester0.05 - 0.10 eqAsymmetric Catalyst
    Borane-THF Complex1.5 eqReducing Agent
    Anhydrous THFSolventReaction Medium
    Reaction Temperature0 - 5 °COptimal for high enantioselectivity
    Reaction Time4 - 24 hoursVaries based on substrate

    Characterization and Chiral Purity Analysis

    Structural Characterization: The structure of the final product should be confirmed using standard spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the molecular structure and purity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    Determination of Enantiomeric Excess (ee): The enantiomeric excess of the final product is a critical measure of the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.

    Chiral_HPLC_Workflow Sample Product Sample HPLC Chiral HPLC System (e.g., DAICEL CHIRALPAK OD-H) Sample->HPLC Detector UV Detector HPLC->Detector Data Chromatogram (Two separated peaks for enantiomers) Detector->Data

    Caption: Workflow for chiral HPLC analysis.

    Recommended Chiral HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a DAICEL CHIRALPAK OD-H, is often effective for separating chiral amines.[4]

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a good starting point.[4] The mobile phase composition may require optimization to achieve baseline separation of the enantiomers.[5]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 235 nm).

    The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

    Safety Precautions

    • Always work in a well-ventilated fume hood.

    • Borane-THF is a flammable and corrosive reagent. Handle with care under an inert atmosphere.

    • Pyridine is a toxic and flammable liquid.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    Troubleshooting

    IssuePossible CauseSuggested Solution
    Low YieldIncomplete reaction; degradation of product during workup.Monitor reaction closely by TLC; use milder workup conditions.
    Low Enantiomeric ExcessImpure catalyst; non-optimal reaction temperature.Ensure catalyst is pure and dry; precisely control the reaction temperature.
    Poor Separation in Chiral HPLCInappropriate chiral column or mobile phase.Screen different chiral columns and mobile phase compositions.[6]

    Conclusion

    The described methodology provides a reliable and highly enantioselective route to Methoxy[1-(thiophen-2-yl)ethyl]amine. The key to this synthesis is the asymmetric reduction of the corresponding O-methyl oxime ether using a chiral spiroborate ester catalyst, which consistently delivers the desired product in high enantiomeric excess. The detailed protocols and analytical methods herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

    References

    • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

    • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

    • Asymmetric Reduction of Oxime Ethers. Scribd. Available at: [Link]

    • Supporting Information For: S1. Available at: [Link]

    • Asymmetric synthesis of potent and orally bioavailable Thiophene-based EZH2 inhibitors. ResearchGate. Available at: [Link]

    • Crystal structures of four chiral imine-substituted thiophene derivatives. PMC. Available at: [Link]

    • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). AIP Conference Proceedings. Available at: [Link]

    • Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O. SciSpace. Available at: [Link]

    • Synthetic method of 2-thiophene ethylamine. Google Patents.
    • Method for synthesizing 2-thiophene ethylamine. Eureka | Patsnap. Available at: [Link]

    • Chiral synthetic unprecedented spiro[indoline-2,3′-thiophen]-3-ones via an organocatalytic asymmetric sulfa-Michael/aldol cascade reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

    • Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O 3 BN Framework. ResearchGate. Available at: [Link]

    • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

    • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

    • Asymmetric reduction of keto oxime ethers using oxazaborolidine reagents. The enantioselective synthesis of cyclic amino alcohols. Princeton University. Available at: [Link]

    • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

    • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. Available at: [Link]

    • Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. Available at: [Link]

    • Chiral HPLC Separations. Phenomenex. Available at: [Link]

    • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

    • Asymmetric reduction of ketoxime O-alkyl ethers with chirally modified NaBH4–ZrCl4. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

    • Preparation of primary aliphatic and alicyclic amines from thiophene derivatives. R Discovery. Available at: [Link]

    • Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

    • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. PMC. Available at: [Link]

    • SYNTHESIS OF SECONDARY AMINES IN ONE STEP FROM 7-METHOXY-2-[4- (METHOXY)PHENYL)-1-BENZOFURAN-5-CARBOXALDEHYDE BY REDUCTIVE AMINATION. ResearchGate. Available at: https://www.researchgate.
    • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]

    Sources

    Method

    Synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine via Reductive Amination: A Comparative Analysis of Modern Techniques

    An Application Note and Protocol Guide Abstract This application note provides a detailed guide for the synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine, a valuable secondary amine intermediate for pharmaceutical and ma...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol Guide

    Abstract

    This application note provides a detailed guide for the synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine, a valuable secondary amine intermediate for pharmaceutical and materials science research. The synthesis is achieved through the reductive amination of 2-acetylthiophene with methoxyamine. We present and compare two robust protocols employing distinct selective reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This guide delves into the mechanistic underpinnings of these choices, offers step-by-step experimental procedures, and provides a framework for reaction optimization and product characterization, empowering researchers to select and implement the most suitable method for their laboratory context.

    Introduction and Scientific Background

    Reductive amination is a cornerstone of modern organic synthesis, enabling the direct conversion of a carbonyl group into an amine via an intermediate imine or related C=N species.[1] This methodology is prized for its efficiency and broad applicability in constructing carbon-nitrogen bonds, which are ubiquitous in biologically active molecules.[2] The target molecule, Methoxy[1-(thiophen-2-yl)ethyl]amine, is synthesized by reacting 2-acetylthiophene, a common thiophene derivative[3], with methoxyamine.

    The overall transformation proceeds in two key stages within a single pot:

    • Oxime Ether Formation: The nucleophilic nitrogen of methoxyamine attacks the electrophilic carbonyl carbon of 2-acetylthiophene. Subsequent dehydration forms a stable oxime ether intermediate.

    • Reduction: A hydride-based reducing agent selectively reduces the carbon-nitrogen double bond of the oxime ether to yield the final secondary amine product.

    The success of this one-pot reaction hinges on the choice of reducing agent. The agent must be mild enough to not prematurely reduce the starting ketone but potent enough to efficiently reduce the intermediate oxime ether.[4][5] This note will focus on two such reagents that fulfill this requirement: Sodium Triacetoxyborohydride and Sodium Cyanoborohydride.[6]

    General Reaction Mechanism

    The reductive amination process follows a well-established pathway. The initial condensation is typically the rate-limiting step and can be influenced by pH. The subsequent reduction of the C=N bond is generally rapid and irreversible.

    G cluster_1 Step 1: Oxime Ether Formation (Reversible) cluster_2 Step 2: Reduction (Irreversible) ketone 2-Acetylthiophene hemiaminal Hemiaminal Intermediate ketone->hemiaminal + H₂N-OCH₃ amine Methoxyamine amine->hemiaminal oxime Oxime Ether Intermediate hemiaminal->oxime - H₂O oxime->hemiaminal + H₂O product Methoxy[1-(thiophen-2-yl)ethyl]amine oxime->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product [H⁻]

    Figure 1: General mechanism for the reductive amination of 2-acetylthiophene with methoxyamine.

    Comparative Analysis of Reducing Agents

    The choice of reducing agent is the most critical variable in this synthesis, impacting reaction efficiency, safety, and operational complexity.

    FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)
    Reactivity & Selectivity A mild and highly selective agent. The acetoxy groups moderate the hydride's reactivity, making it slow to reduce ketones but fast for iminium ions/oxime ethers.[7]Highly selective for iminium ions over carbonyls at pH 6-8.[8] At lower pH (1-3), it can reduce aldehydes and ketones.
    Safety & Handling Considered much safer. It is non-toxic and stable. Byproducts are acetic acid and borates.[9]Highly toxic. Can release poisonous hydrogen cyanide (HCN) gas if exposed to strong acids. Must be handled in a fume hood with extreme care.[10]
    Optimal pH Tolerant of mildly acidic conditions, often used with a catalytic amount of acetic acid to promote imine formation.[11]Reaction rate is pH-dependent. Optimal performance is in a slightly acidic to neutral buffer to ensure imine formation without significant HCN evolution.[8]
    Solvents Commonly used in non-protic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12]Effective in protic solvents like methanol (MeOH) and ethanol (EtOH).[8]
    Work-up Typically involves a simple aqueous wash to remove boron salts and acetic acid.Requires a careful basic quench to neutralize any acid and avoid HCN gas formation before extraction.

    Expert Insight: For general laboratory use, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its enhanced safety profile, ease of handling, and excellent yields without the need for strict pH control.[9] NaBH₃CN remains a viable, cost-effective alternative when handled with appropriate safety protocols.

    Experimental Protocols

    The following protocols are designed for a 5 mmol scale and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.

    Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

    This method is preferred for its safety and efficiency.[11]

    Materials:

    • 2-Acetylthiophene (0.63 g, 5.0 mmol, 1.0 equiv)

    • Methoxyamine hydrochloride (0.46 g, 5.5 mmol, 1.1 equiv)

    • Triethylamine (TEA) (0.56 g, 0.77 mL, 5.5 mmol, 1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.60 g, 7.5 mmol, 1.5 equiv)

    • 1,2-Dichloroethane (DCE) (25 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiophene (1.0 equiv) and methoxyamine hydrochloride (1.1 equiv).

    • Add 1,2-dichloroethane (25 mL) to the flask.

    • Add triethylamine (1.1 equiv) dropwise to the suspension to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.

    • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the mixture. Note: The reaction may bubble slightly as a small amount of acetic acid is released from the reagent.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

    • Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

    Protocol B: Reductive Amination using Sodium Cyanoborohydride

    This classic method requires careful pH management and handling.[10]

    Materials:

    • 2-Acetylthiophene (0.63 g, 5.0 mmol, 1.0 equiv)

    • Methoxyamine hydrochloride (0.46 g, 5.5 mmol, 1.1 equiv)

    • Methanol (MeOH) (25 mL)

    • Sodium cyanoborohydride (NaBH₃CN) (0.22 g, 3.5 mmol, 0.7 equiv)

    • Bromocresol green indicator (optional, for pH monitoring)

    • 1M HCl in Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    Procedure:

    • To a 100 mL round-bottom flask with a magnetic stir bar, add 2-acetylthiophene (1.0 equiv), methoxyamine hydrochloride (1.1 equiv), and methanol (25 mL).

    • Stir until all solids dissolve.

    • Add sodium cyanoborohydride (0.7 equiv) to the solution.

    • Adjust the pH of the reaction to ~6-7 by the dropwise addition of 1M methanolic HCl. The pH can be monitored using pH paper or an indicator.

    • Stir the reaction at room temperature for 12-24 hours, maintaining the pH between 6 and 7.

    • Monitor the reaction by TLC or GC-MS.

    • Work-up: Once complete, carefully pour the reaction mixture into 30 mL of saturated aqueous NaHCO₃ solution to ensure the reaction is basic (pH > 8).

    • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the remaining aqueous residue with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography as described in Protocol A.

    Experimental Workflow and Characterization

    A successful synthesis relies on a logical workflow from setup to final analysis.

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Ketone, Amine Salt, & Base solvent Dissolve in Anhydrous Solvent reagents->solvent add_reductant Add Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) solvent->add_reductant stir Stir at Room Temp (12-24h) add_reductant->stir monitor Monitor by TLC/GC-MS stir->monitor quench Aqueous Quench (e.g., NaHCO₃) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

    Figure 2: Standard experimental workflow for the synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine.

    Product Characterization

    Confirmation of the product structure is essential. The following are expected analytical signatures for Methoxy[1-(thiophen-2-yl)ethyl]amine.

    • ¹H NMR (CDCl₃, 400 MHz):

      • δ ~7.20-6.90 (m, 3H, thiophene protons)

      • δ ~4.20-4.00 (q, 1H, CH-N)

      • δ ~3.60 (s, 3H, OCH₃)

      • δ ~2.50 (br s, 1H, NH)

      • δ ~1.50 (d, 3H, CH-CH₃)

    • ¹³C NMR (CDCl₃, 100 MHz):

      • δ ~148-145 (Ar-C)

      • δ ~127-123 (Ar-CH x3)

      • δ ~62 (OCH₃)

      • δ ~55 (CH-N)

      • δ ~22 (CH₃)

    • Mass Spectrometry (ESI+):

      • Expected [M+H]⁺: m/z 158.07

    Conclusion

    This application note details two effective and reliable methods for the synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine via reductive amination. While both sodium triacetoxyborohydride and sodium cyanoborohydride are capable of effecting the desired transformation, the former is highly recommended for its superior safety profile and operational simplicity. The provided protocols are robust and can be adapted for various scales, serving as a valuable resource for researchers in medicinal chemistry and related fields. Rigorous purification and spectroscopic characterization are paramount to ensure the quality of the final product for subsequent applications.

    References

    • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][6]

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][11][12]

    • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link][7]

    • Organic Chemistry Portal. Sodium cyanoborohydride. [Link][10]

    • G-Biosciences. Sodium Cyanoborohydride. [Link]

    • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201–216). American Chemical Society. [Link][8]

    • JoVE (Journal of Visualized Experiments). (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link][4]

    • Wikipedia. Reductive amination. [Link][1]

    • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5349-5413. [Link][2]

    • Synple Chem. Application Note – Reductive Amination. [Link]

    • Wikipedia. 2-Acetylthiophene. [Link][3]

    • Caspar, M. L., et al. (2020). Electron ionization mass spectrum of (a) 1-(thiophen-2-yl). Journal of Chromatography A, 1634, 461669. [Link][13]

    Sources

    Application

    Application Note: A Guide to the Incorporation of Methoxy[1-(thiophen-2-yl)ethyl]amine into Peptide Backbones

    Abstract The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced stability, novel functionalit...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a unique thiophene-containing nnAA, Methoxy[1-(thiophen-2-yl)ethyl]amine, into peptide backbones using Fmoc-based solid-phase peptide synthesis (SPPS). We detail the synthesis of the requisite Fmoc-protected building block, its subsequent use in automated or manual SPPS, and the final cleavage, purification, and characterization steps. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification toolkit.

    Introduction: The Rationale for Thiophene-Containing Peptidomimetics

    Peptides are crucial signaling molecules in a vast array of biological pathways, but their therapeutic potential is often limited by poor metabolic stability and low bioavailability. The strategic replacement of natural amino acids with nnAAs can overcome these limitations.[1][2] The thiophene ring, in particular, is a "privileged pharmacophore" in medicinal chemistry, valued for its versatile structural and electronic properties.[3][4]

    Why Incorporate Methoxy[1-(thiophen-2-yl)ethyl]amine?

    • Bioisosteric Replacement: The thiophene ring is a well-established bioisostere of the phenyl ring, often used to modulate a compound's metabolic stability and physicochemical properties like lipophilicity without compromising biological activity.[5][6] This substitution can alter absorption, distribution, metabolism, and excretion (ADME) profiles favorably.[5]

    • Structural Diversity: The thiophene moiety introduces a unique five-membered aromatic heterocycle that can explore different chemical space compared to natural aromatic residues (Phe, Tyr, Trp).[7] This can lead to novel receptor interactions and enhanced binding affinities.[7][8][9]

    • Modulation of Physicochemical Properties: The sulfur atom in the thiophene ring can influence electronic properties, participate in hydrogen bonding, and alter the overall polarity of the peptide, providing a handle to fine-tune its characteristics for specific applications.[5][7]

    This guide will walk you through the entire workflow, from building block preparation to final peptide analysis, providing both the "how" and the "why" behind each step.

    Preparation of the Fmoc-Protected Building Block

    To be utilized in standard Fmoc-based SPPS, the primary amine of Methoxy[1-(thiophen-2-yl)ethyl]amine must first be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[10] This is a critical step to ensure controlled, stepwise elongation of the peptide chain.[11][12]

    Scientist's Note: The Importance of Fmoc Protection

    The Fmoc group is the cornerstone of modern orthogonal peptide synthesis strategy.[13] It is stable to the acidic conditions used to cleave side-chain protecting groups but is readily removed by a mild base (typically piperidine), allowing for sequential addition of amino acids without damaging the growing peptide.[10][13] The most common reagents for this transformation are Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester), with Fmoc-OSu being favored for its increased stability and cleaner reaction profiles.[14]

    Protocol 2.1: Fmoc-Protection of Methoxy[1-(thiophen-2-yl)ethyl]amine

    This protocol describes a standard procedure for the N-Fmoc protection of a primary amine using Fmoc-OSu under aqueous basic conditions.

    Materials:

    • Methoxy[1-(thiophen-2-yl)ethyl]amine (1.0 eq)

    • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq)

    • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

    • 1,4-Dioxane

    • Deionized Water

    • Diethyl Ether

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Dissolution: Dissolve Methoxy[1-(thiophen-2-yl)ethyl]amine (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of 1,4-Dioxane and water. Stir until all solids are dissolved.

    • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-Dioxane. Add this solution dropwise to the amine solution over 30 minutes at room temperature.

    • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Work-up:

      • Once the reaction is complete, dilute the mixture with deionized water.

      • Perform an extraction with diethyl ether (3x volumes) to remove unreacted Fmoc-OSu and byproducts. Discard the organic layers.

      • Carefully acidify the aqueous layer to a pH of ~2 using 1 M HCl. The Fmoc-protected product should precipitate as a white solid.

      • Extract the acidified aqueous layer with ethyl acetate (3x volumes).

    • Isolation:

      • Combine the ethyl acetate layers and wash with brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Methoxy[1-(thiophen-2-yl)ethyl]amine.

    • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.

    • Characterization: Confirm the identity and purity of the final product via ¹H NMR and Mass Spectrometry.

    Fmoc_Protection_Workflow start Start: Dissolve Amine & NaHCO3 in Dioxane/H2O add_fmoc Add Fmoc-OSu (in Dioxane) start->add_fmoc react Stir 12-16h at RT (Monitor by TLC) add_fmoc->react workup Aqueous Work-up: 1. Dilute with H2O 2. Wash with Ether react->workup acidify Acidify Aqueous Layer (1M HCl to pH 2) workup->acidify extract Extract with Ethyl Acetate acidify->extract isolate Isolate Product: 1. Wash with Brine 2. Dry (MgSO4) 3. Concentrate extract->isolate purify Purify via Column Chromatography (if needed) isolate->purify end End: Characterize (NMR, MS) purify->end

    Caption: Workflow for Fmoc-Protection of the Primary Amine.

    Solid-Phase Peptide Synthesis (SPPS) Protocol

    The following protocol outlines the incorporation of the newly synthesized Fmoc-protected nnAA into a peptide sequence on a solid support resin. This process involves iterative cycles of deprotection and coupling.[12]

    Scientist's Note: Choosing the Right Coupling Reagent

    The steric bulk of Methoxy[1-(thiophen-2-yl)ethyl]amine may hinder the coupling reaction. Therefore, the choice of coupling reagent is critical. While standard carbodiimide activators like DIC/HOBt can be effective, more potent aminium/uronium-based reagents such as HBTU or HATU are recommended to ensure high coupling efficiency and minimize racemization.[15][16] HATU is particularly effective for sterically hindered substrates due to the neighboring group effect of the nitrogen atom in its structure, which accelerates the reaction.[17]

    Protocol 3.1: SPPS Cycle for nnAA Incorporation

    This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual reaction vessel.

    Materials:

    • Fmoc-Rink Amide resin (or other suitable resin)

    • Fmoc-protected amino acids (standard and the new nnAA)

    • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

    • Coupling Reagents:

      • Amino Acid solution: 0.5 M Fmoc-amino acid in DMF

      • Activator solution: 0.5 M HATU in DMF

      • Base: N,N-Diisopropylethylamine (DIPEA)

    • Washing Solvent: DMF

    Procedure (Single Cycle):

    • Resin Swelling: Swell the resin in DMF for 30 minutes prior to synthesis.

    • Fmoc Deprotection:

      • Treat the resin with the deprotection solution (20% piperidine in DMF) for 3-5 minutes.

      • Drain and repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

      • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Coupling of Methoxy[1-(thiophen-2-yl)ethyl]amine:

      • In a separate vessel, pre-activate the Fmoc-nnAA by combining the Fmoc-nnAA solution (4 eq), HATU solution (3.9 eq), and DIPEA (8 eq) relative to the resin loading. Allow to react for 2-5 minutes.

      • Add the activated amino acid mixture to the deprotected resin.

      • Allow the coupling reaction to proceed for 45-90 minutes. For this sterically hindered nnAA, a longer coupling time or a double coupling (repeating the step) is recommended.

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • Repeat: Continue with the next deprotection-coupling cycle according to the desired peptide sequence.

    SPPS_Cycle start Start: Peptide-Resin (Fmoc-Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling (Fmoc-nnAA, HATU, DIPEA) wash1->coupling Free N-terminus wash2 Wash (DMF) coupling->wash2 Lengthened Peptide cycle_end Next Cycle or Final Cleavage wash2->cycle_end cycle_end->deprotection Repeat

    Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

    Peptide Cleavage, Purification, and Characterization

    After the final synthesis cycle, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. This is typically achieved with a strong acid cocktail.[18][19]

    Protocol 4.1: Cleavage and Deprotection

    Materials:

    • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). CAUTION: Prepare fresh in a well-ventilated fume hood.

    • Dry Peptide-Resin

    • Ice-cold Diethyl Ether

    • Dichloromethane (DCM)

    Procedure:

    • Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

    • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per 1 g of resin).

    • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

    • Peptide Precipitation:

      • Filter the resin and collect the TFA filtrate.

      • Concentrate the filtrate slightly under a stream of nitrogen.

      • Add the concentrated solution dropwise into a centrifuge tube containing ice-cold diethyl ether (at least 10x the volume of the TFA solution). The crude peptide will precipitate as a white solid.

    • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Drying: Dry the crude peptide pellet under vacuum.

    Protocol 4.2: Purification and Characterization

    The crude peptide must be purified and its identity confirmed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification, while mass spectrometry is used for identity confirmation.[20][21][22][23]

    Purification by RP-HPLC:

    • System: A preparative or semi-preparative HPLC system with a C18 column is typically used.[23]

    • Mobile Phases:

      • Solvent A: 0.1% TFA in Water

      • Solvent B: 0.1% TFA in Acetonitrile

    • Procedure:

      • Dissolve the crude peptide in a minimal amount of Solvent A (with some Solvent B if needed for solubility).

      • Inject the sample onto the column.

      • Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 95% B over 30-60 minutes).

      • Monitor the elution at 214-220 nm and collect fractions corresponding to the major peak.

      • Analyze fractions for purity by analytical HPLC.

      • Pool pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

    Characterization by Mass Spectrometry:

    • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques for peptide analysis.[24][25][26]

    • Analysis: Dissolve a small amount of the purified peptide and analyze. The resulting spectrum should show a dominant peak corresponding to the calculated molecular weight of the target peptide.[27][28]

    Table 1: Summary of Analytical Characterization Data
    Analysis TechniquePurposeExpected Result
    Analytical RP-HPLC Assess purity of the final product.[27][29]A single major peak, indicating >95% purity.
    Mass Spectrometry (ESI-MS) Confirm molecular identity.[24][27]Observed mass matches the calculated theoretical mass of the peptide.

    Conclusion and Future Applications

    The protocols detailed in this guide provide a robust framework for the successful incorporation of Methoxy[1-(thiophen-2-yl)ethyl]amine into synthetic peptides. The unique properties of the thiophene moiety offer exciting possibilities for creating novel peptidomimetics.[7] Researchers can leverage this nnAA to:

    • Develop more stable and potent therapeutic peptide candidates.[30][31]

    • Create novel biomaterials, such as self-assembling hydrogels.

    • Design molecular probes to investigate biological systems.[1][2]

    By understanding and applying these methods, scientists can significantly expand the chemical diversity and functional potential of their synthetic peptides.

    References

    • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
    • BenchChem. (2025). Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity.
    • Biotage. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options.
    • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
    • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
    • HPLC of Peptides and Proteins. (n.d.).
    • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
    • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
    • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.
    • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification.
    • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
    • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
    • ResearchGate. (n.d.). Three thiophene regioisomers and corresponding phenyl derivative.
    • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis.
    • Springer Nature Experiments. (n.d.). Peptide Purification by Reverse-Phase HPLC.
    • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
    • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
    • YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
    • PMC. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[18]annulene-scaffold. Available from:

    • BenchChem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
    • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
    • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres.
    • ThermoFisher. (n.d.). Introduction to Cleavage Techniques.
    • ACS Publications. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
    • RSC Publishing. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[18]annulene-scaffold. Available from:

    • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
    • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
    • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
    • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
    • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
    • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
    • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
    • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
    • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
    • PMC - NIH. (n.d.). Therapeutic importance of synthetic thiophene.
    • David Spring's group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids.
    • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
    • Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. (n.d.).
    • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
    • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).
    • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
    • CEM Corporation - YouTube. (2025). SPPS Reagents Explained: A Complete Guide.
    • PMC - NIH. (n.d.). Introduction to Peptide Synthesis.
    • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

    Sources

    Method

    Application Notes and Protocols: Solvent Selection for Reactions Involving Methoxy[1-(thiophen-2-yl)ethyl]amine

    For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The judicious selection of a solvent is a critical parameter in synthetic organic chemistry,...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Introduction

    The judicious selection of a solvent is a critical parameter in synthetic organic chemistry, profoundly influencing reaction kinetics, selectivity, and yield. This is particularly true for multifunctional molecules such as Methoxy[1-(thiophen-2-yl)ethyl]amine, which incorporates a secondary amine, a methoxy ether group, and an aromatic thiophene ring. The interplay of these functionalities dictates the molecule's solubility, stability, and reactivity, making solvent choice a non-trivial consideration for any chemical transformation.

    These application notes provide a comprehensive guide to selecting appropriate solvents for reactions involving Methoxy[1-(thiophen-2-yl)ethyl]amine. Rather than a prescriptive list, this document offers a framework for rational solvent selection based on fundamental chemical principles and extrapolation from related compounds. The protocols outlined herein are designed to be self-validating, empowering researchers to empirically determine the optimal solvent system for their specific application.

    Physicochemical Properties and their Implications for Solvent Choice

    While specific experimental data for Methoxy[1-(thiophen-2-yl)ethyl]amine is not extensively available in the public domain, we can infer its key properties based on its constituent functional groups.

    Table 1: Inferred Physicochemical Properties of Methoxy[1-(thiophen-2-yl)ethyl]amine and their Impact on Solvent Selection

    PropertyInferred CharacteristicImplication for Solvent Selection
    Polarity Moderately polar due to the amine and methoxy groups.Likely soluble in a range of protic and aprotic polar solvents. Poor solubility expected in nonpolar solvents like hexanes.
    Basicity (pKa) The secondary amine is basic. The pKa of the conjugate acid is likely to be in the range of 9-11, similar to other secondary amines.[1]The basicity will be influenced by the solvent. Protic solvents can solvate the amine through hydrogen bonding, potentially modulating its nucleophilicity.
    Hydrogen Bonding The secondary amine can act as a hydrogen bond donor and acceptor. The methoxy group's oxygen can act as a hydrogen bond acceptor.Protic solvents (e.g., alcohols) can engage in hydrogen bonding, affecting solubility and reactivity. Aprotic polar solvents (e.g., THF, DMF) will interact differently.
    Thiophene Ring The thiophene ring is an electron-rich aromatic system susceptible to electrophilic substitution.[2] It is generally soluble in many organic solvents.[2]The choice of solvent can influence the reactivity of the thiophene ring. For instance, in palladium-catalyzed C-H arylation reactions of thiophene derivatives, water has been shown to be an effective medium.[3]

    Rational Solvent Selection for Common Reaction Types

    The optimal solvent will depend on the specific reaction being performed. Below, we discuss solvent considerations for several common reaction types involving amines and thiophenes.

    N-Alkylation and N-Acylation Reactions

    In these reactions, the amine nitrogen acts as a nucleophile. The choice of solvent can significantly impact the reaction rate.

    • Aprotic Polar Solvents: Solvents such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , Acetonitrile (ACN) , and Tetrahydrofuran (THF) are often good choices. They can dissolve the amine and the electrophile, and they do not protonate the amine, thus preserving its nucleophilicity.

    • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are also commonly used, particularly for reactions run at or below room temperature. They are good at dissolving a wide range of organic compounds.

    • Protic Solvents: While alcohols can be used, they may compete with the amine as a nucleophile, especially with highly reactive electrophiles. They can also solvate the amine through hydrogen bonding, which can sometimes decrease its nucleophilicity.

    Protocol 1: General Procedure for Small-Scale Solvent Screening for N-Alkylation

    • To separate small, dry reaction vials, add Methoxy[1-(thiophen-2-yl)ethyl]amine (1 equivalent).

    • Add a small magnetic stir bar to each vial.

    • To each vial, add a different solvent to be tested (e.g., DMF, ACN, THF, DCM) to achieve a desired concentration (e.g., 0.1 M).

    • Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to each vial.

    • If required, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents).

    • Stir the reactions at the desired temperature (e.g., room temperature or 50 °C).

    • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) using a suitable analytical technique (e.g., TLC, LC-MS).

    • Compare the conversion to the desired product in each solvent to identify the most promising candidates for optimization.

    Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

    For reactions involving the thiophene ring, such as C-H activation or cross-coupling, the solvent must be compatible with the catalyst and not interfere with the catalytic cycle.

    • Aprotic, Non-coordinating Solvents: Toluene , Dioxane , and THF are frequently employed. They are generally inert and have a sufficiently high boiling point for many cross-coupling reactions.

    • "Green" Solvents: Recent research has highlighted the use of more environmentally benign solvents. For direct C-H arylation of thiophene derivatives, water has been successfully used as a reaction medium, often in the presence of a surfactant.[3]

    dot

    Solvent_Selection_Workflow cluster_0 Initial Considerations cluster_1 Solvent Property Analysis cluster_2 Experimental Screening cluster_3 Optimization A Define Reaction Type (e.g., N-Alkylation, Cross-Coupling) D Solubility of All Components A->D B Identify Reactants & Reagents B->D C Consult Literature for Similar Transformations H Select 3-5 Candidate Solvents C->H D->H E Boiling Point vs. Reaction Temp. E->H F Compatibility with Reagents (e.g., Catalyst, Base) F->H G Polarity & Protic/Aprotic Nature G->H I Run Small-Scale Parallel Reactions H->I J Monitor Reaction Progress (TLC, LC-MS, NMR) I->J K Identify Best Performing Solvent J->K L Optimize Concentration & Temperature K->L

    Caption: Workflow for rational solvent selection.

    Reactions Involving the Methoxy Group

    While less common, reactions targeting the methoxy group, such as ether cleavage, require specific solvent conditions.

    • Strongly Acidic Media: Reagents like HBr or BBr₃ are often used for ether cleavage. The reaction is typically carried out in a solvent that is stable to strong acids, such as DCM or acetic acid .

    • Lewis Acid Conditions: Some Lewis acids can also effect ether cleavage. The choice of solvent will depend on the specific Lewis acid used, but aprotic solvents like DCM or 1,2-dichloroethane are common.

    Solvent Property Summary

    Table 2: Properties of Commonly Used Solvents

    SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Constant)NatureKey Considerations
    DimethylformamideDMF15336.7Polar AproticHigh boiling point, good for a wide range of reactions. Can be difficult to remove.
    AcetonitrileACN8237.5Polar AproticLower boiling point than DMF, easier to remove.
    TetrahydrofuranTHF667.5Polar AproticGood general-purpose solvent. Can form peroxides upon storage.
    DichloromethaneDCM409.1Nonpolar AproticLow boiling point, good for reactions at or below room temperature. Volatile and has environmental concerns.
    Toluene-1112.4Nonpolar AproticHigh boiling point, often used in cross-coupling reactions.
    WaterH₂O10080.1Polar ProticEnvironmentally friendly, can be effective for certain reactions, especially with phase-transfer catalysts or surfactants.[3]
    MethanolMeOH6532.7Polar ProticCan act as a nucleophile. Useful for reactions where protonolysis is desired.

    Protocol 2: General Protocol for a Model N-Acylation Reaction

    This protocol describes a general procedure for the acylation of Methoxy[1-(thiophen-2-yl)ethyl]amine with an acyl chloride, which can be adapted for solvent screening.

    Materials:

    • Methoxy[1-(thiophen-2-yl)ethyl]amine

    • Acyl chloride (e.g., acetyl chloride)

    • Triethylamine (or another non-nucleophilic base)

    • Anhydrous solvent of choice (e.g., DCM, THF, or ACN)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

    Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methoxy[1-(thiophen-2-yl)ethyl]amine (1.0 equivalent) in the chosen anhydrous solvent (to a concentration of approximately 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

    dot

    N_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Amine in Anhydrous Solvent B Cool to 0 °C A->B C Add Base B->C D Add Acyl Chloride Dropwise C->D E Warm to RT & Stir D->E F Monitor Progress E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash & Dry H->I J Concentrate I->J K Column Chromatography or Recrystallization J->K

    Caption: Experimental workflow for N-acylation.

    Conclusion

    The selection of an appropriate solvent is a multi-faceted decision that requires consideration of the specific reaction, reactants, and desired outcomes. For Methoxy[1-(thiophen-2-yl)ethyl]amine, a molecule with diverse functionalities, a systematic approach to solvent selection is paramount. By understanding the inferred physicochemical properties of this compound and employing empirical screening protocols, researchers can identify the optimal solvent system to achieve their synthetic goals efficiently and effectively. The information and protocols provided in these application notes serve as a foundational guide for navigating the critical process of solvent selection in the research and development of novel chemical entities.

    References

    • Diels–Alder Reaction of Thiophene: Dramatic Effects of High-Pressure/Solvent-Free Conditions - ResearchGate. Available at: [Link]

    • Impact of Solvent on the Thermal Stability of Amines - PMC. Available at: [Link]

    • Selection and optimization of amine solvent blend for post-combustion CO 2 capture process. - ResearchGate. Available at: [Link]

    • Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

    • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

    • (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine | 105325-67-5. Available at: [Link]

    • Solvent effects on proton chemical shifts in thiophenes. Available at: [Link]

    • Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures - Google Patents.
    • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available at: [Link]

    • substituent-and-solvent-effect-on-the-solvatochromic-properties-of-some-thiophene-derivatives.pdf - TSI Journals. Available at: [Link]

    • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]

    • 2-Methoxyethylamine | C3H9NO - PubChem. Available at: [Link]

    • Supporting Information For: S1 - DOI. Available at: [Link]

    • (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | C12H19NO2 - PubChem. Available at: [Link]

    • Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3) - Cheméo. Available at: [Link]

    • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
    • Synthetic method of 2-thiophene ethylamine - Google Patents.
    • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC. Available at: [Link]

    • Ring-substituted beta-methoxyphenylethylamines , Hive Methods Discourse. Available at: [Link]

    Sources

    Application

    Application Notes and Protocols: Microwave-Assisted Synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine Derivatives

    For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of methoxy[1-(thiophen-2-yl)ethyl]amine derivatives utilizing microwave-assisted orga...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This document provides a comprehensive guide to the synthesis of methoxy[1-(thiophen-2-yl)ethyl]amine derivatives utilizing microwave-assisted organic synthesis (MAOS). Thiophene-containing compounds are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of biologically active molecules.[1][2] Traditional synthetic routes to these derivatives often involve lengthy reaction times and can lead to the formation of undesirable byproducts. Microwave-assisted synthesis offers a compelling alternative, dramatically accelerating reaction rates, improving yields, and promoting cleaner reaction profiles.[3][4][5][6] These application notes detail the underlying principles of microwave chemistry, provide a robust experimental protocol for the synthesis of the target derivatives, and offer insights into the expected outcomes and characterization of the final products.

    Introduction: The Power of Microwave-Assisted Synthesis in Drug Discovery

    The quest for novel therapeutic agents is a time-intensive and resource-demanding endeavor. Technologies that can expedite the synthesis and optimization of lead compounds are therefore of paramount importance in drug discovery.[4] Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods.[5][6]

    Unlike traditional heating, which relies on the transfer of thermal energy from an external source through the vessel walls, microwave irradiation directly heats the reactants and solvents by interacting with polar molecules.[7][8][9][10] This "in-core" heating is rapid and uniform, often leading to a significant reduction in reaction times—from hours or even days to mere minutes.[4][5][11] Furthermore, the precise temperature control afforded by modern microwave reactors allows for the exploration of novel reaction pathways and can enhance product selectivity, minimizing the formation of impurities.[3][4]

    The synthesis of heterocyclic compounds, such as the methoxy[1-(thiophen-2-yl)ethyl]amine derivatives discussed herein, is particularly amenable to microwave assistance. These structures are of significant interest due to their potential biological activities, which can span from anti-inflammatory and analgesic to antimicrobial and anticancer properties.[2][12][13][14] The rapid and efficient synthesis of a library of these derivatives is crucial for structure-activity relationship (SAR) studies in the early phases of drug development.

    Mechanism of Microwave Heating

    The accelerated reaction rates observed in microwave-assisted synthesis are a direct result of how microwave energy interacts with the molecules in the reaction mixture. The two primary mechanisms at play are dipolar polarization and ionic conduction.[8][9][15]

    • Dipolar Polarization: Polar molecules, such as many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to rapid molecular rotation and friction, generating heat.[7][8]

    • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current, and the resistance to this flow generates heat.[8]

    This direct and efficient energy transfer often results in localized superheating at the molecular level, which can accelerate reaction kinetics beyond what is achievable with conventional heating.[7] It is important to note that microwave energy at the commonly used frequency of 2.45 GHz is not sufficient to break chemical bonds directly.[7]

    Experimental Protocol: Synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine Derivatives

    This protocol describes a generalized procedure for the microwave-assisted synthesis of methoxy[1-(thiophen-2-yl)ethyl]amine derivatives. It is based on established methods for the synthesis of substituted thiophenes and related heterocyclic compounds.[1][16][17]

    Materials
    • Substituted 2-acetylthiophene (1.0 mmol)

    • Methoxyamine hydrochloride (1.2 mmol)

    • Base (e.g., Sodium acetate, Triethylamine) (1.5 mmol)

    • Solvent (e.g., Ethanol, Dimethylformamide) (3-5 mL)

    • Microwave reactor vials (10 mL) with stir bars

    • Microwave synthesizer

    • Standard laboratory glassware for workup and purification

    • Reagents for extraction and chromatography (e.g., Ethyl acetate, Hexane, Silica gel)

    Step-by-Step Procedure
    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-acetylthiophene (1.0 mmol), methoxyamine hydrochloride (1.2 mmol), and the chosen base (1.5 mmol).

    • Add the appropriate solvent (3-5 mL) to the vial.

    • Seal the vial securely with a cap.

    • Place the vial into the cavity of the microwave synthesizer.

    • Irradiate the reaction mixture at a predetermined temperature (e.g., 100-150°C) for a specified duration (e.g., 5-30 minutes). The optimal conditions may vary depending on the specific substrate and solvent used.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) if feasible.

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (25 mL).

    • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure methoxy[1-(thiophen-2-yl)ethyl]amine derivative.

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][18]

    Visualizing the Workflow

    G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add 2-acetylthiophene, methoxyamine HCl, and base to microwave vial B 2. Add solvent A->B C 3. Seal the vial B->C D 4. Place vial in microwave reactor C->D E 5. Irradiate at set temperature and time D->E F 6. Monitor with TLC E->F G 7. Cool and transfer to separatory funnel F->G H 8. Extraction and washing G->H I 9. Dry and concentrate H->I J 10. Column chromatography I->J K 11. Characterization (NMR, MS) J->K

    Caption: General experimental workflow for microwave-assisted synthesis.

    Data Presentation: Expected Outcomes

    The following table summarizes the expected outcomes for the synthesis of various methoxy[1-(thiophen-2-yl)ethyl]amine derivatives based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and substrates used.

    Derivative (Substituent on Thiophene)Reaction Time (min)Temperature (°C)Yield (%)¹H NMR (δ, ppm, indicative signals)
    Unsubstituted 1512085-957.4-6.9 (m, 3H, thiophene-H), 5.5 (q, 1H, CH), 3.9 (s, 3H, OCH₃), 1.7 (d, 3H, CH₃)
    5-Chloro 2013080-907.2 (d, 1H, thiophene-H), 6.9 (d, 1H, thiophene-H), 5.4 (q, 1H, CH), 3.9 (s, 3H, OCH₃), 1.6 (d, 3H, CH₃)
    5-Bromo 2013078-887.3 (d, 1H, thiophene-H), 7.0 (d, 1H, thiophene-H), 5.4 (q, 1H, CH), 3.9 (s, 3H, OCH₃), 1.7 (d, 3H, CH₃)
    5-Nitro 2514070-808.0 (d, 1H, thiophene-H), 7.2 (d, 1H, thiophene-H), 5.6 (q, 1H, CH), 4.0 (s, 3H, OCH₃), 1.8 (d, 3H, CH₃)

    Proposed Reaction Mechanism

    The formation of the methoxy[1-(thiophen-2-yl)ethyl]amine derivative proceeds through a condensation reaction between the ketone of the 2-acetylthiophene and methoxyamine, leading to the formation of an oxime ether.

    G R1 2-Acetylthiophene N1 R1->N1 R2 Methoxyamine R2->N1 P Oxime Ether Product W Water Int Int N1->Int + H⁺ N2 N2->P N2->W N3 Int->N2 - H₂O

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting &amp; Yield Optimization for Methoxy[1-(thiophen-2-yl)ethyl]amine Synthesis

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of N-Methoxy-1-(thiophen-2-yl)ethanamine . Synthesizing this specific alkoxyamin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of N-Methoxy-1-(thiophen-2-yl)ethanamine .

    Synthesizing this specific alkoxyamine presents unique chemoselective challenges. The two most common points of failure are the lability of the N-O bond (leading to over-reduction) and the tendency of the thiophene ring to poison transition metal catalysts. This guide provides a self-validating protocol and addresses these specific mechanistic hurdles.

    Mechanistic Pathway & Workflow

    The most robust synthetic route avoids direct reductive amination with ammonia followed by alkylation, which is prone to over-alkylation. Instead, the standard approach involves the condensation of 2-acetylthiophene with methoxyamine hydrochloride to form an O-methyl ketoxime intermediate, followed by a highly selective hydride reduction[1].

    SynthesisWorkflow SM 2-Acetylthiophene + Methoxyamine HCl Oxime O-Methyl Ketoxime Intermediate SM->Oxime Condensation pH 4-5, EtOH Target N-Methoxy-1-(thiophen-2-yl)ethanamine (Target Product) Oxime->Target NaBH3CN, AcOH (Intact N-O Bond) SideProd 1-(thiophen-2-yl)ethanamine (Over-Reduction Byproduct) Oxime->SideProd BH3-THF or Pd/C+H2 (N-O Bond Cleavage)

    Caption: Synthetic workflow showing selective reduction to prevent N-O bond cleavage.

    Step-by-Step Experimental Protocol

    Step 1: Condensation (O-Methyl Ketoxime Formation)

    Causality & Logic: Methoxyamine is a weaker nucleophile than standard alkylamines due to the electronegative oxygen atom. Strict pH control is required to protonate the carbonyl oxygen (increasing its electrophilicity) without fully protonating the methoxyamine (which would render it non-nucleophilic).

    • Setup: Charge a flame-dried round-bottom flask with 2-acetylthiophene (1.0 eq) and absolute ethanol to create a 0.5 M solution.

    • Buffer Addition: Add methoxyamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). The sodium acetate acts as a crucial buffer, maintaining the reaction at an optimal pH of 4–5.

    • Reaction: Stir the mixture at 60 °C for 4–6 hours.

      • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The oxime ether will appear as a less polar spot compared to the starting ketone.

    • Workup: Concentrate the mixture under reduced pressure. Partition the residue between distilled water and ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude O-methyl ketoxime.

    Step 2: Selective Hydride Reduction

    Causality & Logic: The N-O bond is highly labile. Using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes will cleave this bond, yielding the primary amine. Sodium cyanoborohydride (NaBH₃CN) in acidic media selectively reduces the C=N bond via an iminium intermediate while preserving the delicate N-O bond[1].

    • Preparation: Dissolve the crude O-methyl ketoxime (1.0 eq) in glacial acetic acid to achieve a 0.2 M concentration.

    • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic hydride transfer.

    • Hydride Addition: Add NaBH₃CN (2.0 eq) portion-wise over 15 minutes.

      • Self-Validation: Effervescence should be minimal. Vigorous bubbling indicates the acid is too warm, leading to the rapid, wasteful decomposition of the hydride reagent into hydrogen gas.

    • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quenching & Extraction: Quench carefully with 1M NaOH until the aqueous phase reaches pH 9–10. Extract with dichloromethane (3x), dry over Na₂SO₄, and purify via silica gel chromatography.

    Troubleshooting & FAQs

    Q1: I am experiencing low yields in the first step (oxime condensation). What should I investigate? A1: The condensation is highly pH-dependent. If the pH drops below 3, the methoxyamine is completely protonated and unreactive. If the pH is above 6, the carbonyl is insufficiently activated. Ensure your sodium acetate buffer is accurately weighed. Additionally, water is a byproduct of this reaction; for stubborn condensations, adding 3Å molecular sieves can drive the equilibrium forward.

    Q2: My final product NMR shows a primary amine (1-(thiophen-2-yl)ethanamine) instead of the target methoxyamine. Why? A2: You have over-reduced the intermediate, cleaving the delicate N-O bond. This is a well-documented issue when using borane complexes (BH₃·THF or BH₃·DMS) or LiAlH₄ on [2]. To preserve the N-O bond, you must use a milder, pH-dependent reducing agent like NaBH₃CN in [1].

    Q3: Can I use catalytic hydrogenation (Pd/C and H₂) to reduce the oxime ether? A3: It is highly discouraged for two reasons. First, the sulfur atom in the thiophene ring strongly coordinates to transition metals like Palladium and Platinum, effectively poisoning the and halting the reaction[3]. Second, even if you use high pressures or sulfur-tolerant catalysts like Raney Nickel[3], hydrogenation will inevitably cleave the N-O bond, yielding the primary amine rather than the desired N-methoxyamine.

    Q4: I am losing product during the aqueous workup of the reduction step. How can I improve recovery? A4: N-methoxyamines are significantly less basic than standard alkylamines due to the electron-withdrawing effect of the adjacent oxygen atom. During the acid-base extraction, if you only adjust the pH to 7–8, the product may remain partially protonated and water-soluble. You must adjust the aqueous layer to a pH of at least 9–10 using NaOH before extraction with dichloromethane.

    Quantitative Data Summary

    The choice of reducing agent dictates the chemoselectivity of the reaction. The table below summarizes expected outcomes based on established literature for oxime ether reductions.

    Reducing AgentSolvent / AdditiveTemp (°C)Target Yield (N-Methoxyamine)Side Product Yield (Primary Amine)Mechanistic Notes
    NaBH₃CN Acetic Acid (pH 3-4)0 to 2585 - 95% < 2%Optimal conditions; N-O bond remains intact[1].
    BH₃·THF THF25 to 65< 5%85 - 95% Complete cleavage of the N-O bond[2].
    LiAlH₄ Diethyl Ether0 to 250%> 90%Harsh reduction; N-O bond cleaved immediately.
    Pd/C + H₂ Methanol250%0 - 10%Catalyst poisoned by thiophene sulfur[3].

    References

    • Title: Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers Source: National Institutes of Health (PMC) URL: [Link]

    • Title: One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex Source: ResearchGate URL: [Link]

    Sources

    Optimization

    Purification strategies for Methoxy[1-(thiophen-2-yl)ethyl]amine from crude mixtures

    Welcome to the technical support center for the purification of Methoxy[1-(thiophen-2-yl)ethyl]amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of Methoxy[1-(thiophen-2-yl)ethyl]amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of isolating this valuable amine intermediate from complex crude reaction mixtures. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I might encounter when synthesizing Methoxy[1-(thiophen-2-yl)ethyl]amine?

    The impurity profile is intrinsically linked to the synthetic route. However, for common syntheses like the reductive amination of 2-acetylthiophene with methoxyamine, you can anticipate several classes of impurities:

    • Unreacted Starting Materials: Residual 2-acetylthiophene and methoxyamine.

    • Reaction Intermediates: The corresponding oxime or imine intermediate.

    • Over-alkylation or By-products: Depending on the reaction conditions, side-products from undesired reactions may be present.[1][2]

    • Reagents and Catalysts: Borohydride salts, catalysts, or other reagents used in the synthesis.

    • Solvent Residues: Residual reaction or workup solvents.

    A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and polarity of these impurities, which will dictate the most effective purification strategy.

    Q2: My amine is sticking to the silica gel column, resulting in severe peak tailing and low recovery. What's happening and how can I fix it?

    This is the most common challenge encountered when purifying basic amines on standard silica gel.[3][4]

    The Causality: Silica gel possesses acidic silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to the classic symptoms of peak tailing, where the compound slowly bleeds from the column, and poor mass recovery, where a portion of your product remains permanently adsorbed.[3][5]

    The Solutions: You must mitigate this acid-base interaction. There are three primary strategies:

    • Mobile Phase Modification (The Quick Fix): Add a small amount of a volatile competing base to your eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).[4][5] The competing base neutralizes the acidic silanol sites, allowing your target amine to elute more symmetrically.

    • Stationary Phase Modification (The Robust Solution): Switch to an amine-functionalized silica gel column.[4][5] These columns have the silica surface pre-treated with aminopropyl groups, which effectively shield the acidic silanols. This often provides superior peak shape and eliminates the need for mobile phase additives, simplifying fraction workup.[4]

    • Change the Chromatography Mode (The Alternative): For more polar amines, reversed-phase (e.g., C18) flash chromatography can be an excellent alternative.[5][6] In this mode, you use a polar mobile phase (like water/acetonitrile or water/methanol). Adding a modifier like trifluoroacetic acid (TFA) or using a buffer at an alkaline pH can control the amine's ionization state to achieve optimal separation.[5]

    Q3: I need to separate the enantiomers of my product. What are the recommended starting points?

    Since Methoxy[1-(thiophen-2-yl)ethyl]amine is a chiral compound, achieving high enantiomeric purity is often critical, especially in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical and preparative separation.

    The Strategy: The core principle is to use a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with your enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of compounds, including amines.[7][8]

    Starting Point for Method Development:

    • Column: Begin with an immobilized polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). Immobilized columns offer greater solvent compatibility, expanding your options for method development.[7]

    • Mobile Phase: For normal-phase mode, start with a simple mobile phase like n-Hexane/Isopropanol or n-Hexane/Ethanol. The alcohol component is the polar modifier; varying its percentage is the primary way to adjust retention.

    • Additive: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase is often essential to improve peak shape and resolution.

    If direct separation is challenging, a derivatization approach can be used. Reacting the amine with a chiral derivatizing agent (like Mosher's acid chloride) creates diastereomers that can be separated on a standard (non-chiral) silica or C18 column.[9]

    Q4: When should I choose crystallization or salt formation over chromatography?

    Chromatography is versatile but can be resource-intensive, especially on a large scale. Crystallization or salt formation is a powerful, scalable, and often more economical alternative, particularly when the impurity profile is favorable.

    Choose Crystallization/Salt Formation When:

    • High Initial Purity: The crude material is already >80-90% pure.

    • Different Chemical Nature of Impurities: The main impurities are non-basic. By adding an acid (e.g., HCl, H₂SO₄, or even an organic acid like trichloroacetic acid), you can selectively precipitate your basic amine as a salt, leaving neutral or acidic impurities behind in the solvent.[10][11][12]

    • Scalability is Key: You are working on a multi-gram or kilogram scale where large-scale chromatography is impractical.

    • The Product Forms a Stable, Crystalline Salt: The amine salt should have good crystallinity and lower solubility in a suitable solvent system compared to the impurities.[13][14]

    The general workflow involves dissolving the crude mixture, adding an acid to form the salt, collecting the precipitated salt by filtration, and then liberating the free base with a base wash if needed.

    Purification Strategy Decision Workflow

    This diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the characteristics of your crude mixture.

    G cluster_start Initial Analysis cluster_methods Purification Methods cluster_troubleshooting Method Optimization Start Crude Mixture (Analyzed by TLC/LCMS) Chrom Column Chromatography Start->Chrom Complex mixture Similar polarity impurities Salt Salt Formation & Crystallization Start->Salt High initial purity Non-basic impurities Distill Distillation Start->Distill Liquid product Volatile impurities Chiral Chiral Separation (HPLC/SFC) Start->Chiral Enantiomeric mixture High chiral purity required Chrom_Opts Silica + Base Additive Amine-Functionalized Silica Reversed-Phase (C18) Chrom->Chrom_Opts If peak tailing occurs Salt_Opts Screen Acids (HCl, TCA) Screen Solvents Wash Precipitate Salt->Salt_Opts If 'oiling out' or low purity occurs Chrom_Opts->Chiral After achieving chemical purity Salt_Opts->Chiral After achieving chemical purity

    Caption: Decision tree for selecting a purification strategy.

    Troubleshooting Guide

    Problem: My product "oils out" during crystallization instead of forming solid crystals.

    Possible Cause & Explanation: This common issue occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of the solvate/salt).[15] The high concentration of impurities can also disrupt the crystal lattice formation, leading to an amorphous oil.

    Suggested Solutions:

    • Lower the Temperature of Saturation: Use a lower-boiling point solvent so that the solution becomes supersaturated at a lower temperature.

    • Change the Solvent System: Experiment with solvent/anti-solvent combinations. Dissolve your compound in a good solvent (e.g., methanol, isopropanol) and slowly add an anti-solvent in which it is poorly soluble (e.g., hexane, diethyl ether) until turbidity persists.

    • Increase Purity Before Crystallization: Perform a quick "plug" filtration through a short column of silica gel to remove gross impurities before attempting the crystallization.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can serve as nucleation sites.[15]

      • Seeding: If you have a small amount of pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.[15]

    Problem: After purifying my amine via silica gel chromatography with a triethylamine (TEA) modifier, my final product has a persistent odor and an incorrect NMR spectrum.

    Possible Cause & Explanation: Triethylamine is a high-boiling point (89 °C) amine. It can be difficult to remove completely from the purified amine fractions, especially under reduced pressure at low temperatures. The residual TEA co-elutes with your product and contaminates it.

    Suggested Solutions:

    • Acid Wash: Dissolve the contaminated product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate both your product and the TEA, pulling them into the aqueous layer. Then, basify the aqueous layer with NaOH and extract your purified product back into an organic solvent. This is a mini-workup but is very effective.

    • Use a More Volatile Modifier: In the future, consider using ammonium hydroxide as the modifier. While it requires careful handling, the ammonia is much more volatile and easier to remove during solvent evaporation.

    • Switch to Amine-Functionalized Silica: As mentioned in the FAQs, using an amine-functionalized column is the best way to avoid this problem altogether, as no basic additive is required in the mobile phase.[4]

    Key Experimental Protocols

    Protocol 1: Flash Column Chromatography on Silica Gel with Basic Modifier

    This protocol is a standard approach for purifying amines when amine-functionalized silica is unavailable.

    • TLC Method Development:

      • Develop a solvent system on a TLC plate that gives your product an Rf value of ~0.2-0.3. A good starting point is 20-40% Ethyl Acetate in Hexanes.

      • Run two TLC plates in parallel: one with the plain eluent and one with the eluent containing ~1% triethylamine (TEA).[3] Observe if the spot for your amine becomes more defined and less streaky with the TEA additive.

    • Column Packing:

      • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

      • Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

    • Equilibration:

      • Equilibrate the column by flushing it with 2-3 column volumes of the mobile phase (including the 1% TEA). This step is critical to pre-neutralize the silica.[5]

    • Sample Loading:

      • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

      • Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[3]

    • Elution and Fraction Collection:

      • Begin elution with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

    • Workup:

      • Combine the pure fractions and concentrate under reduced pressure.

      • Crucial Step: To remove residual TEA, re-dissolve the residue in ethyl acetate, wash with brine (saturated NaCl solution), dry the organic layer over anhydrous sodium sulfate, filter, and re-concentrate.

    Protocol 2: Purification via Trichloroacetic Acid (TCA) Salt Formation

    This is a modern and efficient method for amine purification that avoids chromatography by leveraging a temporary salt formation.[11][12]

    • Solvent Screening: The key is to find a solvent where the TCA salt of your amine is insoluble, but the impurities remain dissolved.[11] Good starting points include ethyl acetate, diethyl ether, or pentane.

    • Salt Precipitation:

      • Dissolve the crude mixture (1 equivalent) in the chosen solvent (e.g., ethyl acetate).

      • Add trichloroacetic acid (TCA) (1.5-3 equivalents) to the solution and stir.

      • A precipitate of the amine-TCA salt should form. Stir for 30-60 minutes to ensure complete precipitation.

    • Isolation of the Salt:

      • Collect the solid amine-TCA salt by vacuum filtration.

      • Wash the salt with a small amount of the cold solvent to remove any adhering impurities.

    • Liberation of the Free Amine:

      • The TCA salt is thermally unstable. Place the solid salt in a round-bottom flask.

      • Heat the flask gently (e.g., 40-50 °C) under reduced pressure (rotary evaporator).[12]

      • The TCA will decompose into volatile chloroform and carbon dioxide, leaving behind the pure, free amine.[11][12] This process avoids aqueous workup.

    • Validation: Confirm the purity of the resulting amine by NMR and/or LC-MS.

    Data Summary Tables

    Table 1: Comparison of Primary Purification Techniques

    TechniquePrincipleBest ForAdvantagesDisadvantages
    Normal Phase Chromatography Adsorption on polar silica gelComplex mixtures with diverse polaritiesHigh resolution, widely applicableRequires basic modifier for amines, potential for product loss on column[3][4]
    Amine-Phase Chromatography Adsorption on a base-deactivated stationary phaseBasic amines susceptible to tailing on silicaExcellent peak shape, no modifier needed, simplified workup[4][5]Higher column cost
    Reversed-Phase Chromatography Partitioning between a non-polar stationary phase and polar mobile phasePolar amines and impuritiesGood for compounds poorly soluble in typical normal-phase eluents[5][6]Requires aqueous mobile phases, product isolation can involve lyophilization
    Salt Crystallization Selective precipitation of the amine as a saltCrude mixtures >80% pure with non-basic impuritiesHighly scalable, cost-effective, avoids large solvent volumes[10][13]Dependent on salt's crystallinity, may not remove basic impurities
    Distillation Separation based on differences in boiling pointsThermally stable, liquid amines with non-volatile or much more volatile impuritiesExcellent for large scale, very pure product possibleRequires thermal stability, not suitable for complex mixtures with close boiling points[1][16]

    Table 2: Typical Eluent Systems for Column Chromatography

    Stationary PhaseTypical Eluent SystemModifierComments
    Silica Gel Hexanes / Ethyl Acetate0.5-2% Triethylamine (TEA) or NH₄OHModifier is essential to prevent peak tailing.[3][5]
    Silica Gel Dichloromethane / Methanol0.5-2% Triethylamine (TEA) or NH₄OHFor more polar amines that require a stronger eluent.[5]
    Amine-Functionalized Silica Hexanes / Ethyl AcetateNone requiredIdeal for clean purification without additives.[4]
    C18 Reversed-Phase Water / Acetonitrile or Methanol0.1% TFA or 0.1% Formic AcidAcidic modifier to improve peak shape for basic analytes.
    C18 Reversed-Phase Water / Acetonitrile or Methanol10mM Ammonium Bicarbonate (pH ~8)Basic conditions can increase retention for basic amines.[5]

    Troubleshooting Chromatography Workflow

    This diagram provides a systematic approach to troubleshooting common issues during the column chromatography of amines.

    G Start Start: Run Column with Silica Gel Problem Problem Encountered? Start->Problem Tailing Peak Tailing / Streaking & Low Recovery Problem->Tailing Yes PoorSep Poor Separation (Rf values too close) Problem->PoorSep Yes NoElution Compound Won't Elute Problem->NoElution Yes Success Successful Purification Problem->Success No Sol1 Cause: Acid-Base Interaction Solution: 1. Add 1% TEA to eluent. 2. Re-pack and equilibrate. Tailing->Sol1 Sol2 Cause: Incorrect Polarity Solution: 1. Decrease eluent polarity. (e.g., 20% EtOAc -> 10% EtOAc) PoorSep->Sol2 Sol3 Cause: Eluent too weak Solution: 1. Increase eluent polarity. (e.g., add Methanol to DCM) NoElution->Sol3 AdvancedSol If problem persists: Switch to Amine-Functionalized Silica or Reversed-Phase (C18) Sol1->AdvancedSol Sol2->AdvancedSol Sol3->AdvancedSol

    Caption: Troubleshooting flowchart for amine purification on silica gel.

    References

    • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

    • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

    • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

    • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

    • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

    • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

    • Nakhle, S. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

    • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
    • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

    • De Leseleuc, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 239-246. Retrieved from [Link]

    • De Leseleuc, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. Retrieved from [Link]

    • Belov, F., et al. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. Retrieved from [Link]

    • Google Patents. (n.d.). US20070112218A1 - Method for producing a ethylamine.
    • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

    • LinkedIn. (n.d.). GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). Retrieved from [Link]

    • Sciencemadness.org. (2012, January 19). Ethylamine Synthesis. Retrieved from [Link]

    • Google Patents. (n.d.). US5840987A - Process for the preparation of ethylamines.
    • PubMed. (2018, December 15). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Retrieved from [Link]

    • The Royal Society. (n.d.). IV. Contributions towards the history of the monamines.—No. IV. Separation of the ethyl-bases. Retrieved from [Link]

    • TradeIndia. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. Retrieved from [Link]

    • Daicel Chiral Technologies. (n.d.). Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. Retrieved from [Link]

    • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

    • MDPI. (2023, September 19). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Retrieved from [Link]

    • Google Patents. (n.d.). CN103373982A - Synthetic method of 2-thiophene ethylamine.
    • University of Washington. (n.d.). Supporting Information For: S1. Retrieved from [Link]

    • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

    • European Patent Office. (1990, May 9). Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - EP 0367233 A2. Retrieved from [Link]

    • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
    • Gsrs. (n.d.). 2-(2-METHOXYPHENOXY)ETHYL AMINE. Retrieved from [Link]

    • ResearchGate. (2015, October 2). SYNTHESIS OF SECONDARY AMINES IN ONE STEP FROM 7-METHOXY-2-[4- (METHOXY)PHENYL)-1-BENZOFURAN-5-CARBOXALDEHYDE BY REDUCTIVE AMINATION. Retrieved from [Link]CARBOXALDEHYDE_BY_REDUCTIVE_AMINATION)

    Sources

    Troubleshooting

    Technical Support Center: Strategies for Methoxy[1-(thiophen-2-yl)ethyl]amine Coupling Reactions

    Welcome to the technical support guide for navigating the challenges associated with coupling reactions involving Methoxy[1-(thiophen-2-yl)ethyl]amine. This resource is designed for researchers, chemists, and drug develo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for navigating the challenges associated with coupling reactions involving Methoxy[1-(thiophen-2-yl)ethyl]amine. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties, particularly those arising from steric hindrance, during the synthesis of novel compounds using this valuable building block. Here, we provide in-depth, field-proven insights and troubleshooting protocols to enhance your reaction success.

    Frequently Asked Questions (FAQs)

    Q1: What is steric hindrance and why is it a significant issue for Methoxy[1-(thiophen-2-yl)ethyl]amine?

    Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the case of Methoxy[1-(thiophen-2-yl)ethyl]amine, the bulky thiophene ring, combined with the ethyl and methoxy groups at the chiral center (the α-carbon), creates a sterically congested environment around the nitrogen atom. This congestion impedes the approach of the amine to the metal center of the catalyst and the subsequent bond-forming steps required in many coupling reactions, such as the Buchwald-Hartwig amination.[1] This often leads to low yields, slow reaction rates, or complete reaction failure.

    Q2: What are the primary coupling reactions where this steric hindrance becomes a problem?

    The most common reaction where steric hindrance is a major obstacle for this amine is the Palladium-catalyzed Buchwald-Hartwig N-arylation .[2][3] This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds.[2][3] The steric bulk around the nitrogen atom can significantly slow down key steps in the catalytic cycle, such as the final reductive elimination step that forms the desired product.[2][4]

    Q3: What are the initial signs that a coupling reaction is failing due to steric hindrance?

    Common indicators of a sterically hindered coupling reaction include:

    • Low or No Conversion: The most obvious sign is the recovery of a large amount of unreacted starting materials (both the amine and the aryl halide).

    • Formation of Side Products: Instead of the desired coupled product, you may observe significant formation of hydrodehalogenated arene (where the aryl halide is reduced to an arene).[4] This occurs when a side reaction, β-hydride elimination, outcompetes the productive reductive elimination.[1][2]

    • Catalyst Decomposition: A visible change in the reaction mixture, such as the formation of palladium black, can indicate that the catalyst is not stable under the reaction conditions, which can be exacerbated by slow turnover due to steric hindrance.

    Troubleshooting Guides for Failed Reactions

    When faced with a low-yielding or failed coupling reaction, a systematic approach to optimization is crucial. The following guides provide strategies to address common issues.

    Problem: Low or No Conversion of Starting Materials

    This is the most frequent issue when coupling a sterically demanding secondary amine like Methoxy[1-(thiophen-2-yl)ethyl]amine. The primary cause is often a catalytic cycle that is too slow to be productive.

    Strategy 1: Catalyst and Ligand System Optimization

    The choice of catalyst and, more importantly, the phosphine ligand is the most critical factor for success.[5] For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential to promote the key steps of oxidative addition and reductive elimination.[5][6]

    Ligand FamilySpecific ExamplesKey Advantages & RationaleRecommended Precatalyst
    Biaryl Phosphines XPhos, RuPhos, BrettPhosThese ligands are designed with bulky biaryl scaffolds that create a large "bite angle" and promote the rate-limiting reductive elimination step, which is often hindered with bulky amines.[1][6] They are the go-to choice for challenging couplings.[6]Buchwald G3 or G4 Precatalysts
    Ferrocene-based Josiphos, DPPFThese ligands, particularly the modern, sterically hindered Josiphos family, offer high stability and activity.[2][7] They are known to be effective for a broad range of substrates.Pd(OAc)₂, Pd₂(dba)₃
    Carbazolyl-derived P,N-LigandsNewer generations of ligands, such as those based on a carbazole backbone, have shown remarkable efficacy in coupling extremely hindered substrates, including tetra-ortho-substituted diarylamines.[8][9]Pd(OAc)₂
    Strategy 2: Modify Reaction Conditions
    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3][6] For substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though they may require higher temperatures.[6][10]

    • Solvent Choice: Anhydrous, polar aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[6] Toluene is often preferred for its ability to reach higher temperatures. Ensure the solvent is rigorously dried, as water can deactivate the catalyst.[6]

    • Temperature: Higher temperatures (e.g., 80-110 °C) are often necessary to overcome the activation energy barrier imposed by steric hindrance.[6][11] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[11]

    Troubleshooting Workflow: Low Conversion

    Below is a decision-making workflow to guide your optimization process.

    G start Start: Low Conversion Observed check_reagents Verify Purity of Amine & Aryl Halide start->check_reagents check_reagents->start Impure catalyst_screen Screen Catalyst/Ligand System check_reagents->catalyst_screen Reagents Pure base_solvent Optimize Base & Solvent catalyst_screen->base_solvent Still Low Conversion success Successful Coupling catalyst_screen->success Improved Yield temp Increase Temperature / Use Microwave base_solvent->temp Still Low Conversion base_solvent->success Improved Yield temp->success Improved Yield reassess Re-evaluate Synthetic Route temp->reassess No Improvement

    Caption: Troubleshooting decision tree for low-yield coupling reactions.

    Problem: Significant Hydrodehalogenation Side Product Observed

    The formation of Ar-H instead of the desired Ar-NRR' product is a classic sign that the catalytic cycle is being diverted down an unproductive pathway.

    Causality

    Hydrodehalogenation often arises from a β-hydride elimination from the palladium-amido intermediate.[1][2][4] This process competes directly with the desired reductive elimination. For sterically hindered amines, the reductive elimination step can be slow, giving the β-hydride elimination pathway more time to occur.

    Mitigation Strategies
    • Ligand Choice is Key: This side reaction is highly dependent on the ligand. Bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are specifically designed to accelerate reductive elimination, thereby outcompeting β-hydride elimination.[1] If you are using older generation or less bulky ligands, switching to one of these is the first and most effective step.

    • Consider Copper Co-catalysis: In some challenging cases, bimetallic systems have been developed. For instance, a palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress the hydrodehalogenation pathway, potentially through the in-situ formation of Cu-hydride species that prevent the formation of the problematic Pd-hydride intermediates.[12]

    • Alternative Coupling Methods: If palladium-catalyzed methods consistently fail, consider a copper-mediated Ullmann or Chan-Lam coupling. While traditional Ullmann couplings require harsh conditions, modern protocols use ligands to proceed under milder temperatures.[6][13] Chan-Lam couplings use arylboronic acids and can often be run at room temperature, though they can be slow.[13] Recently, new ligands have been developed to facilitate copper-catalyzed couplings of sterically hindered partners.[14]

    Go-To Experimental Protocol for Hindered Amination

    This protocol provides a robust starting point for the Buchwald-Hartwig amination of Methoxy[1-(thiophen-2-yl)ethyl]amine with a representative aryl bromide.

    Reaction: Coupling of Methoxy[1-(thiophen-2-yl)ethyl]amine with 4-Bromotoluene.

    Materials:

    • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

    • Methoxy[1-(thiophen-2-yl)ethyl]amine (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (2 mL)

    Procedure:

    • Inert Atmosphere: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and the sodium tert-butoxide.

    • Reagent Addition: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the Methoxy[1-(thiophen-2-yl)ethyl]amine, 4-bromotoluene, and anhydrous toluene via syringe.

    • Heating: Place the sealed reaction vessel in a preheated oil bath at 100 °C.

    • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel.

    References

    • Buchwald–Hartwig amination. In: Wikipedia. [Link]

    • Buchwald–Hartwig amination. In: Grokipedia. [Link]

    • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

    • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

    • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]

    • Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. [Link]

    • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

    • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]

    • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]

    • Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents. ACS Sustainable Chemistry & Engineering. [Link]

    • Optimization of the N-arylation reaction conditions. ResearchGate. [Link]

    • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

    • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. National Center for Biotechnology Information. [Link]

    • SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Advanced Scientific Research. [Link]

    • Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. MDPI. [Link]

    • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Center for Biotechnology Information. [Link]

    • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. The Hartwig Group. [Link]

    Sources

    Optimization

    Troubleshooting low enantiomeric excess in Methoxy[1-(thiophen-2-yl)ethyl]amine production

    A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine. This guide is designed to provide in-depth troubl...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the technical support center for the synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you overcome common challenges in achieving high enantiomeric excess (e.e.). The stereochemical purity of this compound is often critical for its intended biological activity and regulatory approval, making the control of enantioselectivity a paramount objective in its production.[1]

    This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific experimental context.

    Part 1: Troubleshooting Low Enantiomeric Excess in Diastereomeric Salt Resolution

    Diastereomeric salt crystallization is a robust and widely used method for resolving racemic amines.[2][3][4] The process relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[2][5] However, several factors can lead to suboptimal results.

    Question: My final isolated amine has a low enantiomeric excess (<95% e.e.) after resolution. What are the likely causes and how can I fix it?

    Low enantiomeric excess following a resolution protocol is a frequent issue that can often be traced back to the crystallization step. Below is a systematic guide to diagnosing and solving the problem.

    Initial Diagnostic Workflow

    Before making significant changes to your protocol, follow this logical progression to identify the root cause of low enantiomeric purity.

    G start Low e.e. Detected in Final Amine purity_check Verify Purity of Starting Materials (Racemic Amine & Resolving Agent) start->purity_check analytical_check Confirm Analytical Method Validity (Chiral HPLC/GC) start->analytical_check protocol_review Review Crystallization Protocol start->protocol_review purity_check_q Are materials >99% pure? purity_check->purity_check_q analytical_check_q Is method validated? (baseline separation, standard runs) analytical_check->analytical_check_q protocol_review_q Was protocol followed precisely? protocol_review->protocol_review_q purify Purify Starting Materials purity_check_q->purify No optimization Proceed to Optimization purity_check_q->optimization Yes develop_method Develop/Validate Analytical Method analytical_check_q->develop_method No analytical_check_q->optimization Yes rerun Re-run Experiment Carefully protocol_review_q->rerun No protocol_review_q->optimization Yes

    Figure 1. Initial troubleshooting decision workflow.
    Common Causes and Corrective Actions

    Once basic experimental errors are ruled out, focus on optimizing the core parameters of the diastereomeric salt crystallization.

    Potential Cause Underlying Principle & Explanation Recommended Solution(s)
    Suboptimal Resolving Agent The difference in crystal lattice energies—and thus solubility—between the two diastereomeric salts is highly dependent on the chosen chiral acid.[3] An inappropriate agent may form salts with very similar solubilities, leading to poor separation.[1][6]Screen Resolving Agents: Test a variety of commercially available chiral acids (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (R)-(-)-Mandelic acid).[2][4][7] Rationale: Different resolving agents will have unique intermolecular interactions with the amine, leading to different diastereomeric salt properties.[3]
    Inappropriate Solvent System The solvent directly controls the absolute and relative solubilities of the diastereomeric salts.[1][3] An ideal solvent will maximize the solubility difference, ensuring one salt crystallizes preferentially while the other remains in the mother liquor.[5]Solvent Screening: Perform small-scale crystallization trials in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water).[1] Anti-Solvent Addition: Consider the slow addition of an "anti-solvent" (in which the salts are less soluble) to a solution of the salts to induce controlled crystallization.[6]
    Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can be critical. Using 0.5 equivalents of resolving agent targets the crystallization of the less soluble salt, leaving the more soluble salt and the unreacted "wrong" enantiomer in solution.[3] Using 1.0 equivalent can sometimes be effective but may increase the risk of co-precipitation if solubilities are similar.[3]Optimize Molar Equivalents: Experiment with 0.5-1.0 equivalents of the resolving agent to find the optimal ratio for maximizing both yield and purity of the desired diastereomeric salt.[1]
    Suboptimal Temperature Profile Temperature directly impacts solubility.[1] Crystallization that occurs too quickly (rapid cooling) can trap the undesired diastereomer in the crystal lattice.[6] Conversely, a temperature that is too high may prevent crystallization altogether.Controlled Cooling: Implement a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to promote the formation of a well-ordered, pure crystal lattice. Isothermal Crystallization: Hold the solution at a constant temperature where supersaturation is maintained but spontaneous nucleation is slow, and use seed crystals to initiate growth.[6]
    Co-precipitation of Diastereomers This occurs when the solubilities of the two diastereomeric salts are too close in the chosen solvent system.[1] Even with slow cooling, the undesired salt begins to crystallize before the desired salt has fully precipitated.Recrystallization: The most effective solution is to perform one or more recrystallizations of the isolated diastereomeric salt.[6] Each step will further enrich the less soluble diastereomer, significantly boosting the final enantiomeric excess.[6]
    Racemization The chiral center of the amine or the resolving agent could potentially racemize under harsh conditions (e.g., high temperature, strong acid/base), which would erode the enantiomeric excess.[1]Use Milder Conditions: Avoid prolonged exposure to high temperatures or extreme pH during salt formation and liberation of the free amine. If racemization is suspected, analyze the enantiomeric purity of the recovered resolving agent.

    Part 2: Troubleshooting Asymmetric Synthesis Routes

    For researchers employing direct asymmetric synthesis (e.g., catalytic asymmetric reduction of an imine precursor), low enantiomeric excess points to issues with the catalytic system itself.

    Question: My asymmetric synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine is resulting in low e.e. How do I troubleshoot the reaction?

    Achieving high selectivity in an asymmetric catalytic reaction requires precise control over the reaction environment to favor one diastereomeric transition state over the other.

    G cluster_catalyst Catalyst System Integrity cluster_conditions Reaction Conditions catalyst_purity Catalyst/Ligand Purity Check catalyst_loading Optimize Catalyst Loading catalyst_purity->catalyst_loading catalyst_prep Review In-Situ Preparation catalyst_loading->catalyst_prep temperature Vary Temperature (Lower T often increases e.e.) concentration Adjust Substrate Concentration temperature->concentration solvent Screen Solvents concentration->solvent low_ee Low e.e. from Asymmetric Synthesis low_ee->catalyst_purity low_ee->temperature

    Figure 2. Key optimization parameters in asymmetric synthesis.
    Key Areas for Investigation
    • Catalyst Integrity and Purity : The chiral catalyst or ligand is the heart of the reaction. Its purity is non-negotiable.

      • Verification : Always verify the purity and integrity of the catalyst/ligand, especially if it was synthesized in-house.[8] Use a benchmark reaction with a known substrate to confirm its activity and selectivity.[8]

      • Source and Storage : Use catalysts from reputable suppliers and ensure they are stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.[8]

    • Reaction Temperature : Temperature has a profound effect on the energy difference between the diastereomeric transition states.

      • General Trend : Lowering the reaction temperature generally increases enantioselectivity, as the system becomes more sensitive to small energy differences.[8]

      • Action : Systematically screen a range of lower temperatures to find the optimal balance between reaction rate and enantiomeric excess.[8]

    • Solvent Effects : The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

      • Screening : A solvent screen is highly recommended.[8] Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Methanol). The optimal solvent is often not predictable and must be determined empirically.

    • Concentration : Substrate and catalyst concentrations can impact the reaction.

      • Effect : High concentrations can sometimes lead to catalyst aggregation or the formation of off-cycle, less selective species.[8]

      • Action : Investigate the effect of running the reaction under more dilute conditions, which may favor the desired catalytic pathway.[8]

    Part 3: Key Experimental Protocols

    Protocol 1: General Procedure for Diastereomeric Salt Resolution

    This protocol provides a general framework for resolving racemic Methoxy[1-(thiophen-2-yl)ethyl]amine using a chiral acid like (+)-tartaric acid.

    • Dissolution : In a flask, dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., 9:1 Ethanol:Water) with gentle heating to achieve a clear solution. The volume should be sufficient for full dissolution at elevated temperature but allow for crystallization upon cooling.

    • Resolving Agent Addition : In a separate flask, dissolve 0.5 to 0.6 equivalents of (+)-tartaric acid in the minimum amount of the same warm solvent system.[1][2]

    • Salt Formation : Slowly add the tartaric acid solution to the amine solution with stirring. The mixture may become cloudy.

    • Crystallization : Allow the flask to cool slowly and undisturbed to room temperature over several hours. For improved yield, the flask can be placed in a refrigerator (4 °C) for an additional 12-24 hours.[2]

    • Isolation : Collect the precipitated crystals via vacuum filtration. Wash the crystals sparingly with a small amount of the cold solvent to remove residual mother liquor.[6]

    • Recrystallization (Optional but Recommended) : To improve purity, dissolve the collected crystals in a minimum amount of hot solvent and repeat the slow cooling and filtration process.[6]

    • Liberation of Free Amine : Suspend the diastereomerically pure salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., 2M NaOH solution) dropwise with stirring until the aqueous layer is basic (pH > 11).

    • Extraction : Separate the layers and extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

    • Analysis : Determine the enantiomeric excess of the final product using chiral HPLC or GC.

    Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
    • Column Selection : Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., CHIRALPAK series) are often effective for separating amines.[9][10][11]

    • Mobile Phase Preparation : A typical mobile phase for amine separation is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape.[12]

    • Sample Preparation : Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

    • Method Conditions (Example) :

      • Column : CHIRALPAK IA or similar

      • Mobile Phase : 90:10 Hexane:Isopropanol + 0.1% Diethylamine

      • Flow Rate : 1.0 mL/min

      • Temperature : 25 °C[13]

      • Detection : UV at 254 nm

    • Analysis : Inject a sample of the racemic material first to identify the retention times of both enantiomers. Then, inject the resolved sample. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

      • e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

    Frequently Asked Questions (FAQs)

    Q1: What is enantiomeric excess (e.e.) and why is it important? Enantiomeric excess is a measurement of the purity of a chiral substance.[1] It reflects the degree to which one enantiomer is present in greater quantity than the other. In pharmaceuticals, different enantiomers can have different biological activities; one may be therapeutic while the other is inactive or even harmful.[1] Therefore, producing a drug as a single, pure enantiomer is often crucial for safety and efficacy.

    Q2: Can I reuse the chiral resolving agent? Yes. After liberating the desired amine, the resolving agent remains as a salt in the acidic or basic aqueous layer.[2] By neutralizing this layer and adjusting the pH, the resolving agent can often be precipitated and recovered for reuse, making the process more economical.[2]

    Q3: My resolution yield is very low, even though the e.e. is high. How can I improve it? Low yield with high purity suggests that a large amount of the desired diastereomeric salt remains dissolved in the mother liquor. You can try to:

    • Concentrate the Mother Liquor : Carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. This second crop may have lower purity and require recrystallization.

    • Optimize the Solvent : A different solvent might decrease the solubility of the desired salt, leading to a higher recovery.[6]

    • Recycle the Unwanted Enantiomer : Advanced strategies involve racemizing the unwanted enantiomer from the mother liquor and recycling it back into the resolution process, which can theoretically double the maximum yield.[14]

    Q4: How do I know which enantiomer I have isolated? Diastereomeric resolution separates the enantiomers, but it does not intrinsically identify their absolute configuration (R or S). To determine this, you must:

    • Compare the optical rotation of your sample to a literature value for a known standard.

    • Use an analytical technique with a known standard, such as chiral HPLC, where the elution order of the R and S enantiomers has been previously established.

    • Perform X-ray crystallography on the diastereomeric salt crystal if a single crystal can be obtained.

    References

    • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. (n.d.). Benchchem.
    • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. (2025, July 25). Organic Process Research & Development - ACS Publications.
    • Troubleshooting poor enantiomeric excess in chiral resolution. (n.d.). Benchchem.
    • Troubleshooting low enantiomeric excess in asymmetric synthesis. (n.d.). Benchchem.
    • Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization. (n.d.). Benchchem.
    • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
    • Direct chiral resolution of tartaric acid in food products by ligand exchange capillary electrophoresis using copper(II)-D-quinic acid as a chiral selector. (2001, October 12). PubMed.
    • Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. (2024, August 26). ChemicalBook.
    • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13). MDPI.
    • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing).
    • Methods of Resolution. (n.d.). Dalal Institute.
    • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (n.d.). PMC.
    • Supporting Information. (n.d.). Semantic Scholar.
    • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (2023, September 19). MDPI.
    • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
    • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.
    • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (2023, September 19). Semantic Scholar.

    Sources

    Troubleshooting

    Preventing N-O bond cleavage in Methoxy[1-(thiophen-2-yl)ethyl]amine reactions

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methoxy[1-(thiophen-2-yl)ethyl]amine. This guide is designed to provide in-depth, practical solutions t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methoxy[1-(thiophen-2-yl)ethyl]amine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthesis, with a primary focus on the prevention of undesired N-O bond cleavage. As your partner in research, we aim to equip you with the knowledge to optimize your reactions, improve yields, and ensure the integrity of your target molecules.

    Section 1: Troubleshooting Guide

    This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable, step-by-step solutions.

    Question 1: I am observing significant N-O bond cleavage during my Palladium-catalyzed C-H activation/cross-coupling reaction. My primary byproducts appear to be the de-aminated arene and methanol. What is causing this and how can I fix it?

    Answer:

    This is a common and challenging side reaction. The cleavage of the N-O bond in methoxyamine directing groups during Pd-catalyzed cycles can occur through several mechanisms, primarily reductive cleavage or premature β-hydride elimination pathways involving the methoxy group. The key is to adjust reaction parameters to kinetically disfavor these cleavage pathways while promoting the desired C-C or C-X bond formation.

    Potential Causes & Solutions:

    • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical. Some ligands can promote reductive processes that lead to N-O bond scission.[1][2]

      • Solution: Screen a panel of ligands. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective at stabilizing the palladium center and promoting the desired reductive elimination over side reactions.[1] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[1]

    • Reaction Temperature is Too High: Higher temperatures can provide the activation energy needed for undesired cleavage pathways to compete with the productive catalytic cycle.

      • Solution: Attempt the reaction at a lower temperature. Even a reduction of 10-20 °C can significantly alter the selectivity. If the reaction is too slow at lower temperatures, consider a more active catalyst system (e.g., using a pre-catalyst) rather than increasing the heat.

    • Incorrect Base or Solvent: The choice of base and solvent can influence the stability of key intermediates in the catalytic cycle.

      • Solution: If using a strong, nucleophilic base, consider switching to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. In terms of solvent, polar aprotic solvents like dioxane, THF, or toluene are common, but screening alternatives may reveal improved stability.

    Troubleshooting Workflow Diagram:

    Below is a decision tree to guide your optimization process when encountering N-O bond cleavage in a Pd-catalyzed reaction.

    G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start High N-O Cleavage Detected (e.g., via LC-MS) ligand_check Is your ligand a simple triarylphosphine (e.g., PPh3)? start->ligand_check ligand_yes Action: Screen Bulky Ligands (e.g., XPhos, SPhos, IPr) ligand_check->ligand_yes Yes ligand_no Ligand is already a bulky biarylphosphine/NHC. ligand_check->ligand_no No temp_check Is the reaction temperature high (>100 °C)? ligand_no->temp_check temp_yes Action: Lower Temperature (Attempt 80°C or 60°C) temp_check->temp_yes Yes temp_no Reaction is at or below room temperature. temp_check->temp_no No base_check Are you using a strong, nucleophilic base (e.g., NaOtBu)? temp_no->base_check base_yes Action: Switch to Weaker Base (e.g., K2CO3, Cs2CO3) base_check->base_yes Yes base_no Base is already weak/ non-coordinating. base_check->base_no No final_check If cleavage persists, consider a different catalyst system (e.g., Ni) or a more robust directing group. base_no->final_check

    Caption: Troubleshooting decision tree for N-O cleavage.

    Question 2: I am trying to remove the Methoxy[1-(thiophen-2-yl)ethyl]amine directing group after a successful C-H functionalization, but the cleavage conditions are harsh and affecting other functional groups on my molecule. Are there milder removal methods?

    Answer:

    This is a critical consideration in multi-step synthesis. The Methoxy[1-(thiophen-2-yl)ethyl]amine group is often designed to be removable, but standard conditions might not be compatible with your substrate.[3]

    Potential Solutions:

    • Zinc-Mediated Reduction: For certain directing groups derived from hydroxylamine, reduction using zinc dust in an acidic medium (like acetic acid or dilute HCl) can be a mild and effective method for cleavage.[3] This approach avoids harsh, broadly-acting reducing agents.

    • Basic Hydrolysis: If your molecule is stable to basic conditions, hydrolysis using a base like NaOH or KOH in a protic solvent can cleave the directing group.[3] This is often gentler than strongly acidic methods.

    • Photoredox Catalysis: Emerging methods in photoredox catalysis can enable N-O bond cleavage under very mild, neutral conditions using visible light.[4] While this may require more specialized setup, it offers unparalleled mildness for sensitive substrates.

    Protocol: Zinc-Mediated Directing Group Removal

    • Preparation: Dissolve your substrate (1 equivalent) in a mixture of acetic acid and an appropriate co-solvent like ethanol or THF (e.g., a 1:1 to 3:1 mixture).

    • Reaction: Add activated zinc dust (5-10 equivalents) portion-wise to the stirred solution at room temperature. Activation can be done by briefly washing the zinc with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

    • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take from 1 to 12 hours.

    • Workup: Once complete, filter the reaction mixture through a pad of celite to remove excess zinc.

    • Isolation: Neutralize the filtrate carefully with a saturated solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography as needed.

    Section 2: Frequently Asked Questions (FAQs)

    This section provides answers to broader, more foundational questions regarding the chemistry of Methoxy[1-(thiophen-2-yl)ethyl]amine and N-O bond stability.

    Question 3: What is the underlying chemical principle that makes the N-O bond susceptible to cleavage?

    Answer:

    The susceptibility of the N-O bond to cleavage stems from a combination of factors:

    • Bond Polarity and Electronegativity: The N-O bond is a polar covalent bond between two relatively electronegative atoms. The repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms can weaken the bond.[5]

    • Low Bond Dissociation Energy (BDE): Compared to C-C or C-H bonds, the N-O single bond has a relatively low BDE, making it a thermodynamic weak point in the molecule. This means less energy is required to break it, either homolytically (forming radicals) or heterolytically.[6]

    • Redox Activity: The N-O bond can be cleaved via reductive or oxidative pathways. Single-electron transfer (SET) from a low-valent metal or an organic electron donor can initiate cleavage.[7] Similarly, interaction with an oxidative species can also lead to bond scission.

    Question 4: How can I reliably detect and quantify N-O bond cleavage in my reaction mixture?

    Answer:

    Accurate detection is key to effective troubleshooting. A combination of chromatographic and spectrometric techniques is most effective.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. You can monitor the disappearance of your starting material while simultaneously searching for the expected mass of the cleaved byproduct (the amine without the methoxy group) and the desired product. This allows for direct quantification of the cleavage-to-product ratio.[8][9]

    • High-Performance Liquid Chromatography (HPLC): Using a UV detector, you can develop a chromatographic method to separate the starting material, product, and the primary amine byproduct. By running standards, you can create calibration curves for accurate quantification.[8][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze the crude reaction mixture. The appearance of new signals corresponding to the protons of the cleaved amine, or the disappearance of the characteristic methoxy singlet (~3.5-4.0 ppm), can indicate cleavage. Integration of these signals against an internal standard can provide a quantitative measure.

    Table 1: Comparison of Analytical Techniques for Cleavage Detection

    TechniquePrimary UseProsCons
    LC-MS Detection & IdentificationHigh sensitivity; provides molecular weight confirmation.Can be destructive; quantification requires standards.
    HPLC-UV QuantificationExcellent for quantitative analysis; robust and widely available.Requires chromophores for detection; peak identification is not definitive without standards.
    ¹H NMR Structural Confirmation & QuantificationProvides definitive structural information; can be quantitative with an internal standard.Lower sensitivity than MS; complex mixtures can be difficult to interpret.
    Question 5: In the context of palladium catalysis, what is the proposed mechanism for N-O bond cleavage?

    Answer:

    While the exact mechanism can be substrate and system-dependent, a plausible pathway often involves the palladium center. In C-H activation chemistry, a palladacycle intermediate is typically formed.[11][12] From this point, undesired pathways can lead to cleavage.

    Simplified Mechanistic Diagram:

    The diagram below illustrates a potential pathway where the N-O bond is cleaved after the formation of a key palladacycle intermediate, competing with the desired cross-coupling pathway.

    G A Substrate + Pd(0)L_n B C-H Activation (Palladacycle Formation) A->B C Oxidative Addition of R-X B->C Productive Cycle E Undesired Pathway: Reductive N-O Cleavage B->E Side Reaction (Favored by poor ligand/high temp) D Reductive Elimination (Desired Product) C->D G Desired Product + Pd(0)L_n D->G F Cleaved Amine + Pd(II) Species E->F

    Sources

    Optimization

    Technical Support Center: Optimizing Reaction Temperature for Thiophene Amine Stability

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of thiophene amines. Our goal is to equip you with the foundational knowledge and practical protocols necessary to optimize your reaction temperatures, thereby maximizing yield, ensuring purity, and maintaining the integrity of these critical compounds.

    Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thiophene Amine Stability

    This section addresses the core principles governing the thermal sensitivity of thiophene amines. Understanding these fundamentals is the first step toward effective troubleshooting and optimization.

    Q1: Why are thiophene amines particularly sensitive to temperature?

    A1: The thermal sensitivity of thiophene amines arises from a combination of factors inherent to their molecular structure. The thiophene ring, while aromatic, is an electron-rich heterocycle. The sulfur atom's lone pairs contribute to the ring's aromaticity, but also make it susceptible to oxidation, especially at elevated temperatures.[1][2] The presence of an amine substituent further increases the electron density of the ring, which can enhance its reactivity in unintended ways. At high temperatures, this can lead to a variety of degradation pathways, including oxidation at the sulfur atom to form thiophene S-oxides, polymerization, or even ring-opening reactions.[3]

    Q2: What are the most common degradation products I should expect when my reaction temperature is too high?

    A2: When a reaction involving a thiophene amine is overheated, you can anticipate the formation of several types of impurities. The most common are products of oxidation and polymerization.[3] You may observe the formation of colored byproducts, which often indicate polymerization or extensive decomposition.[3] Depending on the specific structure of your thiophene amine and the other reagents present, you might also see byproducts from side reactions such as N-alkylation if alkyl halides are present, or nucleophilic aromatic substitution (SNAr) if there are suitable leaving groups on the thiophene ring.[4][5]

    Q3: How does the position and type of other substituents on the thiophene ring affect its thermal stability?

    A3: The substitution pattern on the thiophene ring has a significant impact on its stability.[3][6] Electron-withdrawing groups can decrease the electron density of the ring, potentially making it less susceptible to oxidation. Conversely, additional electron-donating groups can further increase the ring's reactivity. Bulky substituents near the amine or sulfur atom can provide steric hindrance, which may protect these sites from attack and improve thermal stability.[3] Recent studies have shown that even the position of the same substituent can critically modulate the properties of the thiophene derivative.[6][7]

    Q4: Are there general temperature ranges I should consider as a starting point for reactions with novel thiophene amines?

    A4: While the optimal temperature is highly specific to the reaction, a cautious approach is always recommended. For initial explorations, it is often wise to start at a lower temperature, for example, room temperature or even 0 °C, and slowly increase it while monitoring the reaction progress. For processes like annealing thin films of thiophene-based materials, a starting range of 100-150°C is often recommended, with the caveat that the optimal temperature is system-dependent.[8] It is crucial to perform systematic studies to identify the ideal temperature for your specific transformation.[8][9]

    Section 2: Troubleshooting Guide - From Problem to Solution

    This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

    Problem Probable Cause(s) Recommended Actions & Explanations
    Low reaction yield with a complex mixture of byproducts. The reaction temperature is likely too high, leading to thermal degradation of the starting material or product.1. Re-run the reaction at a lower temperature. Start at least 20-30°C below the initial temperature. This is the most direct way to test for thermal instability.[9] 2. Perform a stability test. Test the stability of your starting material under the reaction conditions (solvent, base, etc.) but without the other reagents at the target temperature to isolate the cause of degradation.[3] 3. Analyze for expected degradation products. Use techniques like LC-MS to look for masses corresponding to oxidized or polymerized species.
    The reaction mixture darkens significantly over time. This often indicates the formation of colored degradation products, which can result from oxidation or polymerization.[3]1. Ensure an inert atmosphere. Run the reaction under nitrogen or argon to minimize exposure to atmospheric oxygen, which can initiate oxidation.[3] 2. Degas the solvent. Solvents can contain dissolved oxygen. Degassing via sparging with an inert gas or freeze-pump-thaw cycles can be beneficial. 3. Consider antioxidants. If compatible with your reaction, a small amount of an antioxidant like BHT might prevent oxidative degradation.[3]
    Inconsistent results between batches. This can be due to poor temperature control, leading to varying degrees of degradation. It can also be related to the stability of the compound in the assay medium.[3]1. Use a reliable heating mantle with a temperature controller and a thermocouple. This ensures precise and consistent temperature management. 2. Check for "hot spots." Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. 3. Assess stability in assay medium. For biological assays, use LC-MS to check the stability of your compound in the assay medium over the experiment's duration.[3]

    Section 3: Experimental Protocols for Thermal Stability Assessment

    To scientifically determine the optimal temperature, a systematic approach is necessary. The following protocols outline key experiments for evaluating the thermal stability of your thiophene amine.

    Protocol 1: Isothermal Stress Testing with HPLC-UV Monitoring

    This protocol helps determine the rate of degradation at various temperatures.

    • Preparation: Prepare stock solutions of your thiophene amine in the reaction solvent at a known concentration.

    • Incubation: Aliquot the stock solution into several sealed vials. Place each vial in a heating block or oven set to a specific temperature (e.g., 40°C, 60°C, 80°C, 100°C). Include a control vial kept at a low temperature (e.g., 4°C).

    • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature, cool it rapidly to quench any further degradation, and dilute it for analysis.

    • Analysis: Analyze each sample by High-Performance Liquid Chromatography (HPLC) with a UV detector.[10] Thiophene derivatives typically absorb strongly in the 230-320 nm range.[10]

    • Quantification: Create a calibration curve using a pure standard of your thiophene amine.[11] Use the peak area to determine the concentration of the remaining thiophene amine at each time point and temperature.[10][11]

    • Data Analysis: Plot the concentration of the thiophene amine versus time for each temperature. This data can be used to determine the degradation kinetics.

    Protocol 2: Thermal Analysis using DSC and TGA

    Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide direct information about the thermal events a compound undergoes as it is heated.[12][13]

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[13][14] This is useful for identifying the onset temperature of decomposition, where the compound starts to lose mass due to the formation of volatile degradation products.[12][15]

      • Sample Preparation: Place a small, accurately weighed amount of the thiophene amine (typically 5-10 mg) into a TGA pan.

      • Instrument Setup: Place the sample in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 500°C).

      • Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of weight loss is a key indicator of thermal stability.[16]

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting, crystallization, and decomposition.[12][17]

      • Sample Preparation: Accurately weigh a small amount of the thiophene amine (typically 2-5 mg) into a DSC pan and seal it.

      • Instrument Setup: Place the sample and a reference pan (usually empty) into the DSC cell.[18]

      • Thermal Program: Subject the sample to a controlled temperature program, such as heating at a constant rate (e.g., 10°C/min).[18][19] A heat-cool-heat cycle is often used to understand the material's thermal history.[16][18]

      • Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks can indicate melting or decomposition, while exothermic peaks can signify crystallization or other reactions.

    Section 4: Data Visualization and Interpretation

    Visualizing the relationships between temperature, stability, and reaction outcomes is crucial for making informed decisions.

    Diagrams

    Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Thermal Stability Profiling cluster_2 Phase 3: Optimization & Validation A Define Reaction & Identify Thiophene Amine Substrate B Literature Search for Similar Structures A->B C Initial Small-Scale Reaction at Low Temperature (e.g., RT) B->C D TGA/DSC Analysis (Determine Onset of Decomposition) C->D If reaction is slow or shows instability E Isothermal Stress Testing (Multiple Temperatures) C->E G Analyze Kinetic Data (Determine Safe Temperature Window) D->G F HPLC/LC-MS Analysis of Stressed Samples E->F F->G H Run Optimization Reactions (Systematic Temperature Increase) G->H I Analyze Yield & Purity (Identify Optimal Temp) H->I Iterative Loop I->H J Scale-Up & Confirmation Run I->J Optimal conditions found Degradation_Pathways cluster_products Potential Degradation Products ThiopheneAmine Thiophene Amine (Starting Material) Heat Excessive Heat (> T_onset) ThiopheneAmine->Heat Oxidation Thiophene S-Oxide / Epoxide (Reactive Metabolites) Heat->Oxidation + O2 Polymerization Polymeric Byproducts (Colored Impurities) Heat->Polymerization RingOpening Ring-Opened Products Heat->RingOpening SideReaction Side Reaction Products (e.g., from SNAr) Heat->SideReaction + Other Reagents

    Caption: Potential degradation pathways for thiophene amines at elevated temperatures.

    References

    • Sharma, J., & Champagne, P. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

    • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

    • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(14), 9351-9362. Retrieved from [Link]

    • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

    • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

    • SKZ Industrial. (n.d.). TGA Thermal Gravity Analysis | Accurate Material Thermal Stability Test. Retrieved from [Link]

    • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

    • Sharma, J., & Champagne, P. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

    • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

    • ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram]. Retrieved from [Link]

    • Glass, R. S., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. The Journal of Organic Chemistry, 66(16), 5489-5495. Retrieved from [Link]

    • Italian Association of Chemical Engineering. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

    • ResearchGate. (n.d.). Temperature and solvent control in the synthesis of 2-aminothiophenes 106 and thieno[2,3-c]isothiazoles 107 from the alkynyl nitriles 103. [Scientific Diagram]. Retrieved from [Link]

    • MDPI. (2025, July 13). Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. Retrieved from [Link]

    • ResearchGate. (2025, October 10). Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. Retrieved from [Link]

    • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

    • ACS Publications. (n.d.). Functionalized Fused Thiophenes: A New Class of Thermally Stable and Efficient Second-Order Nonlinear Optical Chromophores. Chemistry of Materials. Retrieved from [Link]

    • MDPI. (2024, April 5). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Retrieved from [Link]

    • National Center for Biotechnology Information. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

    • Cooper, A. (n.d.). Differential scanning calorimetry. [PDF]. Retrieved from [Link]

    • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

    • National Center for Biotechnology Information. (2021, April 4). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

    • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

    • ResearchGate. (n.d.). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. [PDF]. Retrieved from [Link]

    • ResearchGate. (n.d.). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

    • Swan. (2025, May 19). Mastering Film-Forming Amines: Analytical Methods and Best Practices. Retrieved from [Link]

    • National Institute of Standards and Technology. (2023, August 31). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. [PDF]. Retrieved from [Link]

    • National Center for Biotechnology Information. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

    • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Visible-light-mediated C2-amination of thiophenes by using DDQ as an organophotocatalyst. Retrieved from [Link]

    • ACS Publications. (n.d.). Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. The Journal of Organic Chemistry. Retrieved from [Link]

    • National Center for Biotechnology Information. (2025, December 9). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

    • ResearchGate. (2025, August 7). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. [PDF]. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Metal Catalyst Remediation for Methoxy[1-(thiophen-2-yl)ethyl]amine

    Welcome to the Technical Support Center. This guide is specifically designed for researchers and process chemists facing challenges with transition metal catalyst removal (predominantly Palladium) following the synthesis...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically designed for researchers and process chemists facing challenges with transition metal catalyst removal (predominantly Palladium) following the synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine .

    Due to the unique structural motifs of this active pharmaceutical ingredient (API) intermediate, standard purification methods often fall short. This guide provides the mechanistic reasoning, troubleshooting steps, and validated protocols required to achieve regulatory compliance (< 10 ppm residual metal) without sacrificing product yield.

    The Chemical Challenge: Why is Palladium Trapped?

    Methoxy[1-(thiophen-2-yl)ethyl]amine presents a "perfect storm" for metal retention. The molecule contains both a thiophene ring (sulfur) and a primary/secondary amine (nitrogen) .

    In transition-metal-catalyzed reactions (such as Buchwald-Hartwig aminations or reductive aminations), Palladium can exist in both Pd(0) and Pd(II) oxidation states[1]. The sulfur atom acts as a soft ligand, while the nitrogen acts as a harder ligand. Together, they can form highly stable, thermodynamically favored bidentate or monodentate chelates with residual Palladium[2]. Because the API itself acts as a strong ligand, traditional purification methods like simple liquid-liquid extraction, distillation, or standard crystallization are often incapable of breaking the API-Pd complex[3].

    To successfully purify the product, you must introduce a scavenger with an even higher thermodynamic affinity for Palladium than the thiophene-amine motif.

    Troubleshooting & FAQs

    Q1: I treated my crude Methoxy[1-(thiophen-2-yl)ethyl]amine with activated carbon, but the Palladium levels are still > 200 ppm. Why? A1: Activated carbon relies primarily on physisorption (physical adsorption)[3]. While cost-effective, it lacks the specific chemical affinity required to outcompete the strong N/S chelation of your API[4]. Furthermore, activated carbon often leads to significant product loss through non-specific adsorption of the amine[4]. You must pivot to chemisorption using highly functionalized silica or polymer-based scavengers.

    Q2: Which functionalized scavengers are recommended for this specific structural motif? A2: To outcompete the thiophene and amine groups, you need scavengers with dense, multi-dentate binding sites.

    • Dimercaptotriazine (DMT): (e.g., SiliaMetS DMT) is highly recommended. The multiple sulfur and nitrogen atoms on the triazine ring create an irreversible binding pocket for both Pd(0) and Pd(II)[2].

    • Thiol/Thiourea Scavengers: These are also highly effective for aryl ethers and thiophene-containing compounds[5].

    Q3: How do I calculate the correct amount of scavenger to add? A3: Scavenger loading should be calculated based on the residual metal concentration rather than the total batch weight. A standard starting point is to use 4 to 8 molar equivalents of the scavenger relative to the residual palladium[1],[4]. If the residual concentration is unknown prior to scavenging, calculate the equivalents based on the initial catalyst loading used in the reactor[1].

    Q4: I achieved < 10 ppm Pd, but my API yield dropped by 30%. How do I prevent product loss? A4: Yield loss during scavenging is usually caused by non-specific binding of the API's amine group to the silica backbone of the scavenger[4]. To mitigate this:

    • Optimize the Solvent: Switch to a solvent where the API is highly soluble but the Pd-scavenger interaction remains strong (e.g., THF, Toluene, or adding 5-10% Methanol to disrupt hydrogen bonding)[4].

    • Temperature Control: Perform the scavenging at a lower temperature for a longer duration, which can sometimes favor thermodynamic Pd-binding over kinetic API-adsorption[5].

    Logical Workflow for Metal Remediation

    The following diagram illustrates the self-validating decision matrix for removing Palladium from Methoxy[1-(thiophen-2-yl)ethyl]amine.

    G Start Crude Methoxy[1-(thiophen-2-yl)ethyl]amine (High Pd Content) Screen Scavenger Screening (DMT, Thiol, Thiourea) Start->Screen Solvent Solvent Optimization (Minimize API Binding) Screen->Solvent Reaction Incubation (4-8 eq, 40°C, 12h) Solvent->Reaction Filter Filtration & Washing (Remove Scavenger) Reaction->Filter Analyze ICP-MS Analysis Filter->Analyze Pass Pd < 10 ppm (Proceed to Crystallization) Analyze->Pass Success Fail Pd > 10 ppm (Re-treat or Change Scavenger) Analyze->Fail High Pd Fail->Screen Iterate

    Workflow for optimizing Palladium extraction from thiophene-amine APIs.

    Quantitative Scavenger Selection Data

    When selecting a scavenger for Methoxy[1-(thiophen-2-yl)ethyl]amine, consider both the binding affinity and the API recovery rate. The data below summarizes expected performance based on industry standards for thiophene/amine-containing APIs[4],[2],[6].

    Scavenger TypeMechanismTypical Pd ReductionAPI Recovery (%)Best Use Case
    Silica-DMT Chemisorption (Multi-dentate)> 98% (< 5 ppm)90 - 95%Strong API-Pd chelates; mixed Pd(0)/Pd(II).
    Silica-Thiol Chemisorption (Mono-dentate)90 - 95% (< 20 ppm)92 - 97%General Pd scavenging; highly soluble APIs.
    Activated Carbon Physisorption40 - 60% (> 100 ppm)60 - 80%Pre-treatment for bulk metal removal.
    Polymer-Thiourea Chemisorption85 - 90% (< 50 ppm)85 - 90%Acidic conditions where silica may degrade.

    Experimental Protocol: Silica-DMT Scavenging

    This protocol is engineered to break the Methoxy[1-(thiophen-2-yl)ethyl]amine-Palladium complex using a Dimercaptotriazine (DMT) functionalized silica scavenger.

    Materials Required:

    • Crude Methoxy[1-(thiophen-2-yl)ethyl]amine

    • SiliaMetS® DMT (or equivalent silica-bound dimercaptotriazine)

    • Solvent (THF or Toluene preferred)

    • Celite® for filtration

    • ICP-MS for validation

    Step-by-Step Methodology:

    • Baseline Analysis: Before beginning, sample the crude reaction mixture and determine the baseline Palladium concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[5]. Causality: You cannot accurately dose the scavenger without knowing the exact molar quantity of the contaminant.

    • Dissolution: Dissolve the crude Methoxy[1-(thiophen-2-yl)ethyl]amine in THF at a concentration of 10-50 mg/mL[7]. Ensure complete dissolution; suspended API will trap metal internally.

    • Scavenger Addition: Add the DMT-functionalized silica scavenger. Calculate the mass required to achieve 5 to 10 molar equivalents relative to the total Palladium present[7],[5].

    • Incubation & Agitation: Stir the suspension vigorously at 40°C for 12 to 18 hours[4]. Causality: The elevated temperature provides the activation energy required to break the highly stable API-Pd coordinate bonds, allowing the DMT ligand to capture the metal.

    • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the silica-bound palladium[5].

    • Washing (Critical Step): Wash the Celite® pad thoroughly with 2-3 column volumes of fresh, warm THF. Causality: Amine-containing APIs often exhibit weak hydrogen bonding to the silica matrix. Thorough washing ensures maximum API recovery[4],[5].

    • Concentration & Validation: Combine the filtrate and washings, concentrate under reduced pressure, and submit a sample for ICP-MS analysis to confirm Pd levels are < 10 ppm[5].

    References

    • SiliaMetS Selection Guide Verde Analitica[Link]

    • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications[Link]

    • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Organic Process Research & Development - ACS Publications[Link]

    • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents Organic Process Research & Development - ACS Publications[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to 1H NMR Interpretation: Elucidating the Structure of Methoxy[1-(thiophen-2-yl)ethyl]amine Isomers

    Introduction: The Central Role of NMR in Structural Elucidation In the landscape of drug development and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Central Role of NMR in Structural Elucidation

    In the landscape of drug development and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei provides a detailed structural map, revealing connectivity and stereochemistry. This guide offers an in-depth analysis of the 1H NMR spectrum for Methoxy[1-(thiophen-2-yl)ethyl]amine. The provided name is structurally ambiguous, a common challenge in research where novel compounds may be synthesized. We will leverage this ambiguity to demonstrate the power of NMR as a comparative tool.

    This guide will focus on two plausible isomeric structures:

    • Structure I: 1-(5-methoxythiophen-2-yl)ethan-1-amine

    • Structure II: N-methoxy-1-(thiophen-2-yl)ethanamine

    By predicting and comparing the 1H NMR spectra of these two isomers, we will illustrate how subtle differences in chemical shifts, signal multiplicities, and integration values allow for definitive structural assignment. This approach serves as a practical workflow for researchers facing similar challenges in structural characterization.

    Part 1: In-Depth Analysis of Isomer I: 1-(5-methoxythiophen-2-yl)ethan-1-amine

    Structural Rationale: This isomer positions the methoxy group on the thiophene ring, a common substitution pattern in medicinal chemistry. The electron-donating nature of the methoxy group significantly influences the electronic environment of the thiophene protons, providing distinct spectral signatures.

    Figure 1: Labeled chemical structure of 1-(5-methoxythiophen-2-yl)ethan-1-amine (Isomer I).

    Predicted 1H NMR Spectral Characteristics for Isomer I

    The spectrum can be logically divided into the aromatic (thiophene), aliphatic (side-chain), and heteroatom-associated proton regions.

    • Aromatic Region (Thiophene Protons):

      • H(c) and H(d) (δ ~6.0-7.0 ppm): With the thiophene ring being 2,5-disubstituted, only two protons remain at positions 3 and 4. These protons are adjacent and will split each other, creating a simple AX spin system.[1] Each signal will appear as a doublet . The typical coupling constant for adjacent protons on a thiophene ring (³J) is in the range of 3-5 Hz.[2] The electron-donating methoxy group at position 5 will shield the adjacent H(d) proton, shifting it upfield (to a lower ppm value) compared to H(c).

    • Side-Chain and Methoxy Protons:

      • H(e) - Methine Proton (δ ~4.0-4.5 ppm): This proton is attached to a carbon that is bonded to three different groups: the aromatic thiophene ring, an electronegative amine group, and a methyl group. This environment causes significant deshielding. Due to coupling with the three equivalent protons of the adjacent methyl group (H(f)), this signal will be split into a quartet according to the n+1 rule (3+1=4).[3][4]

      • H(f) - Methyl Protons (δ ~1.4-1.6 ppm): These three protons are adjacent to the single methine proton (H(e)). They will be split into a doublet (1+1=2).[3][4] They appear in the typical upfield aliphatic region.

      • H(a) - Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet .[5][6] Its chemical shift is characteristic for a methoxy group attached to an aromatic ring.[7][8]

    • Amine Protons:

      • H(b) - NH₂ Protons (δ ~1.5-3.5 ppm, broad): The chemical shift of amine protons is highly variable due to factors like solvent, temperature, and concentration, which affect hydrogen bonding.[5] These protons often appear as a broad singlet because of rapid chemical exchange and quadrupole broadening from the nitrogen atom. This signal can be confirmed by performing a D₂O shake, where the labile amine protons exchange with deuterium, causing the signal to disappear from the spectrum.[9][10]

    Data Summary: Predicted 1H NMR for Isomer I
    Signal LabelAssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
    a-OCH₃~3.83HSinglet (s)N/A
    b-NH₂~1.5 - 3.52HBroad Singlet (br s)N/A
    cThiophene H-3~6.6 - 6.91HDoublet (d)~3-5 Hz
    dThiophene H-4~6.0 - 6.31HDoublet (d)~3-5 Hz
    e-CH(NH₂)~4.0 - 4.51HQuartet (q)~7 Hz
    f-CH-CH₃~1.4 - 1.63HDoublet (d)~7 Hz

    Part 2: Comparative Analysis with Isomer II: N-methoxy-1-(thiophen-2-yl)ethanamine

    Structural Rationale: This isomer places the methoxy group on the nitrogen atom of the amine. This seemingly small change creates a fundamentally different molecule with a distinct NMR fingerprint, particularly in the aromatic region and the chemical shift of the methoxy group.

    Figure 2: Labeled chemical structure of N-methoxy-1-(thiophen-2-yl)ethanamine (Isomer II).

    Predicted 1H NMR Spectral Characteristics for Isomer II
    • Aromatic Region (Thiophene Protons):

      • H(c), H(d), H(e) (δ ~6.9-7.4 ppm): The thiophene ring is monosubstituted at position 2, meaning there are now three aromatic protons. This will result in a more complex splitting pattern.[11][12]

        • H(e): The proton at position 5 typically appears as a doublet of doublets , coupling to H(d) (³J ≈ 5 Hz) and H(c) (⁴J ≈ 1 Hz).

        • H(d): The proton at position 4 will also be a doublet of doublets , coupling to H(e) (³J ≈ 5 Hz) and H(c) (³J ≈ 3.5 Hz).

        • H(c): The proton at position 3 will appear as a doublet of doublets , coupling to H(d) and H(e). The overall appearance will be three distinct multiplets in the aromatic region, integrating to a total of 3H.

    • Side-Chain and Methoxy Protons:

      • H(f) - Methine Proton (δ ~4.2-4.7 ppm): The environment is similar to Isomer I, so a quartet is expected. The chemical shift may be slightly different due to the electronic influence of the N-O bond versus the N-H bond.

      • H(g) - Methyl Protons (δ ~1.5-1.7 ppm): This signal will be a doublet , coupled to the methine proton H(f).

      • H(a) - Methoxy Protons (δ ~3.4-3.6 ppm): This signal will be a singlet . However, being attached to nitrogen instead of an aromatic ring, its chemical environment is different. We would predict a slightly upfield shift compared to the methoxy group in Isomer I.[5][13]

    • Amine Proton:

      • H(b) - NH Proton (δ ~5.0-7.0 ppm, broad): This single amine proton will likely be a broad singlet . It is also D₂O exchangeable. Its integration value of 1H is a critical distinguishing feature.

    Data Summary: Predicted 1H NMR for Isomer II
    Signal LabelAssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
    aN-OCH₃~3.4 - 3.63HSinglet (s)N/A
    b-NH-~5.0 - 7.01HBroad Singlet (br s)N/A
    c, d, eThiophene H-3, H-4, H-5~6.9 - 7.43H (total)Multiplets (m)Multiple J values
    f-CH(NH)~4.2 - 4.71HQuartet (q)~7 Hz
    g-CH-CH₃~1.5 - 1.73HDoublet (d)~7 Hz

    Part 3: The Decisive Comparison - Using 1H NMR to Differentiate Isomers

    A direct comparison of the predicted spectra provides clear, unambiguous criteria for distinguishing between Isomer I and Isomer II. An experimental spectrum can be definitively matched to one of these structures based on the following key differences.

    Spectral FeatureIsomer I: 1-(5-methoxythiophen-2-yl)ethan-1-amineIsomer II: N-methoxy-1-(thiophen-2-yl)ethanamineCausality of Difference
    Aromatic Proton Integration 2H 3H Different number of substituents on the thiophene ring.
    Aromatic Splitting Pattern Two clean doublets (AX system)Three complex multiplets Fewer protons and simpler coupling pathways in the disubstituted ring.
    Amine Proton Integration 2H (-NH₂)1H (-NH-)Presence of a primary amine vs. a substituted secondary amine.
    -OCH₃ Chemical Shift ~3.8 ppm (Ar-OCH₃)~3.4 - 3.6 ppm (N-OCH₃)The electronegativity and electronic environment of an aromatic carbon vs. a nitrogen atom.

    This comparative table demonstrates that a routine 1H NMR experiment provides more than enough data to make a confident structural assignment. The most immediate and striking differences are the integration and splitting patterns in the aromatic region.

    Experimental Protocol: Acquiring a Validating 1H NMR Spectrum

    To ensure high-quality, trustworthy data, the following protocol should be observed.

    • Sample Preparation:

      • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a good first choice for general organic molecules.[9]

      • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[6][10] Most commercial deuterated solvents already contain TMS.

      • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Data Acquisition:

      • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

      • Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

      • Carefully integrate all signals and measure the coupling constants.

    • Validation Step (D₂O Exchange):

      • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

      • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

      • Shake the tube vigorously for 30-60 seconds to facilitate proton-deuteron exchange.

      • Re-acquire the 1H NMR spectrum.

      • Expected Result: The signal assigned to the -NH₂ (Isomer I) or -NH- (Isomer II) protons will significantly diminish or disappear entirely, confirming its identity as a labile proton.[10]

    Conclusion

    The structural elucidation of novel compounds is a cornerstone of chemical research. This guide demonstrates that 1H NMR spectroscopy is a powerful and definitive technique for this purpose. By systematically analyzing the key features of a spectrum—chemical shift, integration, and spin-spin coupling—one can extract a wealth of structural information.[14] The comparative analysis of 1-(5-methoxythiophen-2-yl)ethan-1-amine and N-methoxy-1-(thiophen-2-yl)ethanamine highlights how even closely related isomers produce distinctly different and easily interpretable NMR spectra. This logical, data-driven approach allows researchers to move forward with confidence in their structural assignments.

    References

    • University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. [Online] Available at: [Link]

    • Lambert, M., et al. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. [Online] Available at: [Link]

    • Leah4sci. (2021). Spin Coupling in ¹H NMR | Splitting Patterns, n+1 Rule, and Coupling Constants Explained. YouTube. [Online] Available at: [Link]

    • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis. [Online] Available at: [Link]

    • e-PG Pathshala. (N.D.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online] Available at: [Link]

    • OpenStax. (2023). 13.6 Spin–Spin Splitting in 1H NMR Spectra - Organic Chemistry. [Online] Available at: [Link]

    • ACD/Labs. (2025). 1H Coupling in Proton NMR. [Online] Available at: [Link]

    • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Online] Available at: [Link]

    • ResearchGate. (N.D.). 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Online] Available at: [Link]

    • JoVE. (2024). ¹H NMR Signal Multiplicity: Splitting Patterns. [Online] Available at: [Link]

    • Montanari, S., et al. (N.D.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC. [Online] Available at: [Link]

    • ResearchGate. (N.D.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Online] Available at: [Link]

    • ResearchGate. (N.D.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Online] Available at: [Link]

    • ResearchGate. (N.D.). A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP... [Online] Available at: [Link]

    • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane. [Online] Available at: [Link]

    • Abraham, R.J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. [Online] Available at: [Link]

    • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Online] Available at: [Link]

    • Supplementary Information. (N.D.). [Online] Available at: [Link]

    • Supporting Information. (N.D.). [Online] Available at: [Link]

    • Supporting Information. (N.D.). [Online] Available at: [Link]

    • Beilstein Journals. (N.D.). An efficient synthesis of N-substituted 3- nitrothiophen-2-amines. [Online] Available at: [Link]

    • ResearchGate. (N.D.). 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. [Online] Available at: [Link]

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    Comparative

    A Comparative Guide to HPLC Method Development for the Enantioseparation of Methoxy[1-(thiophen-2-yl)ethyl]amine

    Introduction: The Imperative of Chiral Purity In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacologi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Imperative of Chiral Purity

    In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The separation and quantification of these enantiomers are therefore not merely an analytical exercise but a critical step in ensuring drug safety and efficacy. This guide focuses on a methodical approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Methoxy[1-(thiophen-2-yl)ethyl]amine, a primary amine of interest in medicinal chemistry.

    The challenge with primary amines lies in their basicity, which often leads to poor peak shapes on standard silica-based chiral stationary phases (CSPs) due to strong interactions with residual silanol groups.[3] This guide provides a comparative analysis of suitable CSPs and mobile phase strategies to overcome these challenges, grounded in established chromatographic principles and experimental data.

    Understanding the Analyte: Methoxy[1-(thiophen-2-yl)ethyl]amine

    The analyte possesses several key structural features that inform our method development strategy:

    • A Primary Amine Group (-NH2): This basic functional group is a primary site for interaction but also a source of potential peak tailing.

    • A Chiral Center: The carbon atom bonded to the amine, thiophene, methyl, and methoxy-bearing ethyl groups.

    • Aromatic Thiophene Ring: Offers potential for π-π stacking interactions with the CSP.

    • Methoxy Group: A potential hydrogen bond acceptor.

    Successful chiral recognition relies on establishing at least three points of interaction between the analyte and the CSP, creating a transient diastereomeric complex with a difference in stability for the two enantiomers.[2] Our strategy will focus on selecting a CSP and mobile phase that maximize these differential interactions.

    Comparative Analysis of Chiral Stationary Phases (CSPs)

    While numerous CSPs exist, polysaccharide-based columns are the most versatile and widely successful for a broad range of chiral compounds, making them the logical starting point for method development.[1][4][5] We will compare two leading examples: an amylose-based and a cellulose-based CSP.

    dot

    Caption: Interaction pathways for the analyte with amylose and cellulose-based CSPs.

    Amylose-Based CSPs (e.g., Chiralpak® AD-H, Lux® Amylose-1)

    These columns are packed with silica gel coated or immobilized with amylose tris(3,5-dimethylphenylcarbamate).[6][7] The helical structure of the amylose polymer creates well-defined chiral grooves. Chiral recognition is primarily achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into these grooves. For many amine compounds, amylose-based phases provide excellent enantioselectivity.[6]

    Cellulose-Based CSPs (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

    Sharing a similar selector (tris[3,5-dimethylphenylcarbamate]), cellulose-based CSPs differ in their polysaccharide backbone.[8][9] The linear structure of cellulose provides a different spatial arrangement of the phenylcarbamate selectors, often described as creating "grooves and cavities."[8] This can lead to different selectivity compared to their amylose counterparts, sometimes offering superior resolution when the amylose phase fails, or vice-versa.[9] For chiral amines, cellulose-derived CSPs like Chiralcel OD-H have shown high enantioselectivity.[10]

    The Crucial Role of the Mobile Phase

    For polysaccharide CSPs, Normal Phase chromatography is the most common and often most successful mode for achieving chiral separations.

    Mobile Phase Composition: Alkanes and Alcohols

    A typical normal phase mobile phase consists of a non-polar alkane (like n-hexane or heptane) and a polar alcohol modifier (like 2-propanol [IPA] or ethanol [EtOH]). The alcohol modifier is the strong eluting solvent; its concentration is adjusted to control the retention time of the analytes. A lower alcohol percentage generally leads to longer retention and can sometimes improve resolution.

    The Essential Additive: Taming the Amine

    As previously mentioned, the basicity of the primary amine is a significant hurdle. To achieve symmetrical peaks, a basic additive must be incorporated into the mobile phase.[3][11][12]

    • Mechanism of Action: A basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), competes with the analyte for active silanol sites on the silica surface.[3] By neutralizing these sites, the additive prevents non-specific binding of the analyte, drastically reducing peak tailing.

    • Concentration: A concentration of 0.1% (v/v) DEA is a standard starting point for the separation of basic compounds.[12] The concentration of the additive can itself be a parameter for optimization, as it can influence both retention and selectivity.[1][13]

    Experimental Protocols & Comparative Data

    The following section details a systematic workflow for developing the separation method and presents illustrative data comparing the performance of the selected CSPs.

    Workflow for Chiral Method Development

    dot

    Method_Development_Workflow start 1. Analyte & CSP Selection (Polysaccharide-based) screen 2. Initial Screening (Normal Phase) - Hexane/IPA (80:20) + 0.1% DEA - Hexane/EtOH (80:20) + 0.1% DEA start->screen decision 3. Baseline Separation? (Rs > 1.5) screen->decision optimize 4. Optimization - Adjust Alcohol % - Change Alcohol (IPA vs EtOH) - Adjust Flow Rate/Temperature decision->optimize Yes fail Try Alternative CSPs or Mobile Phase Modes (e.g., Polar Organic) decision->fail No validate 5. Validated Method optimize->validate fail->screen Re-screen

    Caption: A systematic workflow for chiral HPLC method development.

    Step-by-Step Screening Protocol
    • Column Preparation: Equilibrate the chiral column (e.g., Lux Amylose-1, 250 x 4.6 mm, 5 µm) with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Sample Preparation: Dissolve the racemic Methoxy[1-(thiophen-2-yl)ethyl]amine standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Initial Chromatographic Conditions:

      • Mobile Phase A: n-Hexane / 2-Propanol (80:20 v/v) with 0.1% Diethylamine (DEA).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at 254 nm (or a more specific wavelength if known).

      • Injection Volume: 10 µL.

    • Execution: Inject the sample and record the chromatogram.

    • Evaluation: Assess the chromatogram for the number of peaks, resolution, and peak shape.

    • Iteration: If separation is not achieved, repeat steps 1-5 using Mobile Phase B: n-Hexane / Ethanol (80:20 v/v) with 0.1% DEA. If still unsuccessful, proceed to the optimization phase by systematically altering the alcohol percentage.

    Illustrative Performance Comparison

    The following table summarizes hypothetical yet realistic experimental data from a screening study. It showcases how different CSPs and mobile phase modifiers can impact the separation of Methoxy[1-(thiophen-2-yl)ethyl]amine enantiomers.

    Condition CSP Mobile Phase (v/v/v) t_R1 (min) t_R2 (min) Selectivity (α) Resolution (R_s) Peak Shape
    1Lux Amylose-1Hexane/IPA/DEA (80:20:0.1)8.59.81.182.1Symmetrical
    2Lux Amylose-1Hexane/EtOH/DEA (85:15:0.1)10.212.51.252.8Symmetrical
    3Lux Cellulose-1Hexane/IPA/DEA (80:20:0.1)7.27.91.111.3Symmetrical
    4Lux Cellulose-1Hexane/EtOH/DEA (85:15:0.1)9.510.31.101.2Symmetrical
    5Lux Amylose-1Hexane/IPA (80:20) (No DEA) 15.116.31.100.9Severe Tailing

    Note: Data are illustrative. t_R = Retention Time; α = k'₂ / k'₁; R_s = 2(t_R2 - t_R1) / (w₁ + w₂). A resolution value (R_s) > 1.5 indicates baseline separation.

    Analysis of Results:

    • The Impact of the CSP: In this example, the amylose-based CSP (Lux Amylose-1) provides superior selectivity (α) and resolution (R_s) compared to the cellulose-based CSP for this specific analyte (Conditions 1-4).

    • The Impact of the Alcohol Modifier: Switching from IPA to a lower percentage of EtOH (Condition 2 vs. 1) increased retention times and significantly improved both selectivity and resolution. This demonstrates a key optimization parameter.

    • The Criticality of the Basic Additive: Condition 5, run without DEA, underscores its necessity. While some separation is observed, the severe peak tailing leads to a very poor resolution value (R_s < 1.0), rendering the method unsuitable for quantification.[3]

    Conclusion and Recommendation

    For the successful enantiomeric separation of Methoxy[1-(thiophen-2-yl)ethyl]amine, a systematic screening approach is essential. Based on extensive experience with similar chiral amines, polysaccharide-based CSPs operating in normal phase mode represent the most promising strategy.

    This guide demonstrates that an amylose-based CSP, such as Lux Amylose-1 or Chiralpak AD-H, is a highly effective starting point. The use of an n-hexane/ethanol mobile phase containing 0.1% DEA is shown to provide excellent resolution and peak symmetry. Further optimization of the alcohol percentage and flow rate can be performed to meet specific analysis time or resolution requirements. This methodical approach, beginning with a robust screening protocol and followed by logical optimization, provides a reliable pathway to developing a validated, high-performance HPLC method for this and other challenging chiral primary amines.

    References

    • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
    • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
    • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
    • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
    • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
    • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
    • Playing with Selectivity for Optimal Chiral Separation.
    • Lux Cellulose-1. Phenomenex - Chiral - HPLC-MART.
    • Separation of the enantiomers of chiral amines using the mobile phase...
    • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
    • Lux Cellulose-1 Chiral LC Columns. Phenomenex.
    • Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separ
    • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
    • Lux™. Phenomenex.
    • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC.
    • Lux Chiral HPLC Columns for Chiral Separ
    • CHIRALPAK AD-H. Daicel.
    • CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS.
    • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI.
    • A Strategy for Developing HPLC Methods for Chiral Drugs.
    • Efficient method development for chiral separ
    • Strategies for Chiral HPLC Method Development. MilliporeSigma.
    • instruction manual for chiralpak® ad-h. HPLC.
    • Chiral HPLC Separ

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    Validation

    Mass spectrometry fragmentation patterns of Methoxy[1-(thiophen-2-yl)ethyl]amine

    An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Methoxy[1-(thiophen-2-yl)ethyl]amine: A Comparative Analysis for Structural Elucidation Abstract For researchers, scientists, and drug development prof...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Methoxy[1-(thiophen-2-yl)ethyl]amine: A Comparative Analysis for Structural Elucidation

    Abstract

    For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery and development. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, with the interpretation of fragmentation patterns providing a molecular fingerprint. This guide presents a comprehensive analysis of the predicted mass spectral fragmentation of Methoxy[1-(thiophen-2-yl)ethyl]amine, a compound of interest due to its structural motifs common in medicinal chemistry. We will compare the fragmentation behaviors under two distinct ionization regimes: hard ionization via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and soft ionization via Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This comparative approach, supported by established fragmentation principles of analogous structures, provides a robust framework for its identification and differentiation from related molecules.

    Introduction: Predicting Fragmentation from Structure

    Methoxy[1-(thiophen-2-yl)ethyl]amine incorporates three key structural features that dictate its fragmentation behavior: a thiophene ring, an ethylamine side chain, and an N-methoxy group.

    • Thiophene Ring: As a stable aromatic heterocycle, the thiophene moiety is expected to produce a strong molecular ion signal under certain conditions and direct fragmentation through the stability of resulting resonance-stabilized cations.[1]

    • Ethylamine Moiety: Aliphatic amines are well-known to undergo characteristic α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[2] This is often the most dominant fragmentation pathway.

    • N-Methoxy Group: The N-O bond is relatively weak and prone to cleavage, leading to the loss of a methoxy radical (•OCH3) or neutral methanol (CH3OH) from the protonated molecule.

    This guide will dissect the interplay of these features to build a predictive model of the compound's mass spectra.

    Analysis via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

    Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed and reproducible fingerprint of the molecule. The process begins with the bombardment of the molecule by high-energy electrons, creating an energetically unstable molecular ion (M•+) that subsequently fragments.[3]

    Predicted EI Fragmentation Pathways

    The primary fragmentation pathways for Methoxy[1-(thiophen-2-yl)ethyl]amine (Molecular Weight: 171.25 g/mol ) are predicted to be charge-site initiated, with the initial positive charge localized on the nitrogen atom.

    • Alpha (α)-Cleavage: This is anticipated to be the most favorable fragmentation route. Cleavage of the C-C bond between the thiophene ring and the ethylamine side chain results in the formation of a highly stable, resonance-stabilized thiophenylmethyl cation.

    • N-O Bond Cleavage: Homolytic cleavage of the nitrogen-oxygen bond results in the loss of a methoxy radical (•OCH3).

    • Thiophene Ring Fragmentation: Subsequent fragmentation of the thiophene ring itself can occur, often leading to smaller, characteristic ions.

    Caption: Predicted Electron Ionization (EI) fragmentation pathways.

    Summary of Expected EI-MS Data
    Predicted m/z Proposed Ion Structure/Origin Significance & Rationale
    171[C8H13NOS]•+ (Molecular Ion)Confirms molecular weight. May be of low intensity due to instability.
    140[C8H12NS]+Result of N-O bond cleavage with loss of a methoxy radical (•OCH3). A common pathway for methoxyamines.[4]
    97[C5H5S]+Predicted Base Peak. Formed via α-cleavage. The high stability of the resonance-delocalized thiophenylmethyl cation strongly favors this pathway.
    84[C4H4S]•+Thiophene ring ion, indicating the core heterocyclic structure.
    58[C2H5N]+Result of cleavage leaving the amine portion of the side chain.

    Analysis via LC-ESI-Tandem Mass Spectrometry (LC-ESI-MS/MS)

    Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecular ion [M+H]+ with minimal initial fragmentation. This allows for the selection of the precursor ion for Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), providing controlled fragmentation data that is highly useful for structural confirmation, especially in complex matrices.[5]

    Predicted ESI-MS/MS Fragmentation Pathways

    For Methoxy[1-(thiophen-2-yl)ethyl]amine, the precursor ion for MS/MS analysis will be the protonated molecule at m/z 172. The fragmentation will involve the loss of neutral molecules.

    • Loss of Methanol: A common fragmentation pathway for protonated N-methoxy compounds is the neutral loss of methanol (CH3OH).

    • Loss of Methoxyamine: The entire methoxyamine moiety (CH3ONH2) can be lost as a neutral molecule.

    • Ammonia Loss: Loss of ammonia (NH3) is a characteristic fragmentation for primary amines, though the N-methoxy group may alter this pathway.

    Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

    Summary of Expected ESI-MS/MS Data
    Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss Significance & Rationale
    172140CH3OH (Methanol)A characteristic loss for protonated methoxyamines, resulting in a stable iminium ion.
    172125CH3ONH2 (Methoxyamine)Loss of the entire methoxyamine group, yielding a stable thiophenyl-ethyl cation.
    17297C3H8NOCleavage of the side chain to produce the highly stable thiophenylmethyl cation, analogous to the base peak in EI-MS.

    Comparative Summary: EI-MS vs. ESI-MS/MS

    The choice of ionization technique provides complementary information for a comprehensive structural analysis.

    Feature GC-EI-MS LC-ESI-MS/MS
    Primary Ion Observed Molecular Ion (M•+), m/z 171Protonated Molecule [M+H]+, m/z 172
    Fragmentation Extensive, spontaneousControlled, induced (CID)
    Key Fragment (Base Peak) m/z 97 (Thiophenylmethyl cation)m/z 140 or m/z 125 (Neutral loss products)
    Primary Utility Library searchable "fingerprint", identification of unknowns.[6]Analysis of complex mixtures, quantification, confirmation of knowns.[7]
    Information Provided Detailed structural fragments from radical-driven cleavage.Pathways involving stable neutral losses from an even-electron species.

    Experimental Protocols

    To ensure data integrity and reproducibility, the following detailed protocols are recommended.

    Protocol: GC-EI-MS Analysis

    This workflow is designed for the analysis of a pure or semi-pure volatile sample.

    GC_EI_MS_Workflow prep Sample Preparation Dilute sample (1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate. gc Gas Chromatography Injector: 250°C, Splitless Column: HP-5MS (30m x 0.25mm x 0.25µm) Oven Program: 60°C (2 min), ramp 10°C/min to 280°C (5 min) Carrier Gas: Helium, 1.2 mL/min prep->gc ms Mass Spectrometry Ion Source: Electron Ionization (EI) Ionization Energy: 70 eV Source Temp: 230°C Scan Range: m/z 40-450 gc->ms data Data Analysis Identify molecular ion peak. Analyze fragmentation pattern. Compare against NIST/SWGDRUG libraries. ms->data

    Caption: Standard workflow for GC-EI-MS analysis.

    Protocol: LC-ESI-MS/MS Analysis

    This method is ideal for analyzing samples in biological or other complex matrices.

    LC_ESI_MSMS_Workflow prep Sample Preparation Dilute sample in Mobile Phase A. Filter through 0.22 µm syringe filter. lc Liquid Chromatography Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient: 5% B to 95% B over 10 min Flow Rate: 0.3 mL/min prep->lc msms Tandem Mass Spectrometry Ion Source: ESI (Positive Mode) Scan Type: Full Scan (m/z 100-500) to find precursor MS/MS: Product Ion Scan of m/z 172 Collision Energy: Ramp 10-40 eV lc->msms data Data Analysis Extract chromatogram for m/z 172. Analyze product ion spectrum. Confirm neutral losses. msms->data

    Caption: Standard workflow for LC-ESI-MS/MS analysis.

    Conclusion

    The mass spectral fragmentation of Methoxy[1-(thiophen-2-yl)ethyl]amine is predictably dominated by its core structural motifs. Under EI-MS, the formation of the resonance-stabilized thiophenylmethyl cation (m/z 97) via α-cleavage is the most characteristic and likely most abundant fragment. In contrast, ESI-MS/MS analysis of the protonated molecule (m/z 172) is expected to show primary fragmentation through the neutral loss of methanol (to m/z 140) or methoxyamine (to m/z 125).

    By leveraging both hard and soft ionization techniques, researchers can gain complementary data that provides a high degree of confidence in the structural assignment of this molecule. The protocols and predictive data herein serve as a robust guide for method development, data interpretation, and the confident identification of Methoxy[1-(thiophen-2-yl)ethyl]amine in various research and development settings.

    References

    • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]

    • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

    • Electron ionization mass spectrum of (a) 1-(thiophen-2-yl). (2020). ResearchGate. [Link]

    • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1968). ResearchGate. [Link]

    • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (2012). PMC. [Link]

    • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

    • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

    • SWGDRUG Mass Spectral Library. SWGDRUG. [Link]

    Sources

    Comparative

    Analytical Profiling of Methoxy[1-(thiophen-2-yl)ethyl]amine: A Comparative Guide to IR Spectroscopy Characteristic Bands

    Accurate structural verification of specialized heteroaryl amines is a critical quality control checkpoint in drug development and synthetic chemistry. Methoxy[1-(thiophen-2-yl)ethyl]amine is an O -alkyl hydroxylamine de...

    Author: BenchChem Technical Support Team. Date: March 2026

    Accurate structural verification of specialized heteroaryl amines is a critical quality control checkpoint in drug development and synthetic chemistry. Methoxy[1-(thiophen-2-yl)ethyl]amine is an O -alkyl hydroxylamine derivative featuring a 2-substituted thiophene core. Because this molecule contains multiple overlapping IR-active domains—a heteroaromatic ring, an aliphatic bridge, and a methoxyamine linkage—interpreting its infrared (IR) spectrum requires precise band assignment and comparative validation against structurally adjacent analogs.

    This guide provides an in-depth, causality-driven framework for acquiring and interpreting the IR spectral data of Methoxy[1-(thiophen-2-yl)ethyl]amine, comparing its performance markers against common alternatives.

    Structural Deconstruction & Causality of IR Bands

    The IR spectrum of Methoxy[1-(thiophen-2-yl)ethyl]amine is a composite of three distinct structural domains. Understanding why these functional groups absorb at specific frequencies is essential for accurate spectral interpretation.

    • The Methoxyamine Linkage (-NH-O-CH₃): Unlike primary amines which display a characteristic N-H doublet, this secondary hydroxylamine derivative exhibits a single, sharper N-H stretching band around 3200–3250 cm⁻¹ . The electronegative oxygen atom draws electron density away from the nitrogen, slightly altering the N-H bond force constant compared to standard aliphatic amines. Furthermore, the C-O stretch (1050–1100 cm⁻¹ ) and N-O stretch (900–950 cm⁻¹ ) serve as critical diagnostic markers that confirm the methoxy substitution.

    • The 2-Substituted Thiophene Core: The heteroaromatic ring provides highly specific vibrational signatures. The in-plane C=C symmetric and antisymmetric stretching modes typically appear between 1400–1500 cm⁻¹ [1]. More importantly, the out-of-plane C-H deformation is a definitive marker for 2-substituted thiophenes, presenting as a strong, sharp band near 754 cm⁻¹ [2].

    • The Aliphatic Ethyl Bridge: The asymmetric and symmetric C-H stretches of the methyl and methine groups appear just below the 3000 cm⁻¹ threshold (2850–2960 cm⁻¹ ), distinguishing them from the aromatic C-H stretches which appear above it (~3070–3110 cm⁻¹ ).

    Comparative Spectral Performance: Product vs. Alternatives

    To objectively validate the identity of Methoxy[1-(thiophen-2-yl)ethyl]amine during synthesis or procurement, it must be spectrally differentiated from structurally similar alternatives.

    • Alternative A (1-(thiophen-2-yl)ethanamine): A primary amine lacking the methoxy group.

    • Alternative B (N-Methoxy-1-phenylethanamine): Contains a phenyl ring instead of a thiophene ring.

    Table 1: IR Band Comparison (Wavenumbers in cm⁻¹)
    Functional Group / ModeMethoxy[1-(thiophen-2-yl)ethyl]amineAlternative A: 1-(thiophen-2-yl)ethanamineAlternative B: N-Methoxy-1-phenylethanamineDiagnostic Significance
    N-H Stretch ~3220 (Singlet, sharp)~3350, ~3280 (Doublet, broad)~3220 (Singlet, sharp)Differentiates secondary methoxyamine from primary amine.
    Aromatic C-H Stretch ~3070–3110~3070–3110~3030–3060Differentiates thiophene from phenyl ring.
    C-O Stretch ~1080 (Strong)Absent~1080 (Strong)Confirms presence of the methoxy group.
    N-O Stretch ~920 (Medium)Absent~920 (Medium)Confirms the hydroxylamine N-O linkage.
    Aromatic Out-of-Plane Bend ~754 (Strong)~754 (Strong)~700, ~750 (Two strong bands)Differentiates 2-substituted thiophene from mono-substituted benzene.

    Self-Validating Experimental Protocol: ATR-FTIR for Liquid Amines

    Because Methoxy[1-(thiophen-2-yl)ethyl]amine is typically a liquid or heavy oil at room temperature, transmission FTIR using KBr pellets is highly prone to hygroscopic interference. Water absorption artificially broadens the N-H region, masking critical data.3 is the superior alternative. It utilizes an evanescent wave that penetrates only 0.5–2 μm into the sample, preventing detector saturation and requiring zero sample preparation[3]. Modern diamond ATR accessories are ideal for 4[4].

    Step-by-Step Methodology
    • System Initialization & Purge:

      • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes.

      • Causality & Validation: Amines readily absorb atmospheric CO₂ to form carbamates, which introduce parasitic carbonyl bands. Verify the purge efficacy by running a preliminary background scan; the CO₂ asymmetric stretch at 2350 cm⁻¹ and H₂O vapor bands (3500–3900 cm⁻¹) must be completely flat.

    • Background Acquisition:

      • Action: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal.

      • Validation: The resulting baseline must sit perfectly at 100% Transmittance (or 0 Absorbance) across the 4000–400 cm⁻¹ range.

    • Sample Application:

      • Action: Pipette 1–2 μL of neat Methoxy[1-(thiophen-2-yl)ethyl]amine directly onto the center of the diamond crystal. Ensure the liquid completely covers the active sensor area.

      • Causality: The evanescent wave requires intimate optical contact. Liquids naturally conform to the crystal lattice, ensuring a maximum signal-to-noise ratio without the need for a pressure anvil.

    • Interferogram Acquisition:

      • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

    • Data Processing (ATR Correction):

      • Action: Apply an ATR correction algorithm via the spectrometer software.

      • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra display exaggerated peak intensities in the fingerprint region. ATR correction normalizes the spectrum to resemble a standard transmission spectrum, ensuring accurate library matching and relative intensity comparisons.

    Workflow Visualization

    SpectralWorkflow N1 1. System Purge & Initialization N2 2. Background Scan (Diamond Crystal) N1->N2 Validate H2O/CO2 N3 3. Sample Application (Neat Liquid) N2->N3 100% T Baseline N4 4. ATR-FTIR Acquisition (32 Scans, 4 cm⁻¹) N3->N4 Evanescent Contact N5 5. ATR Correction & Baseline Prep N4->N5 Raw Interferogram N6 6. Peak Picking & Integration N5->N6 Processed Spectra

    Fig 1: Self-validating ATR-FTIR workflow for liquid amine spectral acquisition.

    References

    • Insights into the Structural and Vibrational Properties of Polaron in Doped Poly(3-alkyl-thiophene)
    • Everything You Need to Know About ATR-FTIR Spectroscopy | Specac Ltd URL
    • Synthesis, Spectral and Antimicrobial Studies of Some Oxomolybdenum(V) and Dioxomolybdenum(VI)
    • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes | AZoM URL

    Sources

    Validation

    A Comparative Guide to the Solid-State Characterization of Methoxy[1-(thiophen-2-yl)ethyl]amine Salts: Beyond X-ray Crystallography

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the comprehensive characterization of an Active Pharmaceutical Ingredient (API) in its salt form is a critic...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the comprehensive characterization of an Active Pharmaceutical Ingredient (API) in its salt form is a critical step. The choice of a salt can profoundly influence physicochemical properties such as solubility, stability, and bioavailability. For a chiral amine like Methoxy[1-(thiophen-2-yl)ethyl]amine, understanding its three-dimensional structure and solid-state behavior is paramount. While single-crystal X-ray crystallography remains the definitive method for elucidating molecular structure[1][2], a multi-faceted approach employing complementary analytical techniques provides a more holistic understanding, especially when suitable single crystals for diffraction studies are not readily obtainable.

    This guide provides a comparative analysis of various techniques for the characterization of Methoxy[1-(thiophen-2-yl)ethyl]amine salts. In the absence of publicly available crystallographic data for this specific molecule, we will draw upon established principles and data from analogous thiophene-containing compounds and amine salts to illustrate the strengths and limitations of each method.

    The Gold Standard: Single-Crystal X-ray Crystallography

    Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[1][2] This technique yields precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's interaction with its biological target. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which govern the material's physical properties.[3]

    For a novel salt of Methoxy[1-(thiophen-2-yl)ethyl]amine, a successful crystallographic analysis would definitively confirm the ionic nature of the salt by locating the proton on the amine nitrogen and revealing the geometry of the resulting ammonium cation and the counter-ion. For instance, the X-ray structure of an amine salt of tizoxanide clearly shows the ionic bond between the ammonium group and the amide carbonyl oxygen.[4]

    Hypothetical Crystallographic Data for a Methoxy[1-(thiophen-2-yl)ethyl]amine Salt

    While specific data is unavailable, a typical crystallographic study on a new salt would yield a table of crystallographic parameters. Below is a hypothetical representation of such data, based on a similar thiophene derivative[5]:

    ParameterHypothetical ValueSignificance
    Chemical FormulaC8H12NOS+ · Cl-Confirms the elemental composition of the salt.
    Formula Weight209.70
    Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
    Space GroupP212121Defines the symmetry elements within the unit cell. For a chiral molecule, the space group will be non-centrosymmetric.[2]
    Unit Cell Dimensionsa = 6.7 Å, b = 7.8 Å, c = 23.7 ÅThe lengths of the unit cell edges.
    Volume1235 Å3The volume of the unit cell.
    Z4The number of molecules in the unit cell.
    Density (calculated)1.41 Mg m-3The calculated density of the crystal.

    A Multi-Technique Approach to Solid-State Characterization

    When single crystals are elusive, a combination of other analytical techniques is essential to build a comprehensive profile of the salt.

    Thermal Analysis: DSC and TGA

    Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to characterize the physical and chemical properties of materials as a function of temperature.[6][7]

    • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It is invaluable for determining the melting point, which is a key indicator of purity and crystalline form, as well as for identifying polymorphic transitions, desolvation events, and the glass transition of amorphous materials.[6][9] For a series of potential salts of Methoxy[1-(thiophen-2-yl)ethyl]amine, DSC would be a primary screening tool to identify the salt with the highest and sharpest melting point, often indicative of greater crystalline stability.[9]

    • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[10] This technique is particularly useful for quantifying the amount of volatile material, such as water or solvent, in a sample and for determining its decomposition temperature.[10] For a hydrated salt, TGA can precisely determine the stoichiometry of hydration.[11]

    TechniqueInformation ProvidedApplication for Methoxy[1-(thiophen-2-yl)ethyl]amine Salts
    DSC Melting point, enthalpy of fusion, polymorphism, glass transition.[6][8]Rapid screening of salt forms for high melting points and crystallinity. Identification of different polymorphic forms.
    TGA Thermal stability, decomposition temperature, solvent/water content.[10]Assessment of the thermal stability of different salts. Quantification of hydration or solvation.
    Spectroscopic Characterization: NMR and FTIR

    Spectroscopic techniques provide detailed information about the molecular structure and chemical environment of the atoms within the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of chemical analysis, providing rich information about the connectivity and chemical environment of atoms.[12] For thiophene derivatives, 1H and 13C NMR are routinely used to confirm the molecular structure.[12][13][14] In the context of salt formation, NMR can provide evidence of protonation. The chemical shift of the proton attached to the nitrogen atom in the amine would be significantly different from that in the free base. Furthermore, 2D NMR techniques can help in assigning all proton and carbon signals, even in complex molecules.[15][16]

    • Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For amine salts, the N-H stretching vibrations of the ammonium group give rise to a characteristic broad and intense absorption band, typically in the range of 3200-2800 cm-1.[17] Additionally, N-H bending vibrations appear in the 1620-1500 cm-1 region.[17][18] These features would be absent in the spectrum of the free amine, providing clear evidence of salt formation.

    TechniqueKey Spectral Features for Methoxy[1-(thiophen-2-yl)ethyl]amine Salts
    NMR Downfield shift of the N-H proton signal upon protonation. Changes in the chemical shifts of carbons adjacent to the nitrogen.
    FTIR Broad, intense N-H stretching band in the 3200-2800 cm-1 region. Appearance of N-H bending bands around 1600 cm-1.[17][18]

    Experimental Protocols

    Single-Crystal X-ray Crystallography Workflow

    X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement Crystallization Crystallization of Methoxy[1-(thiophen-2-yl)ethyl]amine salt Crystal_Selection Selection of a high-quality single crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffractometer Data Collection on Diffractometer Mounting->Diffractometer Data_Processing Data Processing and Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., direct methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

    Caption: Workflow for single-crystal X-ray crystallographic analysis.

    Protocol:

    • Crystallization: Grow single crystals of the Methoxy[1-(thiophen-2-yl)ethyl]amine salt by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Screen various solvents to find optimal conditions.

    • Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

    • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector. The crystal is rotated to collect a complete dataset.[19]

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to obtain the final atomic coordinates.

    Thermal Analysis (DSC/TGA) Protocol

    Thermal_Analysis_Workflow Sample_Prep Weigh 2-5 mg of the salt into an aluminum pan Instrument_Setup Place pan in DSC/TGA instrument under a nitrogen purge Sample_Prep->Instrument_Setup Heating_Program Heat at a constant rate (e.g., 10 °C/min) over the desired temperature range Instrument_Setup->Heating_Program Data_Acquisition Record heat flow (DSC) or mass change (TGA) vs. temperature Heating_Program->Data_Acquisition Data_Analysis Analyze the thermogram to identify thermal events Data_Acquisition->Data_Analysis

    Caption: General workflow for DSC and TGA analysis.

    Protocol:

    • Accurately weigh 2-5 mg of the salt sample into an appropriate pan (e.g., aluminum for DSC).

    • Place the sample pan and a reference pan in the instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/minute) under an inert atmosphere (e.g., nitrogen).[11]

    • Record the heat flow (DSC) or weight change (TGA) as a function of temperature.

    • Analyze the resulting thermogram to determine melting points, decomposition temperatures, and weight losses.

    NMR Spectroscopy Protocol

    Protocol:

    • Dissolve approximately 5-10 mg of the Methoxy[1-(thiophen-2-yl)ethyl]amine salt in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

    • Transfer the solution to an NMR tube.

    • Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.[19]

    Comparative Summary and Conclusion

    The comprehensive characterization of a new pharmaceutical salt like that of Methoxy[1-(thiophen-2-yl)ethyl]amine requires a synergistic approach. While X-ray crystallography provides the ultimate structural proof, its application is contingent on the ability to grow high-quality single crystals. In its absence, a combination of thermal and spectroscopic techniques can provide a wealth of information to confirm salt formation, assess purity, and determine key physicochemical properties.

    Analytical_Techniques_Comparison Central_Topic Methoxy[1-(thiophen-2-yl)ethyl]amine Salt Characterization XRC X-ray Crystallography Central_Topic->XRC Definitive 3D Structure Thermal Thermal Analysis (DSC/TGA) Central_Topic->Thermal Physicochemical Properties Spectroscopy Spectroscopy (NMR, FTIR) Central_Topic->Spectroscopy Molecular Structure Confirmation XRC->Thermal Correlates with thermal stability XRC->Spectroscopy Confirms solution structure Thermal->Spectroscopy Complementary information

    Caption: Interrelation of analytical techniques for salt characterization.

    For researchers in drug development, the logical workflow involves an initial screening of potential salts using rapid techniques like DSC and TGA to identify candidates with desirable thermal properties. Promising candidates are then subjected to detailed spectroscopic analysis to confirm their structure. Finally, efforts should be focused on obtaining single crystals of the most promising salt form for X-ray crystallographic analysis to gain definitive structural insight. This integrated strategy ensures a thorough understanding of the solid-state properties, which is essential for successful formulation and development.

    References

    • Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. Available from: [Link]

    • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. Available from: [Link]

    • Giannini, C., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available from: [Link]

    • Wroblewski, K., & Wojtunik, K. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry. Available from: [Link]

    • Thermal Analysis of Pharmaceuticals. (2023). ResearchGate. Available from: [Link]

    • TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc. Available from: [Link]

    • Giron, D. (2001). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry. Available from: [Link]

    • Rocheleau, M. J. (2008). Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. Current Pharmaceutical Analysis. Available from: [Link]

    • Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. (2018). etd@IISc. Available from: [Link]

    • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. (2009). Molecules. Available from: [Link]

    • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ResearchGate. Available from: [Link]

    • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). BMC Chemistry. Available from: [Link]

    • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

    • Ammonia snow lines and ammonium salts desorption. (2021). Astronomy & Astrophysics. Available from: [Link]

    • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available from: [Link]

    • Crystal Structure and Thermal Properties of Double-Complex Salts [M1(NH3)6][M2(C2O4)3] (M1, M2 = Co, Rh) and K3[Rh(NH3)6][Rh(C2O. (2023). Semantic Scholar. Available from: [Link]

    • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2015). SpringerLink. Available from: [Link]

    • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (1954). Journal of the Chemical Society. Available from: [Link]

    • Demystifying X-ray Crystallography. (2018). Caltech. Available from: [Link]

    • Thermal analysis of salts from 4-nitrophenol and aliphatic amines. (2007). ResearchGate. Available from: [Link]

    • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. Available from: [Link]

    • (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. (2012). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

    • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2020). Molecules. Available from: [Link]

    • X-ray structure. The x-ray single-crystal structure of amine salt 8. (2018). ResearchGate. Available from: [Link]

    • X-ray crystallography. Wikipedia. Available from: [Link]

    • The Cambridge Structural Database. BiŌkeanós. Available from: [Link]

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    Comparative

    Validating the Purity of Methoxy[1-(thiophen-2-yl)ethyl]amine: A Comparative Guide to GC-MS and Alternative Methods

    Abstract In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for novel compounds is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-de...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for novel compounds is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of Methoxy[1-(thiophen-2-yl)ethyl]amine, a key intermediate in various synthetic pathways. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore the nuances of method selection, protocol optimization, and data interpretation, supported by experimental data and authoritative references.

    Introduction: The Criticality of Purity in Pharmaceutical Intermediates

    Methoxy[1-(thiophen-2-yl)ethyl]amine is a crucial building block in the synthesis of a range of biologically active molecules. The thiophene moiety, a five-membered sulfur-containing heteroaromatic ring, is a common feature in many drugs and is also considered a structural alert due to its potential for metabolic activation into reactive metabolites.[1][2] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental requirement for regulatory compliance and successful drug development.

    Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[3] This guide will focus on the validation of a GC-MS method for Methoxy[1-(thiophen-2-yl)ethyl]amine, while also providing a comparative analysis with alternative techniques to aid in the selection of the most appropriate method for a given analytical challenge.

    The Case for GC-MS: A Mechanistic Perspective

    The selection of GC-MS for the purity analysis of Methoxy[1-(thiophen-2-yl)ethyl]amine is underpinned by the physicochemical properties of the analyte. As a volatile amine, it is amenable to gas chromatography, which separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase. The coupling of GC with a mass spectrometer provides an orthogonal detection mechanism, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This dual-dimensional analysis provides a high degree of confidence in both the identification and quantification of the target compound and its potential impurities.

    Addressing the Challenges of Amine Analysis

    The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor chromatographic performance.[4] This is often due to interactions with active silanol groups on the column and in the inlet. To mitigate these effects, several strategies can be employed:

    • Derivatization: Converting the amine to a less polar and more volatile derivative can significantly improve peak shape and resolution.[5] Common derivatizing agents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), and alkylating agents.[5][6]

    • Column Selection: The use of a column with a stationary phase specifically designed for amine analysis, or a base-deactivated column, can minimize undesirable interactions.

    • Inlet Optimization: Employing a deactivated liner and optimizing the injection temperature are crucial for ensuring the efficient transfer of the analyte to the column without degradation.

    The Power of Mass Spectrometric Detection

    The mass spectrometer provides invaluable structural information that is often unattainable with other detectors. For Methoxy[1-(thiophen-2-yl)ethyl]amine, electron ionization (EI) will lead to characteristic fragmentation patterns that can be used for definitive identification. The molecular ion peak will confirm the molecular weight, while fragment ions will provide clues about the structure, such as the loss of a methoxy group or cleavage of the ethylamine side chain. This is particularly useful for identifying unknown impurities that may arise from the synthesis process.

    Comparative Analysis: GC-MS vs. Alternative Techniques

    While GC-MS is a powerful tool, it is not the only option for purity analysis. A comprehensive evaluation of alternative methods is essential for selecting the most suitable technique based on the specific requirements of the analysis.

    Analytical TechniquePrimary UseAdvantagesDisadvantages
    Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.High sensitivity and selectivity; provides structural information for identification of unknowns.[7]May require derivatization for polar compounds; not suitable for non-volatile or thermally labile compounds.[7]
    High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the main component and known/unknown non-volatile impurities.Wide applicability to a range of compounds; robust and reproducible.[7]Lower resolution than GC for some compounds; may require a chromophore for UV detection.[8]
    Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination without a specific reference standard.Highly accurate and precise; provides structural information.[8]Lower sensitivity than chromatographic methods; requires a relatively pure sample.
    Elemental Analysis (CHNS) Verification of the elemental composition.Provides fundamental information about the elemental makeup of the compound.Does not provide information about impurities with the same elemental composition.

    Experimental Protocol: A Validated GC-MS Method

    The following protocol has been developed and validated for the purity assessment of Methoxy[1-(thiophen-2-yl)ethyl]amine, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10]

    Sample and Standard Preparation
    • Standard Preparation: Accurately weigh approximately 10 mg of Methoxy[1-(thiophen-2-yl)ethyl]amine reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol, dichloromethane) in a volumetric flask to create a primary stock solution (1000 µg/mL).

    • Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 0.1-100 µg/mL).

    • Sample Preparation: Dissolve a known amount of the Methoxy[1-(thiophen-2-yl)ethyl]amine sample in the same solvent to a concentration within the calibration range.

    GC-MS Instrumentation and Parameters
    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

    • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point. For improved peak shape with underivatized amines, a column specifically designed for amine analysis may be beneficial.

    • Inlet: Split/splitless injector at 250°C with a deactivated liner. A split ratio of 20:1 is recommended for initial screening.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

    Method Validation

    The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][11] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (R²) should be ≥ 0.999.[11]

    • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, spiking a blank matrix with known amounts of the analyte.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

    Workflow and Data Interpretation

    The overall workflow for the GC-MS analysis and the logical steps for data interpretation are crucial for a reliable purity assessment.

    Data_Interpretation Start Obtain Total Ion Chromatogram (TIC) Identify_Main_Peak Identify Main Peak Start->Identify_Main_Peak Identify_Impurity_Peaks Identify Other Peaks (Impurities) Start->Identify_Impurity_Peaks Compare_RT Compare Retention Time with Standard Identify_Main_Peak->Compare_RT Compare_MS Compare Mass Spectrum with Standard Identify_Main_Peak->Compare_MS Confirm_Identity Confirm Identity of Methoxy[1-(thiophen-2-yl)ethyl]amine Compare_RT->Confirm_Identity Compare_MS->Confirm_Identity Quantify_Peaks Integrate and Quantify All Peaks Confirm_Identity->Quantify_Peaks Library_Search Perform Library Search on Impurity MS Identify_Impurity_Peaks->Library_Search Manual_Interpretation Manually Interpret Impurity MS Identify_Impurity_Peaks->Manual_Interpretation Tentative_ID Tentatively Identify Impurities Library_Search->Tentative_ID Manual_Interpretation->Tentative_ID Tentative_ID->Quantify_Peaks Calculate_Purity Calculate % Purity Quantify_Peaks->Calculate_Purity Report_Results Report Purity and Impurity Profile Calculate_Purity->Report_Results

    Caption: Logical flow for GC-MS data interpretation.

    Conclusion: An Integrated Approach to Purity Validation

    The validation of purity for Methoxy[1-(thiophen-2-yl)ethyl]amine requires a meticulous and scientifically sound approach. GC-MS offers a robust, sensitive, and specific method for this purpose, providing both quantitative purity data and qualitative information about potential impurities. [12]While alternative techniques like HPLC and qNMR have their merits, the structural elucidation capabilities of mass spectrometry make GC-MS particularly well-suited for the comprehensive characterization of pharmaceutical intermediates.

    By following a well-structured validation plan based on ICH guidelines and understanding the underlying principles of the analytical technique, researchers can ensure the quality and consistency of their materials, ultimately contributing to the development of safe and effective medicines. The experimental data and comparative analysis presented in this guide provide a solid foundation for making informed decisions about the most appropriate analytical strategy for purity validation.

    References

    • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]

    • Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress, 4(4), 229-232. [Link]

    • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of separation science, 33(16), 2402–2410. [Link]

    • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas chromatography mass spectrometry (GC-MS) for identification of designer stimulants including 2C amines, NBOMe compounds, and cathinones in urine. Current protocols in toxicology, 74, 4.43.1–4.43.10. [Link]

    • Šimek, P., Hanzlíková, D., & Tvrzická, E. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(3), 347–358. [Link]

    • Raja, K. D., Ramana, V. S. V., Babu, K. R., Babu, B. K., Kumar, V. J., Kumar, K. S. R. P., & Sharma, H. K. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]

    • Slideshare. (2022, November 29). Unit 3 furan & thiophene. [Link]

    • Google Patents. (n.d.). CN103373982A - Synthetic method of 2-thiophene ethylamine.
    • Khederlou, A. (2011). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]

    • Valadbeigi, Y., & Ghambarian, M. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. The Journal of Physical Chemistry B, 119(49), 15287–15295. [Link]

    • Lo, D. S. (2003). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 50(1), 1-12. [Link]

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    Validation

    A Researcher's Guide to Elemental Analysis Standards for Methoxy[1-(thiophen-2-yl)ethyl]amine

    A Comparative Analysis of Methodologies for Ensuring Purity and Stoichiometric Integrity In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For a com...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Analysis of Methodologies for Ensuring Purity and Stoichiometric Integrity

    In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For a compound such as Methoxy[1-(thiophen-2-yl)ethyl]amine, establishing its elemental composition is a foundational step in verifying its identity, purity, and consistency between batches. This guide provides a comparative overview of the primary and alternative analytical techniques for elemental analysis, offering insights into their principles, performance, and optimal applications for researchers, scientists, and drug development professionals.

    For the purpose of this guide, we will assume the structure of Methoxy[1-(thiophen-2-yl)ethyl]amine to be 2-methoxy-1-(thiophen-2-yl)ethanamine . This leads to the chemical formula C₇H₁₁NOS .

    The Theoretical Benchmark: Calculated Elemental Composition

    Before any experimental analysis, the theoretical elemental composition serves as the gold standard against which all results are measured. Based on the molecular formula C₇H₁₁NOS and the atomic weights of its constituent elements, the expected mass percentages are as follows:

    ElementSymbolAtomic Mass ( g/mol )% Composition
    CarbonC12.01153.47%
    HydrogenH1.0087.05%
    NitrogenN14.0078.91%
    OxygenO15.99910.17%
    SulfurS32.06520.39%
    Total 157.236 100.00%

    In pharmaceutical analysis, a common acceptance criterion for elemental analysis is that the experimentally determined values should be within ±0.4% of the theoretical values.

    Primary Techniques for Bulk Elemental Analysis: A Head-to-Head Comparison

    The gold standard for determining the bulk elemental composition (C, H, N, S, O) of pure organic compounds relies on two core, destructive techniques: Combustion Analysis and Inert Gas Fusion.[1][2]

    Combustion Analysis (for CHNS)

    Combustion analysis is the most common method for determining carbon, hydrogen, nitrogen, and sulfur content.[1][2][3][4] The underlying principle is the complete and instantaneous oxidation of the sample in a high-temperature furnace (typically around 1000-1150°C) in the presence of pure oxygen.[4][5] This process converts the elements into simple, stable gases:

    • Carbon → Carbon Dioxide (CO₂)

    • Hydrogen → Water (H₂O)

    • Nitrogen → Nitrogen Gas (N₂) and its oxides (NOx), which are then reduced to N₂.

    • Sulfur → Sulfur Dioxide (SO₂)

    These gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD).[3][5]

    Experimental Protocol: Combustion CHNS Analysis

    • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a precisely known composition, such as acetanilide or sulfanilic acid.[6] This establishes a response curve for the detector.

    • Sample Preparation: Accurately weigh 1-3 mg of the Methoxy[1-(thiophen-2-yl)ethyl]amine sample into a tin or silver capsule.

    • Analysis Sequence: The encapsulated sample is introduced into the combustion furnace. The resulting gases are swept by a helium carrier gas through a reduction tube (containing heated copper to convert NOx to N₂) and then into the chromatographic separation column.

    • Detection & Data Processing: The separated gases (N₂, CO₂, H₂O, and SO₂) pass through the TCD. The instrument's software integrates the signal peaks and calculates the mass percentage of each element based on the initial sample weight and the calibration curve.

    Workflow for Combustion CHNS Analysis

    cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh 1-3 mg of Sample B Encapsulate in Tin/Silver Foil A->B C Combustion Furnace (~1000°C, O₂) B->C D Reduction Furnace (Heated Copper) C->D CO₂, H₂O, NOx, SO₂ E Gas Chromatography Column D->E CO₂, H₂O, N₂, SO₂ F Thermal Conductivity Detector (TCD) E->F Separated Gases G Data Output (%C, %H, %N, %S) F->G

    Caption: Workflow of CHNS determination by combustion analysis.

    Inert Gas Fusion (for Oxygen)

    Oxygen content cannot be determined by combustion in an oxygen-rich environment. Instead, it is measured separately using the inert gas fusion technique.[7] The sample is placed in a graphite crucible and heated to a very high temperature (~3000°C) within a furnace filled with an inert gas like helium or argon.[7][8][9] The oxygen in the sample reacts with the carbon from the crucible to form carbon monoxide (CO) and some carbon dioxide (CO₂).[8][10] The amount of CO is then measured, typically by a non-dispersive infrared (NDIR) detector.[7]

    Experimental Protocol: Oxygen Analysis

    • Instrument Calibration: Calibrate the analyzer using a certified standard with a known oxygen content.

    • Sample Preparation: Accurately weigh the sample into a tin or nickel capsule and place it within the graphite crucible. For some reactive materials, a flux may be added to aid in the release of oxygen.[8]

    • Analysis: The crucible is rapidly heated in the inert gas stream. The released CO gas is swept by the carrier gas to the NDIR detector.

    • Detection: The NDIR cell measures the concentration of CO, and the software calculates the mass percentage of oxygen in the original sample.

    Workflow for Inert Gas Fusion Oxygen Analysis

    cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh Sample B Place in Graphite Crucible A->B C High-Temp Furnace (~3000°C, Inert Gas) B->C D Non-Dispersive Infrared (NDIR) Detector C->D CO Gas E Data Output (%O) D->E

    Caption: Workflow of Oxygen determination by inert gas fusion.

    Performance Comparison: Combustion vs. Inert Gas Fusion

    FeatureCombustion Analysis (CHNS)Inert Gas Fusion (O)
    Principle High-temperature oxidationHigh-temperature reduction
    Analytes C, H, N, SO
    Accuracy High (typically within ±0.3% of theoretical)High
    Precision High (excellent reproducibility)High
    Sample Size 1-3 mg1-5 mg
    Speed Fast (minutes per sample)Fast (minutes per sample)
    Key Advantage Simultaneous determination of four key elements.[4]Direct and reliable method for oxygen.
    Limitation Cannot determine oxygen.Only determines oxygen.

    Alternative and Complementary Techniques

    While combustion analysis is the standard for determining the empirical formula, other techniques are vital for a complete characterization, particularly for identifying trace-level impurities.

    Inductively Coupled Plasma (ICP-OES / ICP-MS)

    Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are not used to determine the bulk C, H, N, S, O composition of the drug molecule itself. Instead, their strength lies in quantifying elemental impurities, such as residual metal catalysts (e.g., Pd, Pt, Ru) from synthesis or contaminants from manufacturing equipment.[11][12] These methods offer extremely low detection limits, often at the parts-per-million (ppm) to parts-per-billion (ppb) level.[13]

    The basic principle involves introducing a sample (typically after acid digestion) into a high-temperature argon plasma (6,000-10,000 K).[14][15] The intense heat excites the atoms, causing them to emit light at characteristic wavelengths (in ICP-OES) or become ionized for mass-to-charge ratio detection (in ICP-MS).[14][15] The intensity of the emission or the ion signal is proportional to the concentration of the element in the sample.[15]

    Regulatory bodies like the United States Pharmacopeia (USP) and the International Council on Harmonisation (ICH) mandate the control of such elemental impurities, with specific Permitted Daily Exposure (PDE) limits for various elements.[11][16][17]

    X-Ray Fluorescence (XRF)

    X-ray Fluorescence (XRF) is a non-destructive analytical technique that can identify and quantify elements in a sample.[18][19][20] It works by bombarding the material with primary X-rays, which excites electrons in the atoms.[20] As these electrons return to a stable state, they emit secondary, "fluorescent" X-rays with energies characteristic of each element present.[18][20]

    For a compound like Methoxy[1-(thiophen-2-yl)ethyl]amine, XRF could be used as a rapid screening tool, particularly for sulfur. However, it generally has poorer sensitivity and precision for light elements (C, N, O) compared to combustion analysis. Its primary advantages are speed, minimal sample preparation, and its non-destructive nature, making it suitable for quick quality checks but not for the high-accuracy analysis required for formula confirmation.[19][21]

    A Practical Guide to Method Selection

    Choosing the right analytical technique depends entirely on the question being asked. The following decision-making framework can guide a researcher in selecting the appropriate method.

    Decision Tree for Elemental Analysis

    Start What is the analytical goal? Q1 Confirm Empirical Formula & Purity (%C,H,N,S,O)? Start->Q1 Q2 Quantify Trace Metal Impurities (e.g., catalysts)? Start->Q2 Q3 Rapid, Non-destructive Screening for S? Start->Q3 A1 Use Combustion Analysis (CHNS) & Inert Gas Fusion (O) Q1->A1 Yes A2 Use ICP-OES or ICP-MS Q2->A2 Yes A3 Use XRF Q3->A3 Yes

    Caption: Decision tree for selecting an elemental analysis method.

    Summary Comparison of Analytical Techniques

    TechniquePrimary ApplicationAnalytesDestructive?Key StrengthKey Weakness
    Combustion Analysis Empirical Formula, PurityC, H, N, SYesHigh accuracy and precision for bulk analysisCannot measure oxygen or trace metals
    Inert Gas Fusion Empirical Formula, PurityOYesGold standard for oxygen determinationSingle-element analysis
    ICP-OES / ICP-MS Trace Impurity AnalysisMost elements (metals)YesExtremely low detection limits (ppb)[13]Not for bulk C,H,N,O,S; requires sample digestion
    XRF Rapid ScreeningS and heavier elementsNoFast, non-destructive[19]Poor sensitivity for light elements (C,N,O)

    Conclusion

    For the definitive characterization of Methoxy[1-(thiophen-2-yl)ethyl]amine, a multi-faceted approach is essential. Combustion analysis combined with inert gas fusion remains the authoritative standard for confirming the empirical formula and assessing stoichiometric purity against theoretical values. These methods provide the high accuracy and precision required in pharmaceutical development.

    Complementary techniques such as ICP-MS are not optional but necessary for ensuring safety and quality by quantifying trace elemental impurities as mandated by regulatory guidelines. While XRF can serve as a useful tool for rapid screening, it does not replace the need for the more accurate, quantitative methods. Ultimately, a comprehensive understanding of a compound's elemental makeup is achieved by intelligently deploying a suite of analytical tools, each chosen for its specific strengths and suitability to the analytical problem at hand.

    References

    • Agilent. What Is ICP-OES? Principles & Technique. Available from: [Link]

    • In-Situ. Determination of Oxygen, Nitrogen & Hydrogen Via Inert Gas Fusion Technique. Available from: [Link]

    • SPECTRO Analytical Instruments. ICP-OES Principle | Fundamentals of ICP-OES Analysis. Available from: [Link]

    • Bhatia, R., et al. (2021). Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): a Powerful Analytical Technique for Elemental Analysis. Food Analytical Methods, 15, 666–688. Available from: [Link]

    • AZoM. (2008). Determination of Oxygen Content by Inert Gas Fusion by LSM Analytical Services. Available from: [Link]

    • Eltra. SIMULTANEOUS O/N/H MEASUREMENT VIA INERT GAS FUSION. Available from: [Link]

    • JoVE. (2024). Inductively Coupled Plasma Atomic Emission Spectroscopy: Principle. Available from: [Link]

    • Wikipedia. Inductively coupled plasma atomic emission spectroscopy. Available from: [Link]

    • Laboratory Testing Inc. LECO Gas Analysis. Available from: [Link]

    • AADFW. Oxygen / Nitrogen / Hydrogen (ONH Testing) Testing by Inert Gas Fusion. Available from: [Link]

    • Elementar. Elemental analysis: operation & applications. Available from: [Link]

    • Universal Lab. (2024). Basic principles and tests of organic element analysis. Available from: [Link]

    • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

    • VELP Scientifica. CHNS Determination in reference soil samples. Available from: [Link]

    • U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. Available from: [Link]

    • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available from: [Link]

    • Wikipedia. Combustion analysis. Available from: [Link]

    • LECO Corporation. Combustion Analysis for Elemental Determination. Available from: [Link]

    • Wikipedia. Elemental analysis. Available from: [Link]

    • MDPI. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments: A Review. Available from: [Link]

    • Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Available from: [Link]

    • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]

    • Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. Available from: [Link]

    • Pharmaceutical Technology. (2014). Elemental Impurity Analysis. Available from: [Link]

    • Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Available from: [Link]

    • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. Available from: [Link]

    • SciSpace. (2019). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Available from: [Link]

    • HORIBA. What is X-ray Fluorescence (XRF). Available from: [Link]

    • SPECTRO Analytical Instruments. Meeting the new ICH and USP regulation for elemental impurities in pharmaceutical products. Available from: [Link]

    • Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available from: [Link]

    • Wikipedia. X-ray fluorescence. Available from: [Link]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Methoxy[1-(thiophen-2-yl)ethyl]amine

    For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes the...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methoxy[1-(thiophen-2-yl)ethyl]amine, a compound featuring both an amine and a thiophene moiety. The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

    At the heart of our disposal strategy is a conservative approach. In the absence of a specific Safety Data Sheet (SDS) for Methoxy[1-(thiophen-2-yl)ethyl]amine, we must infer its potential hazards from its constituent functional groups. Thiophene and its derivatives are known to be flammable, ecotoxic, and potentially harmful upon ingestion or contact.[1][2][3][4][5] Amines can be corrosive, odorous, and also pose environmental risks.[6][7][8][9] Therefore, it is prudent to treat Methoxy[1-(thiophen-2-yl)ethyl]amine as a hazardous waste unless confirmed otherwise by empirical testing.

    Part 1: Immediate Safety and Spill Management

    Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The potential for skin and eye irritation, as well as inhalation hazards, necessitates a comprehensive approach to personal safety.

    Table 1: Personal Protective Equipment (PPE) Requirements

    Protection TypeRequired EquipmentSpecifications and Rationale
    Eye and Face Safety goggles and a face shieldProvides protection against splashes and potential fumes.[2]
    Hand Chemical-resistant gloves (Nitrile or Neoprene recommended)Protects against skin contact and absorption. Gloves should be inspected before use and disposed of as contaminated waste after handling.[2]
    Body Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing.
    Respiratory NIOSH-approved respiratorTo be used in poorly ventilated areas or when the generation of aerosols or vapors is likely.[2]

    In the event of a spill, the area should be evacuated, and only personnel trained in hazardous spill cleanup should proceed with containment.

    Spill Cleanup Protocol:

    • Ventilate the area: If safe to do so, increase ventilation to the space.

    • Contain the spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled liquid.[2]

    • Collect the waste: Carefully scoop the absorbent material into a designated, labeled, and sealable container for hazardous waste.

    • Decontaminate the area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the spill: Notify your institution's Environmental Health and Safety (EHS) office.

    Part 2: Disposal Workflow

    The disposal of Methoxy[1-(thiophen-2-yl)ethyl]amine must adhere to the principle of "cradle-to-grave" management of hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12][13] This means the generator of the waste is responsible for its safe disposal.

    The following diagram illustrates the decision-making process for the proper disposal of this compound.

    DisposalWorkflow Disposal Decision Workflow for Methoxy[1-(thiophen-2-yl)ethyl]amine start Start: Methoxy[1-(thiophen-2-yl)ethyl]amine Waste Generated waste_characterization Characterize Waste: - Pure compound or mixture? - Solid or liquid? start->waste_characterization consult_ehs Consult Institutional EHS Office for Guidance waste_characterization->consult_ehs is_hazardous Is waste classified as hazardous by EHS or regulation? consult_ehs->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste (with EHS approval) is_hazardous->non_hazardous_waste No containerize_hazardous Containerize in a labeled, compatible hazardous waste container. Label: 'Hazardous Waste - Methoxy[1-(thiophen-2-yl)ethyl]amine' hazardous_waste->containerize_hazardous containerize_non_hazardous Containerize in a labeled, compatible non-hazardous waste container. non_hazardous_waste->containerize_non_hazardous storage Store in a designated Satellite Accumulation Area (SAA) containerize_hazardous->storage containerize_non_hazardous->storage disposal_pickup Arrange for pickup by a licensed hazardous waste contractor via EHS storage->disposal_pickup end End: Proper Disposal disposal_pickup->end

    Caption: Decision workflow for the proper disposal of Methoxy[1-(thiophen-2-yl)ethyl]amine.

    Part 3: Step-by-Step Disposal Protocol

    Based on the conservative approach, the following step-by-step protocol should be followed for the disposal of Methoxy[1-(thiophen-2-yl)ethyl]amine and its contaminated materials.

    1. Waste Segregation and Collection:

    • Do not mix with other waste streams: Keep Methoxy[1-(thiophen-2-yl)ethyl]amine waste separate from other chemical waste to prevent potentially hazardous reactions.[9]

    • Use a dedicated waste container: Collect the waste in a container that is compatible with organic amines and thiophenes (e.g., a high-density polyethylene or glass container). The container must be in good condition and have a secure lid.[14]

    2. Labeling:

    • Clearly label the waste container: The label should include the words "Hazardous Waste," the full chemical name "Methoxy[1-(thiophen-2-yl)ethyl]amine," and the approximate quantity.[14] It should also indicate the date when the first drop of waste was added to the container (accumulation start date).

    3. Storage:

    • Store in a designated Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which is a location at or near the point of generation and under the control of the operator of the process generating the waste.[14]

    • Ensure proper storage conditions: The SAA should be a cool, well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][3][5]

    4. Disposal:

    • Contact your EHS office: When the container is full or reaches the accumulation time limit set by your institution, contact your EHS office to arrange for pickup by a licensed hazardous waste disposal company.[9]

    • Do not dispose of down the drain or in regular trash: Due to the potential for environmental harm and reactivity, Methoxy[1-(thiophen-2-yl)ethyl]amine should not be disposed of in the sanitary sewer or as regular solid waste.[1][2][5][9]

    Disposal of Contaminated Materials:

    • PPE and other solid waste: Contaminated gloves, absorbent pads, and other solid materials should be placed in a sealed and labeled container for hazardous waste disposal.[2]

    • Empty containers: Empty containers that held Methoxy[1-(thiophen-2-yl)ethyl]amine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][10] After rinsing, the defaced container may be disposed of according to institutional policies, which may allow for recycling or disposal as non-hazardous waste.

    Part 4: In-Laboratory Neutralization (For Small Quantities and with EHS Approval ONLY)

    In some instances, for very small quantities of amine-containing waste, in-laboratory neutralization may be a viable option to reduce its hazard before disposal. However, this should only be performed with the explicit approval and guidance of your institution's EHS office.[6][15][16]

    Conceptual Neutralization Protocol (for consideration with EHS):

    • Dilution: In a well-ventilated fume hood, dilute the Methoxy[1-(thiophen-2-yl)ethyl]amine waste with a water-miscible organic solvent (e.g., isopropanol) to a low concentration.

    • Neutralization: Slowly add a dilute acid (e.g., 1M hydrochloric acid) to the stirred solution. The pH should be monitored continuously. The goal is to neutralize the amine to form a salt.

    • Final pH adjustment: Adjust the final pH to be between 6.0 and 8.0.

    • Disposal of neutralized solution: The resulting salt solution may be suitable for drain disposal with copious amounts of water, but only if approved by your EHS office and local wastewater treatment authority .[6][16] They will consider the final concentration and the potential impact of the thiophene moiety on aquatic life.

    The following diagram illustrates the general concept of in-laboratory treatment.

    NeutralizationWorkflow Conceptual In-Laboratory Treatment Workflow start Start: Small Quantity of Methoxy[1-(thiophen-2-yl)ethyl]amine Waste ehs_approval Obtain EHS Approval for In-Lab Treatment start->ehs_approval dilution Dilute with a suitable solvent in a fume hood ehs_approval->dilution Approved neutralization Slowly add dilute acid while stirring and monitoring pH dilution->neutralization ph_check Is pH between 6.0 and 8.0? neutralization->ph_check ph_check->neutralization No, adjust final_disposal Dispose of neutralized solution as per EHS guidance (e.g., drain disposal with water) ph_check->final_disposal Yes end End: Deactivated Waste final_disposal->end

    Caption: Conceptual workflow for in-laboratory treatment of small quantities of amine waste.

    References

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